CycLuc1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBAMXERPYTFS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to CycLuc1: A Synthetic Luciferin for Enhanced Bioluminescence Imaging
For researchers, scientists, and drug development professionals engaged in preclinical in vivo imaging, the pursuit of more sensitive and robust reporter systems is constant. CycLuc1 has emerged as a powerful tool in bioluminescence imaging (BLI), offering significant advantages over the traditional D-luciferin substrate. This guide provides a comprehensive technical overview of this compound, its mechanism of action, experimental protocols, and comparative performance data.
Introduction to this compound
This compound is a synthetic, blood-brain barrier-permeable aminoluciferin analog designed for use with firefly luciferase (FLuc) and its derivatives.[1][2][3] It functions as a substrate for the luciferase enzyme, producing a sustained and intense bioluminescent signal in the near-infrared (NIR) spectrum.[1][2] Its enhanced chemical properties lead to superior performance in deep-tissue imaging, particularly in challenging environments like the brain.
The development of this compound was driven by the need to overcome some of the limitations of D-luciferin, such as its relatively lower photon output and poor penetration of the blood-brain barrier. The result is a substrate that not only provides a brighter signal at lower concentrations but also enables the visualization of biological processes that were previously difficult to detect with D-luciferin.
Mechanism of Action
The fundamental mechanism of this compound is its interaction with firefly luciferase in an ATP-dependent enzymatic reaction. In the presence of oxygen and ATP, firefly luciferase catalyzes the oxidative decarboxylation of this compound to produce an electronically excited oxyluciferin analog. As this molecule relaxes to its ground state, it emits a photon of light.
The key distinction of this compound lies in its chemical structure, which leads to a more efficient reaction with luciferase and the emission of light at a longer wavelength (near-infrared). This red-shifted light is less absorbed and scattered by biological tissues, allowing for more sensitive detection from deep within a living organism.
Quantitative Data and Comparative Analysis
This compound consistently outperforms D-luciferin in several key metrics, making it a superior choice for many in vivo imaging applications. The following tables summarize the quantitative data available for this compound.
Table 1: Physicochemical and Performance Properties
| Property | This compound | D-luciferin | Reference(s) |
| Peak Emission Wavelength | ~599-604 nm | ~560 nm (room temp)~612 nm (37 °C) | |
| Blood-Brain Barrier Permeability | Yes | Limited | |
| Relative Lipophilicity (XLogP) | 2.6 | 0.9 | |
| Affinity for Firefly Luciferase (Km) | 0.1 µM | 6.76 µM |
Table 2: In Vivo Performance and Dosing
| Parameter | This compound | D-luciferin | Reference(s) |
| Typical Intraperitoneal (i.p.) Dose | 5-25 mg/kg | 150 mg/kg | |
| Signal Enhancement vs. D-luciferin | >10-fold higher signal at equivalent doses | Baseline | |
| Signal Duration | Stable signal for over 60 minutes | Shorter duration | |
| Brain Signal Enhancement | 8.1 ± 1.5 fold higher than D-luciferin (at a 20-fold lower dose) | Baseline |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo bioluminescence imaging with this compound. Specific parameters may need to be optimized based on the animal model, cell line, and imaging system used.
-
Reconstitution: Prepare a stock solution of this compound in a sterile solvent such as DMSO. A common stock concentration is 100 mM.
-
Working Solution: Dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration. Working solutions typically range from 50 µmol/L to 5 mmol/L.
-
Sterilization: Filter the final working solution through a 0.22 µm filter to ensure sterility before injection.
-
Animal Preparation: Anesthetize the animal (e.g., using isoflurane) and maintain anesthesia throughout the imaging procedure.
-
Substrate Administration: Administer the prepared this compound solution via the desired route. Intraperitoneal (i.p.) injection is common.
-
Image Acquisition:
-
Place the animal in the imaging chamber of a bioluminescence imaging system (e.g., IVIS Lumina).
-
Allow a short delay for substrate distribution (typically 4-10 minutes post-injection for the signal to peak).
-
Acquire images with an exposure time appropriate for the signal intensity. Exposure times can range from milliseconds to minutes.
-
Continuous imaging can be performed to capture the dynamic changes in the bioluminescent signal over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the target tissues or tumors.
-
Quantify the photon flux (photons/second) within the ROIs to measure the intensity of the bioluminescent signal.
-
Logical Pathway from Administration to Detection
The overall process of using this compound for in vivo imaging can be visualized as a linear pathway from the introduction of the substrate into the animal to the final data analysis.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its superior brightness, sustained signal, and ability to penetrate the blood-brain barrier empower researchers to conduct more sensitive and informative in vivo studies. By understanding the technical details of its mechanism and employing optimized experimental protocols, scientists and drug development professionals can fully leverage the capabilities of this compound to accelerate their research and discovery efforts.
References
CycLuc1: A Technical Guide for Researchers and Drug Development Professionals
Introduction: CycLuc1 is a synthetic analog of D-luciferin, the substrate for firefly luciferase, that has emerged as a powerful tool in bioluminescence imaging (BLI). Its enhanced chemical and physical properties offer significant advantages over the traditional substrate, particularly for in vivo studies. This technical guide provides an in-depth overview of this compound, including its core properties, experimental protocols, and the underlying biochemical pathways, to empower researchers, scientists, and drug development professionals in leveraging this advanced reporter system.
Chemical and Physical Properties
This compound exhibits distinct chemical and physical characteristics that contribute to its superior performance in bioluminescence assays. These properties are summarized in the tables below.
General Properties
| Property | Value | Source |
| Chemical Name | (4S)-2-(6,7-Dihydro-5H-pyrrolo[3,2-f]benzothiazol-2-yl)-4,5-dihydro-4-thiazolecarboxylic acid | [1] |
| Molecular Formula | C₁₃H₁₁N₃O₂S₂ | [1][2][3][4] |
| Molecular Weight | 305.37 g/mol or 305.38 g/mol | |
| Appearance | Yellow to brown solid | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1247879-16-8 |
Solubility and Stability
| Property | Value | Source |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 50 mg/mL in DMSO. Can be dissolved directly in PBS to 5 mM. | |
| Storage (Solid) | Store at -20°C, protect from light. Can be shipped at room temperature. | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light). |
Optical Properties
| Property | Value | Source |
| Emission Peak | 599 nm (near-infrared) | |
| Emission Color | Orange | |
| Quantum Yield | Enhanced relative quantum yield compared to D-luciferin. |
Bioluminescence Reaction Pathway
The fundamental principle of this compound utilization lies in the enzymatic reaction catalyzed by firefly luciferase. The following diagram illustrates the simplified reaction pathway leading to the emission of light.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for in vivo bioluminescence imaging and a general guideline for in vitro luciferase reporter assays using this compound.
In Vivo Bioluminescence Imaging Protocol
This protocol is a synthesis of methodologies reported for imaging tumor growth and gene expression in mice.
1. Preparation of this compound Solution:
-
Prepare a working solution of this compound at a concentration ranging from 50 µM to 5 mM in sterile phosphate-buffered saline (PBS), pH 7.4.
-
For less soluble formulations, a stock solution can be prepared in DMSO and then diluted in PBS. For example, a 50 mM stock in DMSO can be diluted into PBS to a final concentration of 0.1–0.25 mM, ensuring the final DMSO concentration is low (e.g., ≤0.5%).
-
For in vivo injections, filter-sterilize the final solution through a 0.22 µm filter.
2. Animal Handling and Administration:
-
Anesthetize mice using isoflurane (e.g., 2% in 1 L/min oxygen).
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. The dosage can range from 5 mg/kg to 25 mg/kg. A typical injection volume is 100 µL.
3. Bioluminescence Imaging:
-
Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Lumina).
-
Begin imaging approximately 10 minutes post-injection. The signal from this compound can peak around 4-5 minutes and remain stable for over 60 minutes.
-
Image acquisition settings may vary, but a common starting point is an exposure time of 10-60 seconds.
-
For kinetic studies, images can be acquired at multiple time points (e.g., every 2 minutes for 30 minutes, and then at 1 and 2 hours post-injection).
4. Data Analysis:
-
Use appropriate software (e.g., Living Image) to analyze the acquired images.
-
Define regions of interest (ROIs) to quantify the total photon count.
In Vitro Luciferase Reporter Gene Assay (General Protocol)
This protocol provides a general framework for a luciferase reporter gene assay. Specific parameters may need to be optimized for your cell type and experimental conditions.
1. Cell Lysis:
-
After experimental treatment, wash cells once with PBS.
-
Add an appropriate volume of 1x cell lysis buffer (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at high speed for 5 minutes at room temperature to pellet cell debris.
2. Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate.
-
In a luminometer-compatible plate or tube, add 20-50 µL of the cell lysate supernatant.
-
Add 100 µL of the prepared this compound-containing assay reagent.
-
Immediately place the sample in a luminometer and measure the light output. Integration times of 2-10 seconds are common.
3. Data Normalization:
-
To account for variations in transfection efficiency and cell number, it is recommended to co-transfect a control reporter vector (e.g., expressing Renilla luciferase) and perform a dual-luciferase assay.
Advantages of this compound in Research and Drug Development
The unique properties of this compound make it a superior choice for many bioluminescence applications:
-
Enhanced Sensitivity: this compound produces a significantly brighter signal compared to D-luciferin, often at lower concentrations. This allows for the detection of weaker signals and the use of smaller quantities of the substrate.
-
Improved Brain Imaging: Due to its increased lipophilicity, this compound can more readily cross the blood-brain barrier, enabling more sensitive and reliable imaging of neural processes and intracranial tumors.
-
Deeper Tissue Penetration: The near-infrared emission of this compound is less absorbed and scattered by tissues, allowing for better detection of signals from deep within the body.
-
Favorable Pharmacokinetics: this compound exhibits a longer half-life in circulation compared to D-luciferin, providing a more sustained and stable signal for imaging.
References
An In-depth Technical Guide to CycLuc1 Compatibility with Different Luciferases
For Researchers, Scientists, and Drug Development Professionals
Abstract
CycLuc1 is a synthetic aminoluciferin that serves as a substrate for Firefly luciferase (FLuc), offering significant advantages over the traditional substrate, D-luciferin. This technical guide provides a comprehensive overview of this compound's compatibility with various luciferases, focusing on its mechanism of action, quantitative performance, and detailed experimental protocols. The guide also addresses its incompatibility with other commonly used luciferases like NanoLuc and Renilla luciferase, providing a clear rationale based on substrate specificity. Data is presented in structured tables for easy comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to this compound
This compound is a synthetic analog of D-luciferin designed to enhance bioluminescence imaging (BLI), particularly for in vivo applications. Its chemical structure confers properties such as increased lipophilicity and a lower Michaelis constant (Km) for Firefly luciferase, leading to improved performance characteristics compared to D-luciferin. These advantages include higher photon flux, especially in deep tissues and the brain, and the ability to use lower substrate concentrations.
Mechanism of Action and Substrate Specificity
The bioluminescent reaction catalyzed by Firefly luciferase involves the ATP-dependent oxidation of a luciferin substrate to produce light. This compound, like D-luciferin, is a substrate for this reaction. The key difference in their interaction with the enzyme lies in their binding affinity and the quantum yield of the subsequent reaction.
Compatibility with Firefly Luciferase
This compound is fully compatible with Firefly luciferase and its engineered variants (e.g., Luc2). It exhibits a significantly lower Km value for Firefly luciferase compared to D-luciferin, indicating a higher binding affinity.[1] This higher affinity contributes to a more efficient light-producing reaction, especially at lower substrate concentrations. The emission spectrum of the this compound-FLuc reaction is slightly red-shifted compared to the D-luciferin-FLuc reaction, which can be advantageous for in vivo imaging due to better tissue penetration of longer wavelength light.[2]
Incompatibility with NanoLuc and Renilla Luciferases
This compound is not a substrate for NanoLuc or Renilla luciferases. This incompatibility is due to fundamental differences in the enzyme structures and the substrates they utilize for their respective bioluminescent reactions.
-
NanoLuc Luciferase: This engineered luciferase from Oplophorus gracilirostris utilizes furimazine, a coelenterazine analog, as its substrate. The reaction is ATP-independent. The active site of NanoLuc is structurally distinct from that of Firefly luciferase and does not accommodate D-luciferin or its analogs like this compound.
-
Renilla Luciferase: This luciferase from Renilla reniformis uses coelenterazine as its substrate in an ATP-independent reaction. Similar to NanoLuc, the substrate-binding pocket of Renilla luciferase is specific for coelenterazine and does not interact with this compound.
This high degree of substrate specificity is the basis for dual-luciferase reporter assays, where Firefly luciferase activity can be measured independently of NanoLuc or Renilla luciferase activity in the same sample by providing their respective specific substrates sequentially.[3][4][5]
Quantitative Data Presentation
The following tables summarize the quantitative comparison between this compound and D-luciferin when used with Firefly luciferase.
Table 1: In Vitro Performance Comparison
| Parameter | This compound with Firefly Luciferase | D-luciferin with Firefly Luciferase |
| Michaelis Constant (Km) | ~0.1 µM | ~6.76 µM |
| Relative Light Output (in vitro) | 3.2-fold more light than D-luciferin | Standard |
| Optimal Concentration Range | 1 - 100 µM | Higher concentrations often required |
| Emission Peak (λmax) | ~599-604 nm | ~560 nm (in vitro, can be red-shifted in vivo) |
Table 2: In Vivo Performance Comparison
| Parameter | This compound with Firefly Luciferase | D-luciferin with Firefly Luciferase |
| Typical Dose Range | 5 - 25 mg/kg | 150 mg/kg (standard) |
| Photon Flux (Intracranial Xenografts) | ~8-fold greater photon flux at 25 mg/kg vs. 150 mg/kg D-luciferin | Standard |
| Photon Flux (Subcutaneous Xenografts) | >10-fold higher signal at equivalent doses | Standard |
| Brain Imaging | Enables imaging of deep brain structures not visible with D-luciferin | Limited brain penetration |
| Signal Kinetics (post i.v. injection) | Rapid peak (4-5 min) with stable signal for >60 min | Faster decay of signal |
Experimental Protocols
In Vitro Firefly Luciferase Assay with this compound
This protocol is adapted for a standard 96-well plate format and can be adjusted for other formats.
Materials:
-
Cells expressing Firefly luciferase
-
This compound
-
Luciferase Cell Lysis Buffer
-
Assay Buffer (containing ATP and Mg2+)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
This compound Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10-100 mM). Store at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C.
-
-
Cell Lysis:
-
Culture cells in a 96-well plate.
-
Remove the culture medium and wash the cells with PBS.
-
Add an appropriate volume of Luciferase Cell Lysis Buffer to each well (e.g., 20-100 µL).
-
Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Assay Reagent Preparation:
-
Prepare the working Assay Reagent by diluting the this compound stock solution into the Assay Buffer to the desired final concentration (e.g., 10-100 µM). Prepare this solution fresh before use and protect it from light.
-
-
Luminescence Measurement:
-
Set the luminometer to the appropriate settings for endpoint or kinetic measurements.
-
Add an equal volume of the prepared Assay Reagent to each well containing the cell lysate (e.g., 100 µL of lysate and 100 µL of Assay Reagent).
-
Immediately measure the luminescence. The signal is relatively stable but measuring at a consistent time point after reagent addition is recommended for endpoint assays.
-
In Vivo Bioluminescence Imaging with this compound
This protocol is a general guideline for in vivo imaging in mice. Specific parameters may need to be optimized for the animal model and imaging system used.
Materials:
-
Mice expressing Firefly luciferase in the tissue of interest
-
This compound
-
Sterile PBS (pH 7.4) or other appropriate vehicle
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
This compound Solution Preparation:
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, prepare a working solution of this compound in sterile PBS. This compound can be dissolved directly in PBS up to 5 mM. For higher concentrations, a stock in DMSO can be diluted into PBS, ensuring the final DMSO concentration is low (e.g., <1%). The working solution should be prepared fresh and sterilized by filtration (0.22 µm filter).
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane or another suitable anesthetic.
-
Place the mouse in the imaging chamber.
-
-
This compound Administration:
-
Administer the prepared this compound solution to the mouse via the desired route (typically i.p. or i.v.). The typical dose ranges from 5 to 25 mg/kg.
-
-
Bioluminescence Imaging:
-
Acquire images at various time points post-injection to determine the peak signal. For this compound, the signal typically peaks around 4-10 minutes after injection and remains stable for over an hour.
-
Use an open emission filter or appropriate filters for spectral analysis.
-
Set the exposure time based on the signal intensity (e.g., 1 second to 1 minute).
-
-
Data Analysis:
-
Quantify the photon flux from the region of interest (ROI) using the imaging software.
-
Mandatory Visualizations
Signaling Pathways
Caption: Luciferase reaction pathways showing substrate specificities.
Experimental Workflow
Caption: General workflow for in vivo bioluminescence imaging with this compound.
Conclusion
This compound is a superior substrate for Firefly luciferase in many applications, particularly for in vivo bioluminescence imaging, due to its enhanced brightness, better tissue penetration, and efficacy at lower doses compared to D-luciferin. Its incompatibility with NanoLuc and Renilla luciferases is a critical consideration for experimental design, reinforcing the orthogonality of these reporter systems. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies, enabling more sensitive and robust measurements of biological processes.
References
- 1. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Nano-Glo Dual-Luciferase Reporter Assay Protocol [worldwide.promega.com]
- 5. Dual-Luciferase® Reporter Assay System Protocol [promega.kr]
CycLuc1: A Technical Guide to Enhanced In Vivo Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant advantages of the synthetic luciferin, CycLuc1, for in vivo bioluminescence imaging (BLI). We will delve into the core principles of its mechanism, present comparative quantitative data, and provide detailed experimental protocols to empower researchers in leveraging this advanced substrate for enhanced sensitivity and deeper tissue imaging.
Introduction: Overcoming the Limitations of Traditional Bioluminescence Imaging
Bioluminescence imaging is a powerful and widely adopted modality in preclinical research for non-invasively monitoring cellular and molecular processes in living subjects. The traditional firefly luciferase (FLuc) system, utilizing D-luciferin as its substrate, has been instrumental in tracking tumor growth, cell migration, and gene expression. However, the efficacy of D-luciferin is often constrained by its suboptimal pharmacokinetic properties, including poor cell permeability and limited access to critical biological compartments like the brain.[1]
This compound, a synthetic cyclic alkylaminoluciferin, has emerged as a superior alternative, offering significant improvements in signal intensity and enabling imaging in anatomical regions previously challenging to assess with D-luciferin.[2] This guide will provide a comprehensive overview of the advantages and practical application of this compound for robust and sensitive in vivo imaging.
Mechanism of Action and Key Advantages
The enhanced performance of this compound stems from its unique chemical structure and resulting physicochemical properties. While the fundamental enzymatic reaction with firefly luciferase mirrors that of D-luciferin, involving adenylation and subsequent oxidation to produce light, the key differences lie in its bioavailability and photon emission characteristics.[3][4]
Key Advantages of this compound:
-
Increased Signal Intensity: this compound consistently produces a significantly brighter bioluminescent signal compared to D-luciferin at equivalent or even substantially lower concentrations.[2] Studies have reported a greater than 10-fold increase in photon flux in xenograft tumor models when using this compound.
-
Superior Brain Penetrance: One of the most significant advantages of this compound is its ability to efficiently cross the blood-brain barrier (BBB). This has profound implications for neuroscience research and the study of intracranial tumors, enabling sensitive detection of luciferase-expressing cells within the brain that are often undetectable with D-luciferin.
-
Lower Substrate Requirement: Equivalent or superior light output can be achieved with 10 to 20-fold lower concentrations of this compound compared to the standard doses of D-luciferin. This not only reduces experimental costs but also minimizes the potential for substrate-related toxicity in long-term studies.
-
Enhanced Performance in Deep Tissues: The combination of higher photon emission and a red-shifted light spectrum contributes to improved signal detection from deep tissues.
-
More Sustained Signal: this compound exhibits a longer systemic circulation time (a longer half-life) compared to D-luciferin, providing a more sustained and persistent light emission. This extended imaging window offers greater flexibility in experimental design.
Below is a diagram illustrating the general mechanism of the firefly luciferase reaction, which is applicable to both D-luciferin and this compound.
Figure 1: Generalized signaling pathway of the firefly luciferase reaction.
Quantitative Data Presentation
The following tables summarize the quantitative advantages of this compound over D-luciferin as reported in various preclinical imaging studies.
Table 1: Comparative Signal Intensity in Brain Tissue
| Parameter | D-Luciferin | This compound | Fold Increase | Reference |
| Photon Flux (photons/s) in Subfornical Organ | 2.9 x 10⁵ | 7.6 x 10⁵ | ~2.6x | |
| Signal from Brain Striatum (AAV9-CMV-luc2) | Undetectable | Quantifiable Signal | >8.1x (compared to standard D-luciferin dose) | |
| Photon Flux in Intracranial GBM Xenografts (early stage) | 3.3 x 10⁵ p/sec/cm² | 2.9 x 10⁶ p/sec/cm² | ~8.8x |
Table 2: Substrate Concentration and Efficacy
| Parameter | D-Luciferin | This compound | Key Finding | Reference |
| Standard In Vivo Dose | 150 mg/kg | 5 - 25 mg/kg | 6 to 30-fold lower dose for robust imaging | |
| Equivalent Signal Dose | 150 mg/kg | 7.5 - 15 mg/kg | This compound provides 3-4 fold greater signal at 10-20 fold lower concentrations | |
| Km with Firefly Luciferase | 6.76 µM | 0.1 µM | Higher affinity for the enzyme |
Experimental Protocols
This section provides a detailed methodology for performing in vivo bioluminescence imaging using this compound.
Substrate Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Preparation of this compound Stock Solution (e.g., 20.8 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in the appropriate volume of DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming and/or sonication can be used.
-
Store the stock solution at -20°C or -80°C, protected from light.
Preparation of Working Solution for Injection: A common formulation for intraperitoneal (i.p.) injection is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For a 1 mL final volume, start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution well.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
If preparing a simpler solution in PBS, after dissolving this compound in PBS, filter sterilize the final solution using a 0.22 µm syringe filter before injection.
In Vivo Imaging Workflow
The following diagram outlines a typical workflow for an in vivo imaging experiment with this compound.
Figure 2: Experimental workflow for in vivo imaging with this compound.
Detailed Steps:
-
Animal Preparation: Prepare the animals according to the approved institutional animal care and use committee (IACUC) protocol. If imaging subcutaneous tumors or specific skin regions, it may be necessary to shave the fur over the area of interest to reduce light scatter.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic, such as isoflurane, and maintain anesthesia throughout the imaging procedure.
-
Positioning: Place the anesthetized animal in the light-tight chamber of the in vivo imaging system (e.g., IVIS).
-
Substrate Administration: Administer the prepared this compound working solution. Intraperitoneal (i.p.) injection is common, with typical imaging initiated 10 minutes post-injection. For faster kinetics, intravenous (i.v.) injection can be used, with signal peaking around 4-5 minutes.
-
Image Acquisition: Acquire bioluminescent images using a cooled CCD camera. Typical exposure times can range from a few seconds to a minute, depending on the signal intensity. For kinetic studies, acquire a series of images over time (e.g., every 2-10 minutes for up to 2 hours).
-
Data Analysis: Use the accompanying software to define regions of interest (ROIs) over the signal source and quantify the light emission, typically expressed as average radiance (photons/sec/cm²/sr).
Logical Relationships and Considerations
The decision to use this compound over D-luciferin is guided by the specific requirements of the experiment. The following diagram illustrates the logical considerations.
Figure 3: Logical decision tree for choosing between this compound and D-luciferin.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its ability to generate a brighter, more sustained signal at lower doses, coupled with its superior blood-brain barrier permeability, opens up new avenues for in vivo research. For studies requiring high sensitivity, deep tissue imaging, or investigation of biological processes within the central nervous system, this compound is the substrate of choice. By following the detailed protocols and understanding the core advantages outlined in this guide, researchers can significantly enhance the quality, rigor, and translational potential of their preclinical imaging studies.
References
- 1. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 4. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to CycLuc1 Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of CycLuc1, a synthetic luciferin analogue. This compound has garnered significant interest for its enhanced performance in in vivo bioluminescence imaging (BLI) of the central nervous system (CNS) compared to the traditional substrate, D-luciferin. This guide summarizes key quantitative data from published studies, details established experimental protocols for assessing BBB permeability, and proposes methodologies for further investigation.
Executive Summary
This compound demonstrates a clear advantage over D-luciferin for CNS imaging, exhibiting a significantly higher photon flux in the brain at substantially lower doses.[1][2] This enhanced brain penetration is attributed to its increased lipophilicity, which facilitates passive diffusion across the BBB.[2] However, its distribution is also modulated by active efflux transporters, notably the Breast Cancer Resistance Protein (BCRP), for which it is a weak substrate.[3] While in vitro and in vivo studies in disease models provide valuable insights, a definitive quantitative measure of this compound's BBB permeability, such as the unbound brain-to-plasma concentration ratio (Kp,uu) in a healthy model, remains to be fully elucidated. This guide presents the current state of knowledge and provides detailed protocols to empower researchers to conduct further quantitative studies.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on this compound's interaction with the BBB and its comparative performance against D-luciferin.
Table 1: In Vitro and In Vivo Blood-Brain Barrier Permeability Parameters for this compound
| Parameter | Model System | This compound Value | D-luciferin Value | Reference |
| Efflux Ratio | MDCKII-BCRP Cells | 2.48 | 2.74 | [3] |
| Tumor-to-Plasma Ratio | Intracranial Glioblastoma Xenografts (Day 28) | 0.012 ± 0.020 | 0.012 ± 0.015 | |
| Brain Partition Coefficient (Kp,brain) | Wild-Type FVB Mice | ~0.003 | ~0.005 | |
| Brain Partition Coefficient (Kp,brain) | BCRP Knockout FVB Mice | Slightly higher than WT | Slightly higher than WT |
Table 2: Comparative In Vivo Bioluminescence Imaging Performance in the Brain
| Animal Model | This compound Dose | D-luciferin Dose | Photon Flux Increase with this compound | Reference |
| Mice with AAV9-luc2 in striatum | 7.5 mg/kg (20-fold lower) | 150 mg/kg | 8.1 ± 1.5 fold | |
| Mice with AdCMV-luc in SFO | 7.5 - 15 mg/kg (10- to 20-fold lower) | 150 mg/kg | 3- to 4-fold | |
| Mice with AdCMV-luc in PVN | 7.5 - 15 mg/kg (10- to 20-fold lower) | 150 mg/kg | 3- to 4-fold | |
| Mice with intracranial GBM6 xenografts (Day 15) | 25 mg/kg (6-fold lower) | 150 mg/kg | ~8-fold |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BBB permeability. The following sections provide established and proposed protocols for in vitro and in vivo studies of this compound.
In Vitro BBB Permeability Assay: MDCKII-BCRP Transwell Assay
This protocol is designed to quantify the role of the BCRP efflux transporter in the transport of this compound across a cell monolayer, mimicking the BBB.
1. Cell Culture:
-
Culture Madin-Darby Canine Kidney II cells stably transfected with human BCRP (MDCKII-BCRP) in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Transwell Seeding:
-
Seed MDCKII-BCRP cells onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a high density (e.g., 1 x 10^5 cells/cm²).
-
Culture for 4-7 days to allow for the formation of a confluent and polarized monolayer.
-
Monitor monolayer integrity by measuring Transendothelial Electrical Resistance (TEER) with a voltmeter. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a tight monolayer.
3. Transport Experiment:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical-to-Basolateral (A-to-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
To confirm BCRP-mediated transport, parallel experiments can be performed in the presence of a BCRP inhibitor (e.g., Ko143).
4. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER significantly greater than 1 suggests active efflux.
-
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the procedure for comparing the in vivo efficacy of this compound and D-luciferin for brain imaging.
1. Animal Model:
-
Use mice with luciferase expression targeted to the brain. This can be achieved through various methods, including:
-
Stereotactic injection of adeno-associated virus (AAV) vectors encoding luciferase (e.g., AAV9-CMV-luc2) into a specific brain region (e.g., striatum, subfornical organ, paraventricular nucleus).
-
Use of transgenic mouse lines with brain-specific luciferase expression.
-
Orthotopic implantation of luciferase-expressing brain tumor cells (e.g., glioblastoma).
-
2. Substrate Administration:
-
Prepare sterile solutions of this compound and D-luciferin in phosphate-buffered saline (PBS).
-
Administer the substrates via intraperitoneal (i.p.) injection.
-
Typical doses for comparison are:
-
This compound: 5 - 25 mg/kg
-
D-luciferin: 150 mg/kg
-
-
A crossover study design, where the same animals receive both substrates on different days, is recommended to minimize inter-animal variability.
3. Bioluminescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in an in vivo imaging system (IVIS) chamber.
-
Acquire bioluminescence images at multiple time points post-injection (e.g., 5, 10, 15, 30, 60 minutes) to capture the peak signal and kinetics.
-
Use an open emission filter and an exposure time of 10-60 seconds, depending on the signal intensity.
4. Image Analysis:
-
Use imaging software to draw regions of interest (ROIs) over the head of the mouse.
-
Quantify the photon flux (photons/second/cm²/steradian) within the ROIs.
-
Compare the peak photon flux and the area under the curve (AUC) of the signal over time between the this compound and D-luciferin groups.
Proposed In Situ Brain Perfusion Protocol for this compound
As definitive quantitative data on this compound's BBB permeability is lacking, the following in situ brain perfusion protocol is proposed to determine its brain uptake clearance. This technique allows for precise control of the perfusate composition and avoids confounding factors from peripheral metabolism.
1. Animal Preparation:
-
Anesthetize a rat or mouse (e.g., with sodium pentobarbital).
-
Expose the common carotid artery and its branches through a midline cervical incision.
-
Ligate the external carotid artery, pterygopalatine artery, and the superior thyroid artery to isolate the cerebral circulation.
-
Insert a catheter into the common carotid artery for perfusion.
2. Perfusion:
-
Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, warmed to 37°C and gassed with 95% O2/5% CO2) to wash out the blood.
-
After a brief washout period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Perfuse for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
3. Sample Collection and Analysis:
-
At the end of the perfusion period, decapitate the animal and collect the brain.
-
Dissect the brain and determine its wet weight.
-
Homogenize the brain tissue and analyze the concentration of this compound (by LC-MS/MS) and the vascular marker (by scintillation counting).
-
Calculate the brain uptake clearance (K_in) using the following equation:
-
K_in (mL/s/g) = (C_brain_final - C_vascular_residual) / (C_perfusate * T)
-
C_brain_final is the final concentration of this compound in the brain homogenate.
-
C_vascular_residual is the concentration of this compound in the vascular space, corrected using the vascular marker.
-
C_perfusate is the concentration of this compound in the perfusion fluid.
-
T is the perfusion time in seconds.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to this compound BBB permeability studies.
Caption: Factors influencing this compound blood-brain barrier permeability.
Caption: Comprehensive workflow for assessing BBB permeability.
References
- 1. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Near-Infrared Emission Spectrum and Applications of CycLuc1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CycLuc1 is a synthetic, blood-brain barrier permeable luciferase substrate that has emerged as a superior alternative to the traditional D-luciferin for in vivo bioluminescence imaging (BLI).[1][2] Its chemical properties result in a near-infrared (NIR) emission spectrum, which allows for enhanced deep-tissue imaging due to the reduced absorption and scattering of longer wavelength light by biological tissues.[3] This guide provides a comprehensive overview of the NIR emission properties of this compound, detailed experimental protocols for its use, and a summary of its key performance characteristics.
Near-Infrared Emission Spectrum of this compound
This compound, when catalyzed by firefly luciferase, produces a robust light emission with a peak in the near-infrared range of the electromagnetic spectrum. This red-shifted emission is a significant advantage for in vivo imaging, as it allows for greater penetration through tissues compared to the greener light produced by D-luciferin.[3]
Quantitative Emission Data
The following table summarizes the key quantitative parameters of the this compound emission spectrum.
| Parameter | Value | Notes |
| Peak Emission Wavelength (λmax) | 599 - 604 nm | The reported peak emission varies slightly across different studies.[1] |
| Emission Color | Orange to Near-Infrared | The emission falls within the orange part of the visible spectrum, extending into the NIR range. |
| Relative Quantum Yield | Higher than D-luciferin | The increased rigidity of the this compound structure is hypothesized to contribute to a higher quantum yield. |
| Light Output | 3.2 to >10-fold higher than D-luciferin | This compound consistently produces a significantly more intense bioluminescent signal compared to D-luciferin at equivalent or even lower concentrations. |
Experimental Protocols
In Vitro Measurement of this compound Emission Spectrum
This protocol outlines the steps to measure the bioluminescence emission spectrum of this compound in the presence of firefly luciferase.
Materials:
-
This compound substrate
-
Recombinant firefly luciferase
-
Luciferase assay buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer with bioluminescence detection capabilities
-
96-well white-walled, clear-bottom microplates
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Prepare Working Solutions: Dilute the this compound stock solution in luciferase assay buffer to the desired final concentrations (e.g., 1-100 µM).
-
Prepare Luciferase Solution: Prepare a solution of firefly luciferase in the assay buffer at a concentration optimized for the instrument's sensitivity.
-
Perform Measurement:
-
Pipette the luciferase solution into the wells of the microplate.
-
Place the plate in the spectrofluorometer.
-
Inject the this compound working solution into the wells.
-
Immediately initiate the spectral scan, measuring the light emission across a wavelength range of at least 500 nm to 750 nm.
-
-
Data Analysis: The resulting data will show the intensity of light emission as a function of wavelength. The peak of this spectrum represents the maximum emission wavelength (λmax).
In Vivo Bioluminescence Imaging with this compound
This protocol provides a general workflow for performing in vivo BLI in mouse models.
Materials:
-
Luciferase-expressing animal model (e.g., transgenic mice or animals with implanted luciferase-expressing cells)
-
This compound substrate
-
Sterile PBS (pH 7.4) or other appropriate vehicle
-
In vivo imaging system (e.g., IVIS Lumina, IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Prepare this compound Injection Solution: Prepare a working solution of this compound in sterile PBS at a concentration typically ranging from 50 µmol/L to 5 mmol/L. The solution should be sterile-filtered.
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
-
Substrate Administration: Administer the this compound solution to the animal. The most common route is intraperitoneal (i.p.) injection, with doses typically ranging from 5 to 25 mg/kg. Intravenous (i.v.) injection is also an option.
-
Bioluminescence Imaging:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection to determine the peak signal. For i.p. injections, imaging is often performed around 10 minutes post-injection. For i.v. injections, the signal peaks much earlier, around 4-5 minutes.
-
Set the imaging parameters, including exposure time (e.g., 10-60 seconds), binning, and f/stop. An open emission filter is typically used.
-
-
Image Analysis: Use the accompanying software (e.g., Living Image) to quantify the photon flux from regions of interest (ROIs).
Signaling Pathways and Experimental Workflows
As this compound is a substrate for the enzyme luciferase, it is not directly involved in cellular signaling pathways. Its utility lies in its role as a reporter for processes where luciferase expression is under the control of a specific promoter or is used to track labeled cells.
Experimental Workflow for In Vivo Tumor Monitoring
The following diagram illustrates a typical workflow for using this compound to monitor the growth of luciferase-expressing tumors in a mouse model.
Caption: In Vivo Tumor Monitoring Workflow.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission spectrum, coupled with its superior brightness and bioavailability, enables more sensitive and accurate deep-tissue imaging in preclinical research. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of in vivo imaging applications, particularly in the fields of oncology, neuroscience, and drug development. The enhanced properties of this compound facilitate the non-invasive, longitudinal monitoring of biological processes, offering researchers a powerful tool to accelerate scientific discovery.
References
Unraveling Bioluminescence: A Technical Guide to CycLuc1 and the LgBiT System
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of bioluminescence imaging and cellular analysis, the pursuit of brighter, more sensitive, and versatile tools is paramount. This guide provides an in-depth exploration of two powerful components in the bioluminescence toolkit: the synthetic substrate CycLuc1 and the LgBiT subunit of the NanoBiT® system. While both contribute significantly to advancing research, it is crucial to understand their distinct roles and the luciferase systems they partner with. This compound is a substrate for firefly luciferase, offering enhanced in vivo imaging capabilities, whereas LgBiT is a key component of a split-luciferase system designed for studying protein-protein interactions, which utilizes a different substrate.
Section 1: this compound - A Superior Substrate for In Vivo Firefly Luciferase Imaging
The discovery of this compound, a synthetic cyclic alkylamino-luciferin, marked a significant advancement in bioluminescence imaging (BLI) using firefly luciferase (FLuc) and its derivatives like Luc2.[1][2] It was developed to overcome the limitations of the traditional substrate, D-luciferin, particularly for in vivo applications requiring high sensitivity and deep-tissue imaging.[1]
Key Advantages of this compound
This compound offers several advantages over D-luciferin, making it the substrate of choice for many in vivo studies:
-
Enhanced Photon Flux: At equivalent or even significantly lower concentrations, this compound produces a substantially brighter bioluminescent signal—often more than 10-fold higher than D-luciferin.[1]
-
Improved Pharmacokinetics: this compound exhibits a longer plasma half-life compared to D-luciferin, resulting in a more sustained and stable light output, which is advantageous for longitudinal studies.
-
Superior Blood-Brain Barrier Permeability: Due to its increased lipophilicity, this compound can more readily cross the blood-brain barrier, enabling sensitive imaging of biological processes within the brain that are often undetectable with D-luciferin.
-
Lower Substrate Dosage: The enhanced brightness of the this compound-luciferase reaction allows for the use of significantly lower substrate doses (10 to 20-fold less) compared to D-luciferin to achieve comparable or superior signal intensity.
-
Red-Shifted Emission: The light emitted from the this compound reaction is slightly red-shifted, which allows for better tissue penetration and reduced scattering, further improving in vivo imaging quality.
Quantitative Data Summary
The following tables summarize the quantitative advantages of this compound over D-luciferin based on published studies.
Table 1: In Vivo Bioluminescence Imaging Performance
| Parameter | This compound | D-luciferin | Reference |
| Relative Photon Flux (in vivo) | ~8 to >10-fold higher | 1-fold (baseline) | |
| Optimal Dose (in vivo) | 5 - 25 mg/kg | 150 mg/kg (standard) | |
| Signal Duration | More persistent and stable | Rapid decay | |
| Brain Imaging Signal | Significantly higher, enables detection of previously unseen signals | Low to undetectable |
Table 2: Physicochemical and Kinetic Properties
| Parameter | This compound | D-luciferin | Reference |
| Lipophilicity (XLogP) | 2.6 | 0.9 | |
| Km for Firefly Luciferase | 0.1 µM | 6.76 µM | |
| Plasma Half-life (mice) | 21.1 - 29.0 min | 9.0 - 9.6 min | |
| Peak Emission Wavelength | ~599-604 nm | Varies with conditions |
Experimental Protocol: In Vivo Bioluminescence Imaging with this compound
This protocol provides a general guideline for performing in vivo BLI in mouse models. Specific parameters may need to be optimized for different animal models, cell lines, and instrumentation.
Materials:
-
This compound substrate (powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm sterile filter
-
Mice expressing firefly luciferase in the tissue of interest
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent like DMSO, if necessary, as recommended by the supplier.
-
For injection, dilute the stock solution in sterile PBS to the desired final concentration (e.g., 5-15 mg/kg body weight). A typical injection volume is 100 µl.
-
Ensure the final solution is clear and free of precipitates. Sterile filter the solution using a 0.22 µm filter before injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Administer the prepared this compound solution to the mouse via intraperitoneal (i.p.) or intravenous (i.v.) injection. The route of administration can affect the kinetics of light emission.
-
-
Image Acquisition:
-
Immediately after substrate injection, begin acquiring bioluminescent images.
-
Acquire a series of images over time (e.g., every 1-5 minutes for up to 60 minutes) to determine the peak signal intensity. The time to peak signal is typically between 5 and 20 minutes post-injection.
-
Set the exposure time based on the signal intensity to avoid saturation of the detector.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the target tissues.
-
Quantify the bioluminescent signal as total photon flux (photons/second) or radiance (photons/second/cm²/steradian) within the ROIs.
-
Visualization of the Firefly Luciferase Reaction with this compound
Caption: Bioluminescent reaction catalyzed by firefly luciferase using the substrate this compound.
Section 2: The LgBiT System - A Powerful Tool for Studying Protein-Protein Interactions
The LgBiT enzyme is the large subunit (18 kDa) of NanoBiT® (NanoLuc® Binary Technology), a split-luciferase system derived from the highly bright NanoLuc® luciferase. This system is not designed for use with this compound; its substrate is furimazine. The primary application of the NanoBiT® system is to study protein-protein interactions (PPIs) in living cells with high sensitivity and in real-time.
The Principle of the NanoBiT® System
The NanoBiT® system is based on the structural complementation of two subunits:
-
LgBiT: A large, structurally optimized fragment of NanoLuc® luciferase.
-
SmBiT or HiBiT: A small peptide (11 amino acids). SmBiT has a low affinity for LgBiT, while HiBiT has a high affinity.
For PPI studies, LgBiT and SmBiT are fused to two proteins of interest. When these proteins interact, they bring LgBiT and SmBiT into close proximity, allowing them to reconstitute into a functional NanoLuc® enzyme. This reconstituted enzyme then catalyzes the oxidation of its substrate, furimazine, to produce a bright, quantifiable bioluminescent signal. The low affinity of the SmBiT-LgBiT interaction ensures that the signal is dependent on the interaction of the target proteins.
Advantages of the LgBiT/NanoBiT® System
-
High Sensitivity: The exceptional brightness of the reconstituted NanoLuc® enzyme allows for the detection of PPIs even at low, endogenous expression levels.
-
Real-Time Kinetics: The reversible nature of the SmBiT-LgBiT interaction enables the dynamic monitoring of both protein association and dissociation in live cells.
-
Low Background: The weak affinity between the isolated LgBiT and SmBiT subunits results in very low background signal in the absence of a specific PPI.
-
Small Tag Size: The small size of the SmBiT peptide tag is less likely to interfere with the function of the target protein compared to larger fluorescent protein tags.
Experimental Protocol: NanoBiT® Protein-Protein Interaction Assay
This protocol provides a general workflow for a NanoBiT® PPI assay in cultured mammalian cells.
Materials:
-
Mammalian expression vectors for LgBiT and SmBiT fusions of the proteins of interest.
-
Mammalian cell line (e.g., HEK293).
-
Cell culture medium and reagents.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM I Reduced Serum Medium.
-
Nano-Glo® Live Cell Assay Reagent (contains furimazine substrate).
-
Luminometer or plate reader capable of measuring luminescence.
Procedure:
-
Vector Construction:
-
Clone the coding sequences of the proteins of interest into the NanoBiT® vectors to create N- or C-terminal fusions with LgBiT and SmBiT.
-
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate negative controls (e.g., one fusion protein with an unfused LgBiT or SmBiT).
-
Incubate the cells for 20-24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Approximately 30 minutes before measurement, replace the cell culture medium with Opti-MEM.
-
Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions.
-
-
Luminescence Measurement:
-
Add the prepared Nano-Glo® reagent to each well.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature or in the incubator.
-
Measure the luminescence using a plate reader. A significant increase in luminescence (typically >10-fold) in the experimental wells compared to the negative controls indicates a protein-protein interaction.
-
-
Data Analysis:
-
Normalize the luminescence readings to appropriate controls.
-
For dynamic studies, luminescence can be measured kinetically after the addition of a stimulus or inhibitor.
-
Visualization of the NanoBiT® System for PPI Detection
Caption: The NanoBiT® system detects protein-protein interactions through luciferase complementation.
Conclusion
This compound and the LgBiT/NanoBiT® system represent significant advancements in bioluminescence technology, each tailored for specific applications. This compound has revolutionized in vivo imaging with firefly luciferase by providing a brighter, more stable, and brain-permeable substrate. The LgBiT-based NanoBiT® system offers a highly sensitive and dynamic method for studying the intricacies of protein-protein interactions within the living cell. A clear understanding of the distinct functionalities and partner enzymes of these powerful tools is essential for their successful implementation in research and drug development. By selecting the appropriate bioluminescent system and components, scientists can unlock new insights into complex biological processes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CycLuc1 for Deep Tissue Bioluminescence Imaging
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for noninvasively monitoring cellular and molecular processes in living animals. The sensitivity and high signal-to-noise ratio of BLI make it an invaluable tool in preclinical research, particularly in oncology, immunology, and neuroscience. The conventional BLI system relies on the firefly luciferase (FLuc) enzyme and its substrate, D-luciferin. However, the utility of D-luciferin for imaging targets deep within tissues is limited by the spectral properties of its light emission (peak ~562 nm), which is readily absorbed and scattered by biological tissues, particularly by hemoglobin.
To overcome these limitations, synthetic luciferin analogs have been developed. This compound is a synthetic, cyclic alkylamino-luciferin that serves as a superior substrate for firefly luciferase, enabling significantly enhanced sensitivity for deep tissue imaging. Its unique chemical and physical properties lead to more intense, red-shifted light emission and improved biodistribution, opening new avenues for research that were previously inaccessible with D-luciferin. This guide provides a comprehensive technical overview of this compound, including its core properties, quantitative performance data, and detailed experimental protocols.
Core Concepts and Mechanism of Action
This compound is structurally distinct from D-luciferin, featuring a cyclic alkylamino group that enhances its chemical properties. This modification results in higher lipophilicity, allowing it to cross biological membranes, including the blood-brain barrier, more readily than D-luciferin.
The fundamental mechanism of light production is analogous to the D-luciferin reaction: in the presence of ATP and oxygen, firefly luciferase catalyzes the oxidative decarboxylation of this compound to produce an excited oxyluciferin analog. As this molecule relaxes to its ground state, it releases energy in the form of a photon. However, the electronic properties of the this compound-derived oxyluciferin result in a red-shifted light emission, with a peak around 599-604 nm. This longer wavelength light falls within the "near-infrared window" where tissue absorption by hemoglobin and water is significantly lower, allowing for greater light penetration and detection from deep sources.
Furthermore, this compound exhibits a significantly higher affinity for firefly luciferase, as indicated by its much lower Michaelis constant (Km), meaning the enzyme can work efficiently even at low substrate concentrations. This, combined with its increased quantum yield and improved bioavailability, results in a dramatically brighter and more sustained signal in vivo compared to D-luciferin.
Quantitative Data Presentation
The advantages of this compound over D-luciferin are most evident when comparing their quantitative performance metrics.
Table 1: Physicochemical Properties of this compound vs. D-luciferin
| Property | This compound | D-luciferin | Reference(s) |
| Chemical Formula | C₁₃H₁₁N₃O₂S₂ | C₁₁H₈N₂O₃S₂ | |
| Molecular Weight | 305.38 g/mol | 280.32 g/mol | |
| Lipophilicity (XLogP) | 2.6 | 0.9 | |
| Solubility | Soluble to 5 mM in PBS; 100 mM in DMSO | Highly soluble in aqueous solutions |
Table 2: In Vitro & In Vivo Performance Characteristics
| Parameter | This compound | D-luciferin | Reference(s) |
| Peak Emission Wavelength | ~599 - 604 nm | ~562 nm | |
| Michaelis Constant (Kₘ) | 0.1 µM | 6.76 µM | |
| Relative In Vitro Light Output | ~3.2-fold higher than D-luciferin | Baseline | |
| Signal Enhancement (Tumor) | >10-fold higher signal in 4T1 xenografts | Baseline | |
| Signal Enhancement (Brain) | ~8-fold higher signal in brain striatum | Baseline |
Table 3: Recommended In Vivo Imaging Parameters
| Parameter | This compound | D-luciferin (Standard) | Reference(s) |
| Typical Dose Range | 5 - 25 mg/kg | 150 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | Intraperitoneal (i.p.) | |
| Peak Signal Time (i.p.) | ~10 minutes | ~10-15 minutes | |
| Peak Signal Time (i.v.) | ~4-5 minutes, with sustained signal | ~2-5 minutes, with rapid decay | |
| Equivalent Signal Dose | A 20 to 200-fold lower dose can yield the same signal as standard D-luciferin | 150 mg/kg |
Mandatory Visualizations
This compound Bioluminescence Reaction Pathway
CycLuc1: A Technical Guide to a Superior D-luciferin Analog for Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CycLuc1 is a synthetic analog of D-luciferin that has emerged as a superior substrate for firefly luciferase in bioluminescence imaging (BLI).[1][2] Its chemical structure, featuring a cyclic alkylamino group, confers several advantageous properties over the traditional D-luciferin, leading to enhanced sensitivity and broader applications, particularly in challenging in vivo models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, comparative performance data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
This compound's enhanced performance stems from its higher affinity for firefly luciferase and a potentially increased quantum yield due to its rigid structure.[3] These characteristics result in a significantly brighter bioluminescent signal at lower substrate concentrations compared to D-luciferin.[1][2] Furthermore, its increased lipophilicity is thought to improve its ability to cross biological membranes, including the blood-brain barrier, making it an invaluable tool for neuroscience research and the study of intracranial tumors.
Core Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | (4S)-2-(6,7-Dihydro-5H-pyrrolo[3,2-f]benzothiazol-2-yl)-4,5-dihydro-4-thiazolecarboxylic acid | |
| Molecular Formula | C₁₃H₁₁N₃O₂S₂ | |
| Molecular Weight | 305.37 g/mol | |
| CAS Number | 1247879-16-8 | |
| Appearance | Yellow powder | |
| Purity | ≥98% | |
| Emission Maximum (λmax) | 599-604 nm | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store at -20°C, protected from light. |
Quantitative Comparison: this compound vs. D-luciferin
The primary advantage of this compound lies in its significantly enhanced light output and lower dose requirements compared to D-luciferin. The following tables summarize key performance metrics from various studies.
In Vivo Bioluminescence Enhancement
| Application | Animal Model | This compound Dose | D-luciferin Dose | Fold Enhancement (this compound vs. D-luciferin) | Reference(s) |
| Glioblastoma Xenograft (Intracranial) | Athymic Nude Mice | 25 mg/kg | 150 mg/kg | ~8-fold higher photon flux | |
| Breast Cancer Xenograft (Mammary Fat Pad) | BALB/c Mice | Equivalent doses | Equivalent doses | >10-fold higher bioluminescent signal | |
| Gene Expression in Brain (SFO) | C57B1/6 Mice | 7.5-15 mg/kg | 150 mg/kg | 3 to 4-fold greater bioluminescent emission | |
| Gene Expression in Brain (PVN) | C57B1/6 Mice | 15 mg/kg | 150 mg/kg | ~3-fold greater signal | |
| Gene Expression in Brain (Striatum) | Mice with AAV9-luc2 | 20-fold lower dose | Standard 150 mg/kg | 8.1 ± 1.5-fold higher signal |
Substrate Kinetics and Dosing
| Parameter | This compound | D-luciferin | Reference(s) |
| Km (Firefly Luciferase) | 0.1 µM | 6.76 µM | |
| Effective In Vivo Dose Range | 5 - 25 mg/kg | 150 mg/kg (standard) | |
| Peak Signal (Intravenous) | 4-5 minutes post-injection | Immediate peak, rapid decay | |
| Signal Duration | Sustained signal for over 60 minutes | Signal dissipates over ~20 minutes |
Experimental Protocols
Protocol 1: In Vivo Imaging of Intracranial Glioblastoma Xenografts
This protocol is adapted from studies monitoring tumor growth in mouse models.
1. Cell Preparation:
- Glioblastoma cells (e.g., GBM6, U-87 MG) are lentivirally transduced to express a luciferase reporter gene (e.g., Luc2).
2. Animal Model:
- Orthotopic xenografts are established by stereotactic injection of luciferase-expressing glioblastoma cells into the brain of immunocompromised mice (e.g., athymic nude mice).
3. Substrate Preparation:
- Prepare a stock solution of this compound in sterile DMSO.
- Dilute the stock solution in sterile PBS (pH 7.4) to the desired final concentration (e.g., for a 5 mg/kg dose). The final DMSO concentration should be minimal.
4. Substrate Administration:
- Administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection. A typical dose for robust imaging is 5 mg/kg.
5. Bioluminescence Imaging:
- Anesthetize the mice using isoflurane.
- Acquire bioluminescent images using an in vivo imaging system (e.g., IVIS Spectrum) approximately 10 minutes after substrate injection.
- Typical imaging parameters: open emission filter, 60-second exposure, medium binning.
6. Data Analysis:
- Analyze images using appropriate software (e.g., Living Image).
- Quantify the bioluminescent signal by drawing regions of interest (ROIs) over the tumor area and measuring the photon flux (photons/sec/cm²/sr).
Protocol 2: In Vivo Imaging of Gene Expression in Specific Brain Regions
This protocol is based on studies investigating gene expression in cardiovascular brain regions.
1. Gene Delivery:
- Deliver a viral vector (e.g., adenovirus or AAV) encoding firefly luciferase under the control of a specific promoter to the target brain region (e.g., subfornical organ - SFO, or paraventricular nucleus - PVN) via stereotactic injection in mice (e.g., C57B1/6).
- Allow for a recovery period and for luciferase expression to stabilize (e.g., 3 weeks).
2. Substrate Preparation:
- Prepare this compound solution in sterile PBS (pH 7.4) at the desired concentration (e.g., for doses of 5, 7.5, or 15 mg/kg).
3. Substrate Administration and Imaging Schedule:
- Administer the this compound solution via intraperitoneal (i.p.) injection.
- Anesthetize the mice with isoflurane.
- Acquire a series of bioluminescent images at various time points post-injection (e.g., every 2 minutes for the first 20 minutes, then at 60 and 120 minutes) to capture the kinetic profile of the signal.
- For rapid "kinetic" imaging, millisecond exposure times (e.g., 1500 ms) can be used.
4. Image Acquisition and Analysis:
- Use a sensitive CCD camera-based imaging system.
- Typical imaging parameters for standard acquisition: 60-second exposure, medium binning, F/Stop = 1.
- Analyze the images by drawing a region of interest (ROI) over the head and quantifying the average radiance (photons/s/cm²/sr).
Visualizations
Signaling Pathway
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glow: A Technical Guide to CycLuc1-Mediated Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) has emerged as a powerful and indispensable tool in preclinical research, offering non-invasive, real-time monitoring of biological processes within living organisms. At the heart of many BLI applications lies the firefly luciferase-luciferin system. While the native substrate, D-luciferin, has been instrumental, its limitations in terms of bioavailability and blood-brain barrier permeability have spurred the development of synthetic analogs. Among these, CycLuc1 has distinguished itself as a superior substrate, offering enhanced sensitivity, deeper tissue penetration, and prolonged signal kinetics. This technical guide provides an in-depth exploration of the core principles of this compound-mediated bioluminescence, offering researchers the foundational knowledge to effectively harness this advanced imaging agent.
Core Principles of this compound-Mediated Bioluminescence
This compound is a synthetic, cell-permeable aminoluciferin analog that serves as a substrate for firefly luciferase and its engineered variants.[1] Its chemical structure, featuring a cyclic alkylamino group, confers advantageous physicochemical properties over the traditional D-luciferin.[2][3] This structural modification leads to increased lipophilicity, which is believed to contribute to its enhanced cell membrane and blood-brain barrier permeability.[2][4]
The fundamental mechanism of light production mirrors that of the native firefly bioluminescence reaction. In an ATP-dependent process, firefly luciferase catalyzes the adenylation of this compound, followed by an oxidative decarboxylation to produce an electronically excited oxyluciferin analog. As this excited molecule relaxes to its ground state, it emits a photon of light. The peak emission wavelength for this compound-mediated bioluminescence is in the near-infrared (NIR) range, typically around 599-604 nm, which allows for better tissue penetration and reduced signal attenuation compared to the greener light produced with D-luciferin.
The key advantages of this compound stem from its improved biochemical and pharmacokinetic properties. It exhibits a significantly lower Michaelis constant (K_m) for firefly luciferase compared to D-luciferin, indicating a higher binding affinity. This higher affinity, coupled with what is hypothesized to be an increased relative quantum yield due to its rigid structure, results in a much brighter signal at substantially lower concentrations. In vivo studies have consistently demonstrated that this compound can produce a bioluminescent signal that is over 10-fold higher than that achieved with an equivalent dose of D-luciferin. Furthermore, this compound exhibits a more uniform biodistribution and a longer circulation half-life, leading to a more stable and persistent signal.
Quantitative Data Summary
To facilitate a direct comparison of this compound and D-luciferin, the following tables summarize key quantitative data gathered from various studies.
Table 1: Physicochemical and Biochemical Properties
| Property | This compound | D-luciferin | Reference(s) |
| Molecular Formula | C₁₃H₁₁N₃O₂S₂ | C₁₁H₈N₂O₃S₂ | |
| Molecular Weight | 305.38 g/mol | 280.33 g/mol | |
| Peak Emission Wavelength | ~599 - 604 nm | ~560 nm | |
| K_m with Firefly Luciferase | ~0.1 µM | ~6.76 µM | |
| Lipophilicity (XLogP) | 2.6 | 0.9 | |
| Solubility | Soluble to 100 mM in DMSO; can be dissolved in PBS up to 5 mM. | Water-soluble; typically used in aqueous solutions. |
Table 2: In Vivo Performance Characteristics
| Parameter | This compound | D-luciferin | Reference(s) |
| Typical In Vivo Dose Range | 5 - 25 mg/kg | 150 mg/kg (standard) | |
| Signal Enhancement (Brain) | ~8-fold higher signal at a 20-fold lower dose | Baseline | |
| Signal Enhancement (Mammary Fat Pad Tumors) | >10-fold higher signal at equivalent doses | Baseline | |
| Signal Kinetics (Intravenous Injection) | Signal peaks at 4-5 minutes and remains stable for >60 minutes | Signal peaks immediately and dissipates over ~20 minutes | |
| Signal Kinetics (Intraperitoneal Injection) | Broader distribution and maintained for up to 2 hours | Signal largely confined to the abdominal cavity |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
In Vitro Luciferase Activity Assay
This protocol is designed to measure the activity of firefly luciferase in cell lysates using this compound as a substrate.
Materials:
-
Cells expressing firefly luciferase
-
Luciferase Cell Lysis Buffer (e.g., 25mM Tris-phosphate pH 7.8, 2mM DTT, 2mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 20mM Tricine, 1.07mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67mM MgSO₄, 0.1mM EDTA, 33.3mM DTT, 270µM coenzyme A, 530µM ATP, pH 7.8)
-
Luminometer
Procedure:
-
Cell Lysis: a. Wash cultured cells with phosphate-buffered saline (PBS). b. Add an appropriate volume of Luciferase Cell Lysis Buffer to the cells. c. Incubate at room temperature for 15 minutes with gentle agitation. d. Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet debris. e. Collect the supernatant containing the luciferase.
-
Assay Preparation: a. Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µM).
-
Measurement: a. Pipette a small volume of cell lysate (e.g., 20 µL) into a luminometer tube or a well of a white-walled 96-well plate. b. Place the tube/plate in the luminometer. c. Inject the this compound working solution (e.g., 100 µL) and immediately measure the luminescence.
In Cellulo (Live Cell) Luciferase Reporter Assay
This protocol allows for the measurement of luciferase activity in living cells, often used for reporter gene assays.
Materials:
-
Cells co-transfected with a firefly luciferase reporter construct and the gene of interest.
-
Cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Luminometer with plate reading capabilities.
Procedure:
-
Cell Seeding: a. Seed the transfected cells in a white-walled, clear-bottom 96-well plate and culture under appropriate conditions to allow for reporter gene expression.
-
Substrate Addition: a. Prepare a working solution of this compound in cell culture medium at the desired final concentration. b. Carefully add the this compound-containing medium to each well.
-
Measurement: a. Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for substrate uptake and reaction. b. Measure the bioluminescence using a plate-reading luminometer.
In Vivo Bioluminescence Imaging
This protocol outlines the general procedure for imaging luciferase-expressing cells or tissues in a mouse model using this compound.
Materials:
-
Mouse model with luciferase-expressing cells (e.g., tumor xenograft, transgenic model).
-
This compound sterile solution for injection.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
This compound Preparation: a. Dissolve this compound in a sterile, biocompatible solvent. For intraperitoneal (i.p.) injection, this compound can be dissolved in PBS to 5 mM. For other formulations, a stock solution in DMSO can be diluted in sterile saline or PBS, ensuring the final DMSO concentration is low (e.g., <1%). The solution should be passed through a 0.22 µm filter for sterilization.
-
Animal Preparation: a. Anesthetize the mouse using isoflurane.
-
This compound Administration: a. Administer the prepared this compound solution to the mouse via the desired route (e.g., intraperitoneal or intravenous injection). A typical i.p. dose is in the range of 5-25 mg/kg.
-
Imaging: a. Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. b. Acquire images at various time points post-injection to capture the peak signal and its kinetics. For i.p. injection, imaging is often performed 10-20 minutes post-injection. For i.v. injection, the signal peaks much earlier (4-5 minutes). c. Analyze the images using the accompanying software to quantify the bioluminescent signal from the region of interest.
Visualizations
Bioluminescence Reaction Mechanism
Caption: The enzymatic reaction of this compound with firefly luciferase.
In Vivo Bioluminescence Imaging Workflow
Caption: A typical workflow for in vivo bioluminescence imaging with this compound.
Caged this compound Activation by FAAH
Caption: Enzyme-mediated uncaging of this compound-amide.
NFAT Signaling Reporter Assay
Caption: Monitoring NFAT signaling using a luciferase reporter and this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with CycLuc1 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CycLuc1, a synthetic luciferin, for in vivo bioluminescence imaging (BLI) in mouse models. This compound offers significant advantages over the traditional D-luciferin substrate, including enhanced signal intensity, prolonged light emission, and superior blood-brain barrier permeability, making it an invaluable tool for sensitive and quantitative assessment of biological processes in vivo.
Introduction to this compound
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase. Its chemical modifications result in improved pharmacokinetic and pharmacodynamic properties, leading to brighter and more sustained bioluminescent signals in living animals.[1][2][3] A key advantage of this compound is its ability to cross the blood-brain barrier, enabling non-invasive imaging of luciferase-expressing cells within the central nervous system.[1][4] This makes it particularly useful for studies in neurobiology, oncology, and other fields where monitoring cellular activity in the brain is crucial.
It is important to note that this compound is a substrate for firefly luciferase and not a direct biosensor for cyclin-dependent kinase (CDK) activity. The "Cyc" in its name is coincidental. While bioluminescence imaging can be used to study processes regulated by CDKs (e.g., by placing luciferase under the control of a cyclin-dependent promoter), this compound itself does not directly report on CDK activity. Genetically encoded fluorescent biosensors are typically used for direct imaging of CDK activity.
Principle of this compound-Mediated Bioluminescence Imaging
Bioluminescence imaging with this compound follows the same fundamental principle as imaging with D-luciferin. In the presence of ATP, magnesium, and oxygen, firefly luciferase catalyzes the oxidation of this compound, leading to the emission of light. This light can then be detected and quantified using a sensitive charge-coupled device (CCD) camera.
Figure 1: Enzymatic reaction of firefly luciferase with this compound.
Quantitative Data Summary
Multiple studies have demonstrated the superior performance of this compound compared to D-luciferin for in vivo imaging. The following tables summarize key quantitative data from published research.
Table 1: Comparison of In Vivo Bioluminescence Signal
| Parameter | D-luciferin | This compound | Fold Increase with this compound | Animal Model | Reference |
| Peak Photon Flux (brain) | Undetectable | >10^5 photons/s | >8.1 | Mice with AAV9-luc2 in striatum | |
| Peak Photon Flux (tumor) | ~3.3 x 10^5 p/sec/cm² | ~2.9 x 10^6 p/sec/cm² | ~8 | Mice with intracranial GBM xenografts | |
| Bioluminescent Signal (SFO) | 3.2 ± 1.2 x 10^5 photons/s | 7.7 ± 2.6 x 10^5 photons/s | ~3 | Male C57B1/6 mice | |
| Bioluminescent Signal (PVN) | 2.9 ± 1.2 x 10^5 photons/s | 7.6 ± 2.6 x 10^5 photons/s | ~3.3 | Male C57B1/6 mice |
Table 2: Dosing and Administration
| Substrate | Typical Dose Range (in vivo) | Administration Route | Reference |
| D-luciferin | 150 mg/kg | Intraperitoneal (i.p.), Intravenous (i.v.) | |
| This compound | 5 - 25 mg/kg | Intraperitoneal (i.p.), Intravenous (i.v.) |
Detailed Experimental Protocol for In Vivo Imaging
This protocol provides a general guideline for performing in vivo bioluminescence imaging in mice using this compound. Specific parameters may need to be optimized based on the mouse model, luciferase expression levels, and imaging system.
Materials
-
This compound substrate (lyophilized powder or pre-made solution)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Anesthesia machine with isoflurane
-
In vivo imaging system (e.g., IVIS Lumina, PerkinElmer)
-
Luciferase-expressing mice
Preparation of this compound Solution
-
Reconstitution: If using lyophilized powder, reconstitute this compound in sterile PBS to a stock concentration of 5-10 mM. Some vendors may provide specific instructions for reconstitution, which should be followed. For difficult-to-dissolve compounds, a stock solution in DMSO can be prepared first, followed by dilution in PBS. Ensure the final DMSO concentration is non-toxic to the animals.
-
Working Solution: Dilute the stock solution in sterile PBS to the desired final concentration for injection. A typical injection volume is 100-200 µL.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Animal Preparation and Anesthesia
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in an induction chamber.
-
Positioning: Once anesthetized, transfer the mouse to the imaging chamber of the in vivo imaging system. Maintain anesthesia using a nose cone.
-
Background Image: Acquire a background image of the mouse before injecting this compound to ensure there is no autoluminescence.
This compound Administration
-
Route of Administration: The most common route for this compound administration is intraperitoneal (i.p.) injection. Intravenous (i.v.) injection can also be used and may result in a more rapid and intense peak signal.
-
Dosage: A dose of 7.5-15 mg/kg of this compound is often sufficient to produce a robust signal, which is 10- to 20-fold lower than the standard dose of D-luciferin. Dose optimization may be required for specific applications.
Bioluminescence Imaging
-
Image Acquisition: Begin acquiring images immediately after this compound injection. A typical imaging protocol involves continuous image acquisition for 30-60 minutes to capture the peak signal and subsequent decay kinetics.
-
Imaging Parameters:
-
Exposure Time: 1 second to 1 minute, depending on the signal intensity.
-
Binning: Medium to high binning can improve sensitivity.
-
F/stop: Set to the lowest value (e.g., f/1) to maximize light collection.
-
Filter: Use an open filter for maximum light collection or specific emission filters to reduce background and spectrally unmix signals if necessary. This compound has a peak emission wavelength of approximately 599-604 nm.
-
Data Analysis
-
Region of Interest (ROI) Analysis: Use the imaging software to draw regions of interest around the areas of expected signal (e.g., tumor, brain).
-
Quantification: Quantify the bioluminescent signal as total photon flux (photons/second) or radiance (photons/second/cm²/steradian) within the ROIs.
-
Data Presentation: Plot the signal intensity over time to determine the peak signal and signal duration.
Figure 2: Experimental workflow for this compound in vivo imaging.
Context: The Cell Cycle and CDK Activity
While this compound is not a direct sensor for CDK activity, understanding the cell cycle is crucial for designing experiments that use luciferase reporters to study cell proliferation. CDKs and their regulatory partners, cyclins, are key drivers of the cell cycle.
Figure 3: Simplified diagram of the cell cycle and key CDK-cyclin complexes.
Troubleshooting
-
Low Signal:
-
Increase the dose of this compound.
-
Confirm luciferase expression in the cells/tissues of interest.
-
Optimize the time of imaging after injection.
-
Use a more sensitive imaging system or increase exposure time/binning.
-
-
High Background:
-
Ensure the imaging chamber is light-tight.
-
Use mice with light-colored fur or shave the imaging area.
-
Acquire a background image before injection and subtract it from subsequent images.
-
-
Variable Signal:
-
Ensure consistent injection technique (i.p. vs. i.v.).
-
Normalize the signal to a control group or an internal control.
-
Conclusion
This compound is a powerful tool for in vivo bioluminescence imaging in mice, offering significant improvements in sensitivity and enabling imaging in previously inaccessible tissues like the brain. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively leverage this compound to advance their in vivo studies.
References
Application Notes and Protocols for CycLuc1 in Brain Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CycLuc1, a synthetic luciferin analog, has emerged as a superior substrate for in vivo bioluminescence imaging (BLI) of the brain.[1][2][3] Its enhanced ability to cross the blood-brain barrier and its brighter emission characteristics allow for significantly more sensitive detection of luciferase-expressing cells within the central nervous system compared to the traditional substrate, D-luciferin.[2][4] These application notes provide recommended dosages, detailed experimental protocols, and visualizations to guide researchers in utilizing this compound for brain imaging studies.
Data Presentation: Recommended this compound Dosages for Brain Imaging
The following table summarizes recommended dosages for this compound in murine models for brain imaging, compiled from various studies. Dosages are typically administered via intraperitoneal (i.p.) injection.
| Dosage (mg/kg) | Molar Equivalent (approx.) | Key Findings & Recommendations | References |
| 5 mg/kg | ~18 µmol/kg | Provides robust and reproducible imaging for intracranial xenografts. | |
| 7.5 - 15 mg/kg | ~27 - 54 µmol/kg | Resulted in a three- to fourfold greater bioluminescent emission from the subfornical organ (SFO) and paraventricular nucleus of the hypothalamus (PVN) compared to 150 mg/kg of D-luciferin. | |
| 10 mg/kg | ~36 µmol/kg | Increased photon flux was observed compared to 5 mg/kg, with marginal additional gains at 15 or 20 mg/kg. | |
| 20 µmol/kg | ~5.5 mg/kg | A 20-fold lower dose than D-luciferin provided more sensitive readouts in brain tissue. | |
| 25 mg/kg | ~90 µmol/kg | Resulted in an ~8-fold greater photon flux from early-stage intracranial glioblastoma xenografts compared to 150 mg/kg of D-luciferin. |
Note: The optimal dosage may vary depending on the specific animal model, the expression level of luciferase, and the sensitivity of the imaging equipment. A dose-response analysis is recommended to determine the optimal this compound concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: General In Vivo Bioluminescence Imaging of the Brain with this compound
This protocol provides a general workflow for bioluminescence imaging of the brain in mice following the administration of this compound.
Materials:
-
Mice with luciferase-expressing cells in the brain
-
This compound substrate
-
Sterile PBS (phosphate-buffered saline) or sterile water with 1% DMSO
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile PBS or another appropriate solvent. A common concentration used is 5 mM.
-
Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
This compound Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. A typical injection volume is 100 µl for a 20-25g mouse.
-
-
Bioluminescence Imaging:
-
Acquire images at various time points post-injection to determine the peak signal. Imaging is often initiated shortly after injection (e.g., 6-10 minutes) and can be continued for up to an hour or longer.
-
Set the imaging parameters, such as exposure time (e.g., 1 to 60 seconds), binning, and f/stop, according to the manufacturer's instructions and the expected signal intensity.
-
-
Data Analysis:
-
Use the accompanying software to define a region of interest (ROI) over the head/brain area.
-
Quantify the bioluminescent signal as total photon flux or radiance (photons/second/cm²/steradian).
-
Protocol 2: Comparative Imaging of Intracranial Glioblastoma Xenografts
This protocol is adapted from a study comparing this compound and D-luciferin for imaging intracranial tumors.
Materials:
-
Athymic nude mice with orthotopically implanted glioblastoma cells expressing luciferase (e.g., GBM6-LUC2).
-
This compound and D-luciferin.
-
Sterile vehicle for injection.
-
In vivo imaging system.
-
LC-MS/MS for substrate concentration analysis (optional).
Procedure:
-
Animal and Tumor Model:
-
Establish intracranial glioblastoma xenografts in athymic nude mice.
-
-
Dose Response and Comparative Imaging:
-
Perform a dose-response analysis to determine the optimal this compound dose (e.g., testing 5, 10, 15, and 20 mg/kg).
-
For comparative studies, perform serial, crossover BLI with both this compound (e.g., 5 or 25 mg/kg) and D-luciferin (e.g., 30 or 150 mg/kg) in the same animals on different days to minimize inter-animal variability.
-
-
Substrate Administration and Imaging:
-
Administer the selected dose of this compound or D-luciferin via i.p. injection.
-
Image the animals at a consistent time point post-injection (e.g., 10 minutes).
-
-
Tissue Analysis (Optional):
-
At the end of the study, euthanize the animals at a specific time point after the final substrate injection (e.g., 10 minutes).
-
Collect plasma and brain tissue to measure the concentration of this compound and D-luciferin using LC-MS/MS to assess substrate distribution.
-
Mandatory Visualization
Caption: Workflow for in vivo brain imaging using this compound.
Caption: Bioluminescence reaction of this compound with luciferase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Preparing CycLuc1 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and intraperitoneal (i.p.) injection of CycLuc1, a synthetic luciferin analogue. This compound offers significant advantages over the traditional D-luciferin for in vivo bioluminescence imaging (BLI), including enhanced blood-brain barrier permeability and a stronger, more sustained signal.[1][2][3] These protocols are designed to ensure optimal solubility, stability, and delivery of this compound for reproducible and sensitive experimental results.
I. Properties and Advantages of this compound
This compound is a synthetic aminoluciferin that serves as a substrate for firefly luciferase.[3] Its chemical structure confers properties that make it superior to D-luciferin for many in vivo imaging applications. Notably, this compound is more hydrophobic, which contributes to its enhanced ability to cross biological membranes, including the blood-brain barrier.[4] This allows for sensitive imaging of luciferase-expressing cells in deep tissues and the brain, which is often challenging with D-luciferin.
Studies have shown that intraperitoneal injection of this compound can produce a bioluminescent signal that is over 10-fold higher than that obtained with an equivalent dose of D-luciferin. Furthermore, a significantly lower dose of this compound can yield a peak photon flux comparable to the standard high dose of D-luciferin.
II. Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound for intraperitoneal injection.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | Up to 5 mM | Direct dissolution is possible. |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | Used to prepare stock solutions. |
| 10% DMSO in Saline | ≥ 2.08 mg/mL (6.81 mM) | A common vehicle for in vivo studies. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.81 mM) | A vehicle formulation to enhance solubility. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.81 mM) | An alternative vehicle formulation. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | For stock solutions; protect from light. |
| -20°C | Up to 1 month | For stock solutions; protect from light. |
| Freshly Prepared | Use on the same day | Recommended for working solutions for in vivo experiments to ensure reliability. |
Table 3: Typical Dosage and Administration for Intraperitoneal Injection in Mice
| Compound | Typical Concentration | Typical Injection Volume | Typical Dose |
| This compound | 0.05 - 5 mM in PBS | 100 µL for a 25 g mouse | 1 - 20 µmol/kg or 5 - 25 mg/kg |
| D-luciferin (for comparison) | 100 mM in aqueous solution | 100 µL for a 25 g mouse | 400 µmol/kg or 150 mg/kg |
III. Experimental Protocols
A. Preparation of this compound Working Solution
This protocol describes the preparation of a this compound working solution in PBS.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound powder needed. For example, to prepare 1 mL of a 5 mM solution, you would need 1.527 mg of this compound (Molecular Weight: 305.38 g/mol ).
-
Dissolve this compound in PBS: Add the calculated amount of this compound powder to a sterile tube. Add the appropriate volume of sterile PBS.
-
Vortex: Vortex the solution until the this compound is completely dissolved. This compound is more hydrophobic than D-luciferin but can be directly dissolved in PBS up to 5 mM.
-
Sterile Filtration: To ensure the removal of any particulates or microbes, filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: For immediate use, keep the solution at room temperature, protected from light. For short-term storage, store at 2-8°C, protected from light. For long-term storage of stock solutions, aliquots can be stored at -20°C or -80°C. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
B. Intraperitoneal Injection Procedure in Mice
This protocol provides a standard procedure for the intraperitoneal injection of this compound in mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse. This can be done manually or with a restraint device. The animal should be positioned in dorsal recumbence (on its back) with its head tilted slightly downwards.
-
Locate Injection Site: The preferred site for intraperitoneal injection is the animal's lower right or left abdominal quadrant. Gently shaking the mouse can help to move the abdominal organs away from the injection site.
-
Prepare the Injection Site: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 15-20 degree angle into the abdominal cavity. The needle should penetrate just through the abdominal wall (approximately 4-5 mm).
-
Gently aspirate by pulling back slightly on the syringe plunger to ensure that a blood vessel or organ has not been punctured. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
-
Withdraw the Needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Post-Injection Monitoring: Monitor the animal for any signs of distress. The bioluminescent signal can typically be imaged within minutes of injection, with peak signals often observed between 10 and 20 minutes post-injection. However, the exact timing of peak emission can vary depending on the animal model and should be determined empirically.
IV. Visualizations
The following diagrams illustrate the key processes involved in the preparation and application of this compound.
Caption: Experimental workflow for this compound preparation and injection.
Caption: this compound mechanism of action for bioluminescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution and storage of CycLuc1 powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and use of CycLuc1, a synthetic luciferin substrate for firefly luciferase, designed for enhanced sensitivity in both in vitro and in vivo bioluminescence imaging applications.
Product Information
Product Name: this compound Appearance: Yellow powder Molecular Formula: C₁₃H₁₁N₃O₂S₂[1] Molecular Weight: 305.38 g/mol [1]
Reconstitution of this compound Powder
Proper reconstitution of this compound powder is critical for optimal performance and stability. The choice of solvent depends on the intended application (in vitro or in vivo).
Reconstitution for In Vitro Stock Solutions
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
Protocol:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration. It is soluble in DMSO up to 50 mg/mL (163.73 mM)[1][2] or 100 mg/mL.[3] To aid dissolution, ultrasonic and warming and heat to 60°C can be used.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to facilitate dissolution if precipitation is observed.
-
Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 3.2746 mL | 16.3730 mL | 32.7461 mL |
| 5 mM | 0.6549 mL | 3.2746 mL | 6.5492 mL |
| 10 mM | 0.3275 mL | 1.6373 mL | 3.2746 mL |
Calculations are based on a molecular weight of 305.38 g/mol .
Reconstitution for In Vivo Applications
For in vivo imaging, this compound needs to be prepared in a biocompatible aqueous solution. Due to its hydrophobic nature, co-solvents are required. It is recommended to prepare these solutions fresh on the day of use.
Protocol 1: Using PEG300 and Tween-80
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This will result in a clear solution with a this compound concentration of ≥ 2.08 mg/mL (6.81 mM).
Protocol 2: Using SBE-β-CD
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
-
This will also result in a clear solution with a this compound concentration of ≥ 2.08 mg/mL (6.81 mM).
Protocol 3: Using PBS
This compound can be directly dissolved in PBS to a concentration of 5 mM. For bioluminescence imaging experiments in living mice, a working solution of 50µmol/L-5mmol/L can be prepared in PBS buffer (pH 7.4). After preparation, the solution should be filter-sterilized using a 0.22µm filter.
Storage and Stability
Proper storage of both the powder and reconstituted solutions is essential to maintain the integrity and performance of this compound.
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | 4°C | Short-term | Protect from light. |
| -20°C | Long-term | Protect from light, keep desiccated. | |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles. | |
| In Vivo Working Solution | Room Temperature | Use within the same day of preparation. | Prepare fresh before each experiment. |
Experimental Protocols
In Vitro Luciferase Reporter Gene Assay
This protocol describes a general method for measuring firefly luciferase activity in cell lysates using this compound.
Materials:
-
Cells transfected with a firefly luciferase reporter construct
-
This compound stock solution in DMSO
-
Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, 270 µM coenzyme A, 470 µM ATP)
-
Luminometer
Protocol:
-
Cell Lysis: a. After experimental treatment, wash the cells once with phosphate-buffered saline (PBS). b. Add an appropriate volume of Cell Lysis Buffer to each well (e.g., 200 µL for a 6-well plate). c. Incubate for 15 minutes at room temperature with gentle rocking. d. Transfer the cell lysate to a microcentrifuge tube and centrifuge at 12,000 x g for 2 minutes at 4°C. e. Collect the supernatant for the luciferase assay.
-
Luciferase Assay: a. Prepare the Luciferase Assay Reagent by diluting the this compound stock solution in Luciferase Assay Buffer to the desired final concentration (e.g., 0.5-1 mM). b. Add 20 µL of cell lysate to a luminometer tube or a well of a white-walled 96-well plate. c. Add 100 µL of the Luciferase Assay Reagent to the tube/well. d. Immediately place the sample in the luminometer and measure the light output. The signal is stable for approximately 1 minute.
Caption: Workflow for an in vitro luciferase reporter gene assay.
In Vivo Bioluminescence Imaging
This protocol provides a general guideline for performing in vivo bioluminescence imaging in mice using this compound.
Materials:
-
Animal model with luciferase-expressing cells/tissues
-
Freshly prepared this compound in vivo working solution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Protocol:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (2% in oxygen). b. Place the animal in the imaging chamber.
-
Substrate Administration: a. Administer the this compound working solution via intraperitoneal (i.p.) injection. A typical dose ranges from 5 to 25 mg/kg. A dose of 0.05-5 mM in a volume of 100 µL can also be used. b. this compound has been shown to yield a >10-fold higher bioluminescent signal than D-luciferin at equivalent doses.
-
Image Acquisition: a. Acquire images at various time points post-injection. The signal from this compound typically peaks around 4-5 minutes after intravenous injection and produces a stable signal for over 60 minutes. Signal enhancement is evident as early as 6-10 minutes post-injection and can persist for up to an hour. b. Set the exposure time based on the signal intensity. This compound may allow for shorter exposure times compared to D-luciferin. c. Analyze the images using the appropriate software to quantify the photon flux from the region of interest.
Caption: Workflow for in vivo bioluminescence imaging with this compound.
Application: Studying Signaling Pathways
Luciferase reporter assays are powerful tools for studying the activity of specific signaling pathways. A firefly luciferase gene is placed under the control of a promoter containing response elements for a particular transcription factor. When the signaling pathway is activated, the transcription factor binds to the response elements, driving the expression of luciferase. The resulting luminescence, measured after the addition of a substrate like this compound, is proportional to the activity of the signaling pathway.
This compound is particularly useful for studying pathways such as Immunology/Inflammation, Metabolic Enzyme/Protease, and NF-κB.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival.
Mechanism:
-
In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.
-
Upon stimulation by various signals (e.g., cytokines like TNF-α, pathogens), the IκB kinase (IKK) complex is activated.
-
IKK phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.
-
The released NF-κB dimer translocates to the nucleus.
-
In the nucleus, NF-κB binds to κB response elements in the promoter regions of target genes, including the luciferase reporter gene, initiating their transcription.
Caption: NF-κB signaling pathway leading to luciferase reporter expression.
References
Application Notes and Protocols for Glioblastoma Xenograft Imaging Using CycLuc1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for non-invasively monitoring tumor growth, metastasis, and response to therapy in preclinical animal models.[1][2][3] For intracranial tumors such as glioblastoma, the efficacy of BLI has been historically limited by the poor brain penetration of the commonly used firefly luciferase substrate, D-luciferin.[1][4] CycLuc1, a synthetic cyclic alkylaminoluciferin, has emerged as a superior alternative, demonstrating enhanced blood-brain barrier permeability and significantly brighter signal emission in deep tissues, making it particularly well-suited for imaging orthotopic glioblastoma xenografts.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for the in vivo imaging of glioblastoma xenografts.
Principle of the Technology
This compound is a substrate for firefly luciferase, the enzyme commonly expressed as a reporter in cancer cells for bioluminescence imaging. Upon systemic administration, this compound distributes throughout the body and, due to its enhanced physicochemical properties, crosses the blood-brain barrier to a greater extent than D-luciferin. Within the tumor microenvironment, this compound is taken up by the luciferase-expressing glioblastoma cells. The subsequent enzymatic reaction catalyzed by luciferase results in the emission of light, with this compound exhibiting a peak luminescence at approximately 599-604 nm. This emitted light can be captured and quantified using a sensitive CCD camera-based in vivo imaging system, providing a direct measure of the viable tumor cell population.
Quantitative Data Summary
This compound consistently demonstrates superior performance compared to D-luciferin for intracranial glioblastoma imaging, particularly in early-stage xenografts.
| Parameter | This compound | D-luciferin | Reference |
| Optimal Dose (Intraperitoneal) | 5-25 mg/kg | 150 mg/kg | |
| Photon Flux (Early Stage Intracranial GBM6 Xenografts) | ~8-fold higher than D-luciferin (2.9 ± 0.6 x 10^6 p/sec/cm²) | 3.3 ± 2.8 x 10^5 p/sec/cm² | |
| Signal Peak Post-Injection (IV) | 4-5 minutes | Not specified | |
| Signal Stability Post-Injection (IV) | Stable for >60 minutes | Not specified | |
| Variability in Signal | Less variability compared to D-luciferin | Higher variability | |
| Tumor to Plasma Ratio (Intracranial) | 0.012 ± 0.020 | 0.012 ± 0.015 |
Experimental Protocols
Preparation of Luciferase-Expressing Glioblastoma Cells
Objective: To generate stable glioblastoma cell lines that constitutively express firefly luciferase for in vivo imaging.
Materials:
-
Glioblastoma cell line (e.g., U87, GBM6)
-
Lentiviral vector encoding firefly luciferase (e.g., LUC2)
-
Lentiviral packaging and envelope plasmids
-
HEK293T cells for virus production
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Puromycin or other selection antibiotic
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the luciferase-encoding lentiviral vector and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the glioblastoma cells with the collected lentivirus in the presence of polybrene.
-
Selection: Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm luciferase expression and activity via an in vitro bioluminescence assay.
Orthotopic Glioblastoma Xenograft Model Establishment
Objective: To create an intracranial tumor model in immunocompromised mice.
Materials:
-
Luciferase-expressing glioblastoma cells
-
Athymic nude mice (6-8 weeks old)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
Protocol:
-
Cell Preparation: Harvest and resuspend the luciferase-expressing glioblastoma cells in sterile, serum-free medium or PBS to the desired concentration (e.g., 2 x 10^6 cells in 20 µL).
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Stereotactic Implantation: Secure the mouse in the stereotactic frame. Create a small burr hole in the skull at the desired coordinates.
-
Cell Injection: Slowly inject the cell suspension into the brain parenchyma at a controlled rate (e.g., 2 µL/min) to a specific depth.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
-
Tumor Growth Monitoring: Allow tumors to establish and grow, which can be monitored starting from day 4 post-inoculation.
In Vivo Bioluminescence Imaging Protocol
Objective: To non-invasively monitor intracranial tumor growth using this compound.
Materials:
-
Tumor-bearing mice
-
This compound substrate
-
Sterile PBS (pH 7.4)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (isoflurane)
Protocol:
-
This compound Preparation: Prepare a working solution of this compound in sterile PBS. A common concentration range is 50 µmol/L to 5 mmol/L. Sterilize the solution by passing it through a 0.22 µm filter.
-
Animal Anesthesia: Anesthetize the tumor-bearing mice with isoflurane.
-
Substrate Administration: Administer this compound via intraperitoneal (IP) injection. A typical dose is 5-25 mg/kg.
-
Imaging: Place the anesthetized mouse in the imaging chamber.
-
Image Acquisition: Begin image acquisition approximately 10 minutes post-IP injection. Typical imaging parameters include:
-
Emission filter: Open
-
Exposure time: 60 seconds
-
Binning: Medium
-
Field of view: 12.9 cm
-
f/stop: 1
-
-
Data Analysis: Use the accompanying software to quantify the bioluminescent signal from a defined region of interest (ROI) over the head. The signal is typically measured in photons per second per centimeter squared per steradian (p/sec/cm²/sr).
Troubleshooting and Considerations
-
Low Signal:
-
Ensure stable and high-level expression of luciferase in the tumor cells.
-
Optimize the dose of this compound. While 5 mg/kg is often sufficient, a dose-response analysis may be beneficial for your specific model.
-
Confirm the correct timing of imaging after substrate injection.
-
-
High Signal Variability:
-
Ensure consistent injection volume and location for both cells and substrate.
-
This compound has been shown to have less variability than D-luciferin.
-
-
Animal Welfare:
-
Monitor animals closely after surgery and throughout the experiment for signs of distress.
-
Use appropriate anesthesia and analgesia.
-
Conclusion
This compound represents a significant advancement for the bioluminescence imaging of intracranial glioblastoma xenografts. Its superior properties lead to a more sensitive and reproducible detection of tumor burden, enabling more accurate assessment of tumor growth and therapeutic response in preclinical studies. These detailed protocols provide a framework for the successful implementation of this compound-based imaging in your research.
References
Application Notes and Protocols: Monitoring Gene Expression in the Brain with CycLuc1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring gene expression in the brain is crucial for understanding neurological diseases and developing effective therapeutics. Bioluminescence imaging (BLI) using firefly luciferase (FLuc) has emerged as a powerful tool for non-invasively tracking molecular events in living animals.[1][2] However, the utility of the standard FLuc substrate, D-luciferin, for neuroimaging has been limited by its poor blood-brain barrier (BBB) penetration and subsequent low signal intensity.[1][3]
CycLuc1 is a synthetic luciferin analogue that overcomes these limitations, offering significantly enhanced sensitivity for monitoring gene expression in the brain.[2] Its superior performance is attributed to its increased lipophilicity, which facilitates passage across the BBB, and a higher affinity for firefly luciferase. These properties result in a brighter and more sustained bioluminescent signal at lower substrate concentrations compared to D-luciferin, enabling the detection of low-level gene expression in deep brain structures.
These application notes provide a comprehensive overview of the advantages of this compound for in vivo brain imaging and detailed protocols for its use.
Key Advantages of this compound for Brain Gene Expression Monitoring
-
Enhanced Signal Intensity: this compound generates a 3 to 4-fold greater bioluminescent emission from brain regions compared to D-luciferin. In some studies, a greater than 10-fold higher signal has been observed.
-
Lower Substrate Requirement: Equivalent or superior signal can be achieved with 10 to 20-fold lower concentrations of this compound compared to D-luciferin.
-
Improved Blood-Brain Barrier Permeability: Due to its higher lipophilicity, this compound readily crosses the blood-brain barrier, providing better access to luciferase-expressing cells within the central nervous system.
-
Sustained Signal: this compound provides a more persistent light output compared to D-luciferin, allowing for a longer imaging window.
-
Enables Detection of Low-Level Expression: The enhanced sensitivity of this compound allows for the detection of low-level luciferase expression in deep brain tissues that are not detectable with D-luciferin.
Data Presentation
Table 1: Comparison of In Vivo Bioluminescence in the Brain with this compound vs. D-luciferin
| Parameter | This compound | D-luciferin | Fold Enhancement (this compound/D-luciferin) | Brain Region | Reference |
| Optimal Dose | 7.5 - 15 mg/kg | 150 mg/kg | N/A | SFO, PVN | |
| Peak Signal Time | ~9-10 min post-injection | ~10 min post-injection | N/A | SFO, PVN | |
| Signal Intensity (Radiance) | ~1.2 x 10^6 p/s/cm²/sr (at 15 mg/kg) | ~3.2 x 10^5 p/s/cm²/sr (at 150 mg/kg) | ~3-4 fold | SFO | |
| Signal Intensity (Photon Flux) | ~8.1 x 10^5 photons/s | ~1 x 10^5 photons/s | ~8.1 fold | Striatum | |
| Imaging with Rapid Exposure (1,500 ms) | Signal reliably captured | Minimal detectable signal | Significant | PVN |
SFO: Subfornical Organ; PVN: Paraventricular Nucleus of the Hypothalamus
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Brain Gene Expression
This protocol describes the procedure for non-invasively monitoring gene expression in the brains of mice using this compound.
Materials:
-
Mice with targeted luciferase expression in the brain (e.g., via viral vector delivery or transgenic models)
-
This compound substrate
-
Sterile DPBS (without Ca²⁺ & Mg²⁺)
-
Anesthesia machine with isoflurane
-
In vivo imaging system (e.g., IVIS)
-
Sterile syringes and needles (27.5G)
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound at a concentration of 5 mM in sterile DPBS.
-
Ensure the substrate is completely dissolved.
-
Sterile filter the solution using a 0.2 µm filter.
-
Prepared stock solutions can be stored at -80°C for up to 6 months.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Confirm proper anesthetization by lack of pedal reflex.
-
-
This compound Administration:
-
The recommended dose of this compound is 7.5-15 mg/kg.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. Intravenous (i.v.) injection can also be used for faster and higher peak emission.
-
For i.p. injection, restrain the mouse and tilt its head downwards to move organs away from the injection site.
-
-
Bioluminescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Allow 5-10 minutes for the substrate to distribute and reach peak signal. A kinetic study is recommended to determine the optimal imaging time for your specific model.
-
Acquire bioluminescent images. Typical exposure times can range from 1.5 milliseconds to 60 seconds, depending on signal strength.
-
Use analysis software to quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian) from a defined region of interest (ROI) over the brain.
-
Protocol 2: In Vitro Luciferase Assay for Brain Tissue Lysates
This protocol provides a method for quantifying luciferase activity in brain tissue homogenates.
Materials:
-
Brain tissue expressing luciferase
-
Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 4 mM EGTA, 1% Triton X-100)
-
Luciferase Assay Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 10 mM MgSO₄, 4 mM EGTA, 1 mM DTT, 2 mM ATP)
-
This compound substrate
-
Luminometer
-
Microfuge tubes
-
Homogenizer
Procedure:
-
Tissue Lysis:
-
Excise the brain region of interest and place it in a pre-weighed microfuge tube on ice.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer.
-
Homogenize the tissue thoroughly.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C.
-
Collect the supernatant, which contains the cell extract.
-
-
Luciferase Assay:
-
Prepare the Luciferase Assay Buffer immediately before use by adding ATP and DTT.
-
In a luminometer tube, add a volume of the cell extract supernatant (e.g., 20-50 µl).
-
Add an equal volume of the freshly prepared Luciferase Assay Buffer.
-
Prepare a working solution of this compound in the appropriate buffer. The optimal concentration may need to be determined empirically but can start in the low micromolar range.
-
Place the tube in the luminometer and inject the this compound working solution.
-
Measure the luminescence, typically integrated over a 10-second window after a brief delay.
-
-
Data Analysis:
-
Luciferase activity can be normalized to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA or Bradford).
-
Visualizations
Caption: Workflow for in vivo monitoring of brain gene expression using a luciferase reporter and this compound.
Caption: Simplified schematic of this compound action for brain bioluminescence.
Conclusion
This compound represents a significant advancement for monitoring gene expression in the brain using bioluminescence imaging. Its superior chemical properties translate to enhanced sensitivity, allowing for more robust and reliable data collection, particularly from deep brain structures. The provided protocols and data serve as a guide for researchers to effectively implement this compound in their neuroscience and drug development research, paving the way for a deeper understanding of brain function and pathology.
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Sciences Research Commons - GW Research Days 2016 - 2020: A Synthetic Luciferin Improves In Vivo Bioluminescence Imaging of Gene Expression in Cardiovascular Brain Regions of Mice [hsrc.himmelfarb.gwu.edu]
Application Notes and Protocols for CycLuc1 in Longitudinal Tumor Growth Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for non-invasively monitoring cellular processes in living subjects, particularly for tracking tumor growth and response to therapy in preclinical cancer models. The sensitivity of BLI is critically dependent on the luciferase reporter enzyme and its substrate. While D-luciferin has traditionally been the standard substrate for firefly luciferase, its utility can be limited by factors such as suboptimal bioavailability and poor penetration of the blood-brain barrier. CycLuc1, a synthetic luciferin analog, has emerged as a superior alternative, offering significantly enhanced signal intensity and duration, particularly for deep-tissue and intracranial tumor models.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in longitudinal tumor growth studies.
Principle of this compound-Mediated Bioluminescence
The fundamental principle of this compound-mediated bioluminescence is analogous to that of D-luciferin. In the presence of ATP, magnesium, and oxygen, firefly luciferase catalyzes the oxidative decarboxylation of this compound, resulting in the emission of light.[5] The superior performance of this compound in vivo is attributed to its improved pharmacokinetic properties, including a longer circulation half-life and potentially better cell permeability. This leads to a more sustained and intense bioluminescent signal from luciferase-expressing tumor cells.
The enzymatic reaction can be summarized as follows:
-
Step 1: Luciferase activates this compound in an ATP-dependent manner to form a luciferyl-adenylate intermediate.
-
Step 2: This intermediate is then oxidized, leading to the formation of an excited-state oxyluciferin analog.
-
Step 3: As the excited-state molecule decays to its ground state, it releases a photon of light. The peak emission wavelength for this compound is approximately 599 nm.
Below is a diagram illustrating the signaling pathway of this compound-mediated bioluminescence.
Caption: Signaling pathway of this compound-mediated light production.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and D-luciferin from various studies.
Table 1: In Vivo Dose-Response and Signal Enhancement
| Parameter | This compound | D-luciferin | Fold Enhancement (this compound vs. D-luciferin) | Tumor Model | Reference |
| Optimal Dose | 5-10 mg/kg | 150 mg/kg | N/A | Glioblastoma (intracranial) | |
| Signal Intensity | 2.9 ± 0.6 x 10⁶ p/sec/cm² (at 25 mg/kg) | 3.3 ± 2.8 x 10⁵ p/sec/cm² (at 150 mg/kg) | ~8-fold | Glioblastoma (intracranial, early stage) | |
| Signal Intensity | >10-fold higher signal at equivalent doses | Standard signal | >10-fold | 4T1-luc2 breast cancer | |
| Signal Intensity | Up to 40-fold higher signal at equivalent doses | Standard signal | Up to 40-fold | DB7-luc breast cancer | |
| Signal Intensity | 3 to 4-fold greater emission | Standard signal | 3 to 4-fold | Gene expression in SFO and PVN | |
| Signal in Brain | 8.1 ± 1.5 fold higher signal (at 20-fold lower dose) | Standard signal | ~8-fold | AAV9-luc2 in brain striatum |
Table 2: Pharmacokinetic and Imaging Parameters
| Parameter | This compound | D-luciferin | Notes | Reference |
| Peak Signal Time (IP injection) | 6-10 minutes | ~10-15 minutes | Signal persists for up to 1 hour with this compound. | |
| Systemic Circulation | Longer half-life, more sustained circulation | Shorter half-life | Contributes to superior imaging outcome. | |
| Brain Penetration | Enables imaging of previously undetectable signals | Limited by blood-brain barrier | This compound has improved access to brain tissue. | |
| Tumor to Plasma Ratio (Intracranial) | 0.012 ± 0.020 | 0.012 ± 0.015 | No significant difference in late-stage tumors. |
Experimental Protocols
Protocol 1: In Vitro Luciferase Assay
This protocol is for comparing the light output of luciferase-expressing cells with this compound versus D-luciferin in a multi-well plate format.
Materials:
-
Luciferase-expressing tumor cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound substrate solution (e.g., 1 mM in PBS)
-
D-luciferin substrate solution (e.g., 1 mM in PBS)
-
White, clear-bottom 96-well plates
-
Luminometer or bioluminescence imaging system
Procedure:
-
Seed luciferase-expressing cells into a white, clear-bottom 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound and D-luciferin in cell culture medium or PBS.
-
Carefully remove the culture medium from the wells.
-
Add the substrate solutions to the respective wells.
-
Immediately measure the bioluminescence signal using a luminometer or an in vivo imaging system with the appropriate settings.
Protocol 2: In Vivo Longitudinal Tumor Growth Study
This protocol outlines the steps for a typical longitudinal study to monitor the growth of subcutaneous or orthotopic tumors using this compound.
Materials:
-
Luciferase-expressing tumor cells
-
Animal models (e.g., immunodeficient mice)
-
Matrigel (for subcutaneous injections, optional)
-
Sterile PBS
-
This compound substrate solution (e.g., 5 mg/kg in sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo bioluminescence imaging system (e.g., IVIS Spectrum)
Experimental Workflow Diagram
Caption: Workflow for a longitudinal tumor growth study using this compound.
Procedure:
-
Cell Preparation and Implantation:
-
Harvest luciferase-expressing tumor cells and resuspend them in sterile PBS or culture medium. For subcutaneous models, cells may be mixed with Matrigel.
-
Inject the desired number of cells (e.g., 1 x 10⁶ cells) subcutaneously or orthotopically into the appropriate site in the animal model.
-
Allow the tumors to establish for a period of 7-14 days before the first imaging session.
-
-
Bioluminescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Administer this compound via intraperitoneal (IP) injection at a dose of 5-10 mg/kg.
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images approximately 10 minutes post-substrate injection. Typical imaging parameters include an open emission filter, an exposure time of 60 seconds, and medium binning.
-
Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor tumor growth longitudinally.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the bioluminescent signal as total photon flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Plot the average photon flux for each group over time to generate tumor growth curves.
-
Perform statistical analysis to compare tumor growth between different treatment groups.
-
Advantages and Considerations
Advantages of this compound:
-
Increased Sensitivity: this compound provides a significantly brighter signal compared to D-luciferin, enabling the detection of smaller tumors and deeper luciferase-expressing tissues.
-
Improved Brain Imaging: Its ability to cross the blood-brain barrier more effectively makes it the substrate of choice for intracranial tumor models.
-
Lower Substrate Dose: A lower dose of this compound is required to achieve a robust signal, which can be more cost-effective and reduce potential substrate-related biological effects.
-
Sustained Signal: The longer-lasting signal provides a wider window for imaging and can improve the reproducibility of measurements.
Considerations:
-
Cost: this compound may be more expensive than D-luciferin, which could be a factor for large-scale or long-term studies.
-
Optimization: While general guidelines are provided, the optimal dose and imaging time may vary depending on the cell line, tumor location, and animal model, and may require initial optimization.
-
Luciferase Variant: The performance of this compound is typically validated with codon-optimized firefly luciferase variants like Luc2. Compatibility with other luciferase variants should be confirmed.
The this compound protocol offers a significant advancement for longitudinal tumor growth studies using bioluminescence imaging. Its superior sensitivity, especially for challenging models like intracranial tumors, allows for more accurate and earlier detection of tumor progression and response to therapies. By following the detailed protocols and considering the advantages outlined in these application notes, researchers can enhance the quality and reliability of their preclinical in vivo imaging data.
References
- 1. mayo.edu [mayo.edu]
- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CycLuc1 Substrate Compatibility with Common Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
CycLuc1 is a synthetic aminoluciferin substrate for firefly luciferase that offers significant advantages over the traditional D-luciferin substrate, particularly for in vivo bioluminescence imaging (BLI).[1][2][3][4] Its enhanced cell permeability and superior pharmacokinetics lead to brighter, more sustained signals, especially in challenging environments like the brain. While extensively validated for in vivo applications, the compatibility and performance of this compound in common in vitro cell-based assays are crucial for researchers developing and validating reporter gene assays before moving to animal models.
These application notes provide detailed protocols and compatibility data for using this compound with three widely used cell lines: HEK293 , CHO-K1 , and Jurkat . The information herein is designed to enable researchers to seamlessly integrate this compound into their existing luciferase reporter assay workflows for studying various signaling pathways.
Cell Line Compatibility Overview
This compound is compatible with a variety of mammalian cell lines expressing firefly luciferase. The enhanced signal intensity observed in vivo is also beneficial in vitro, potentially allowing for lower substrate concentrations and improved sensitivity. This document focuses on the following cell lines and their relevant signaling pathways for reporter assays:
-
HEK293 (Human Embryonic Kidney): A versatile and easily transfectable cell line, commonly used for a wide range of reporter assays. This compound has been used in transfected HEK293 cells.
-
CHO-K1 (Chinese Hamster Ovary): A robust cell line frequently used in drug discovery and manufacturing, particularly for studying G-protein coupled receptor (GPCR) signaling.
-
Jurkat (Human T-cell leukemia): A suspension cell line that serves as a valuable model for the T-cell signaling pathways, such as NF-κB and NFAT activation.
Quantitative Data Summary
While direct comparative quantitative data for this compound in all listed in vitro assays is emerging, the following table summarizes expected performance based on available literature and the general advantages of this compound. Researchers are encouraged to perform their own dose-response experiments to determine the optimal this compound concentration for their specific assay.
| Cell Line | Signaling Pathway | Typical Agonist | Expected Performance with this compound |
| HEK293 | User-defined (via transfection) | Varies | Higher signal intensity compared to D-luciferin at equivalent or lower concentrations. |
| CHO-K1 | cAMP/PKA | Forskolin | Enhanced detection of cAMP-mediated signaling with potentially higher signal-to-background ratios. |
| Jurkat | NF-κB | TNF-α, PMA + Ionomycin | Improved sensitivity for detecting NF-κB activation, potentially enabling the use of lower agonist concentrations. |
| Jurkat | NFAT / IL-2 Promoter | PMA + Ionomycin, anti-CD3/CD28 | Higher signal output for monitoring T-cell activation, beneficial for screening immunomodulatory compounds. |
Signaling Pathway Diagrams
cAMP/PKA Signaling Pathway in CHO-K1 Cells
Caption: cAMP/PKA signaling pathway leading to luciferase expression in CHO-K1 cells.
NF-κB Signaling Pathway in Jurkat Cells
Caption: NF-κB signaling pathway leading to luciferase expression in Jurkat cells.
Experimental Protocols
General Recommendations for Using this compound In Vitro
-
Reconstitution: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and store it at -20°C, protected from light.
-
Working Concentration: The optimal concentration of this compound for in vitro assays may be lower than that of D-luciferin. A starting concentration range of 10-100 µM is recommended for initial experiments. A dose-response curve should be generated to determine the optimal concentration for your specific cell line and assay conditions.
-
Signal Kinetics: this compound may exhibit different signal kinetics compared to D-luciferin. It is advisable to perform a time-course experiment to determine the peak signal time after substrate addition.
Protocol 1: cAMP/PKA Pathway Activation Assay in CHO-K1 Cells
This protocol is adapted for a CHO-K1 cell line stably or transiently expressing a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Materials:
-
CHO-K1/CRE-Luc reporter cell line
-
Complete culture medium (e.g., F-12K with 10% FBS)
-
Assay medium (e.g., serum-free F-12K)
-
Forskolin (or other adenylyl cyclase activator)
-
This compound substrate
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend CHO-K1/CRE-Luc cells in complete culture medium.
-
Seed 25,000 cells per well in 100 µL of complete culture medium into a white, clear-bottom 96-well plate.
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound and a positive control (e.g., Forskolin, final concentration 10 µM) in assay medium.
-
Gently aspirate the culture medium from the wells and replace it with 90 µL of assay medium.
-
Add 10 µL of the 10x compound dilutions to the respective wells.
-
Incubate for the desired period (e.g., 6 hours) at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Prepare the this compound assay reagent by diluting the this compound stock solution in an appropriate assay buffer to the desired final concentration (e.g., 50 µM). The buffer should be compatible with live-cell assays or a lysis buffer if endpoint measurement is preferred.
-
Equilibrate the plate and the this compound assay reagent to room temperature.
-
Add 100 µL of the this compound assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure luminescence using a plate luminometer.
-
Protocol 2: NF-κB Pathway Activation Assay in Jurkat Cells
This protocol is designed for a Jurkat cell line expressing a luciferase reporter driven by an NF-κB response element.
Materials:
-
Jurkat/NF-κB-Luc reporter cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay medium (e.g., RPMI-1640 with 1% FBS)
-
TNF-α or PMA/Ionomycin
-
This compound substrate
-
White, 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Resuspend Jurkat/NF-κB-Luc cells in assay medium.
-
Seed approximately 50,000 - 100,000 cells per well in 80 µL of assay medium into a white 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound and a positive control (e.g., TNF-α, final concentration 10 ng/mL) in assay medium.
-
Add 20 µL of the 5x compound dilutions to the respective wells.
-
Incubate for 6-18 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Prepare the this compound assay reagent as described in Protocol 1.
-
Equilibrate the plate and the this compound assay reagent to room temperature.
-
Add 100 µL of the this compound assay reagent to each well.
-
Mix gently by orbital shaking for 2-3 minutes.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure luminescence using a plate luminometer.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro luciferase reporter assays using this compound.
Conclusion
This compound is a highly effective substrate for firefly luciferase that can significantly enhance the performance of in vitro cell-based reporter assays. Its compatibility with common cell lines such as HEK293, CHO-K1, and Jurkat, combined with its potential for increased signal intensity, makes it an excellent choice for a wide range of applications in drug discovery and basic research. By following the provided protocols and optimizing assay conditions, researchers can leverage the superior properties of this compound to achieve more sensitive and robust results in their studies of cellular signaling pathways.
References
Application Notes and Protocols for CycLuc1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to CycLuc1
This compound is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase. It has gained significant attention in bioluminescence imaging due to its enhanced properties compared to D-luciferin, particularly for in vivo applications.[1][2] Key features of this compound include its ability to produce a more intense and persistent light output at lower concentrations and its improved cell permeability.[1][2] These characteristics make this compound a valuable tool for various in vitro cell-based assays, especially in scenarios requiring high sensitivity, long-term measurements, or live-cell imaging.
This compound interacts with firefly luciferase to produce light with a peak emission wavelength of approximately 599-604 nm.[3] Its enhanced performance is partly attributed to a significantly lower Michaelis constant (Km) for firefly luciferase compared to D-luciferin, indicating a higher affinity for the enzyme.
Key Properties and Performance Data
The following tables summarize the key properties and comparative performance data of this compound and D-luciferin based on available literature.
| Property | This compound | D-luciferin | Reference |
| Peak Emission Wavelength | ~599 - 604 nm | ~560 nm (in vitro) | |
| Km with Firefly Luciferase | ~0.1 µM | ~6.76 µM | |
| Cell Permeability | High | Moderate |
| In Vivo Performance Metric | This compound | D-luciferin | Reference |
| Relative Signal Intensity (Brain) | ~8-fold higher at a 20-fold lower dose | Standard | |
| Signal Persistence | More persistent signal | Signal dissipates more rapidly | |
| Effective Concentration | Lower concentrations required | Higher concentrations required |
In Vitro Applications
While D-luciferin may produce a stronger signal in standard in vitro lysate assays where substrate is in excess, this compound's unique properties offer advantages in specific cell culture applications:
-
Live-Cell Reporter Gene Assays: Ideal for monitoring promoter activity or signaling pathway activation over extended periods without the need for cell lysis. Its high cell permeability ensures efficient substrate delivery to intracellular luciferase.
-
Split-Luciferase Complementation Assays: For studying protein-protein interactions in living cells, this compound can provide a sensitive and sustained signal.
-
High-Throughput Screening (HTS): The higher potency of this compound allows for the use of lower substrate concentrations, which can be cost-effective in large-scale screening campaigns.
Application 1: Monitoring G-Protein Coupled Receptor (GPCR) Activation using a Reporter Gene Assay
This protocol describes the use of this compound in a live-cell reporter gene assay to quantify the activation of a G-protein coupled receptor (GPCR) that signals through the cAMP pathway.
Signaling Pathway Overview
Experimental Workflow
Protocol
Materials:
-
Cells stably or transiently expressing the GPCR of interest and a luciferase reporter plasmid with a cAMP response element (CRE).
-
Cell culture medium and supplements.
-
GPCR ligands (agonists, antagonists).
-
This compound substrate.
-
White, opaque 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Cell Treatment:
-
(Optional) For assays requiring low background, replace the medium with serum-free medium and incubate for 3-4 hours.
-
Prepare serial dilutions of the GPCR ligand in the appropriate assay buffer.
-
Add the desired concentration of the ligand to the cells. Include appropriate controls (e.g., vehicle-only, known agonist/antagonist).
-
Incubate for 4-6 hours to allow for gene expression and luciferase accumulation.
-
-
Luminescence Detection:
-
Prepare a stock solution of this compound in sterile PBS or DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (a starting concentration of 10-50 µM is recommended).
-
Add the this compound-containing medium to each well.
-
Incubate the plate at room temperature or 37°C for 5-10 minutes to allow for substrate diffusion and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Application 2: Split-Luciferase Complementation Assay for Protein-Protein Interactions
This protocol outlines the use of this compound to detect the interaction between two proteins of interest (Protein A and Protein B) using a split-luciferase complementation assay in living cells.
Assay Principle
Experimental Workflow
Protocol
Materials:
-
Mammalian cells suitable for transfection.
-
Expression vectors for Protein A fused to the N-terminal fragment of luciferase (NLuc) and Protein B fused to the C-terminal fragment of luciferase (CLuc).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound substrate.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate the day before transfection.
-
Co-transfect the cells with the NLuc and CLuc fusion constructs using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate negative controls (e.g., non-interacting proteins fused to NLuc and CLuc).
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Treatment (Optional):
-
If studying the effect of a compound on the protein-protein interaction, add the compound at the desired concentration and incubate for the appropriate duration.
-
-
Luminescence Detection:
-
Prepare a working solution of this compound in cell culture medium (e.g., 10-50 µM).
-
Gently add the this compound solution to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the luminescence using a plate luminometer. An increase in luminescence compared to negative controls indicates an interaction between Protein A and Protein B.
-
Concluding Remarks
This compound presents a powerful alternative to D-luciferin for specific in vitro cell culture applications. Its enhanced cell permeability and bright, sustained luminescence at low concentrations make it particularly well-suited for live-cell assays, long-term studies, and high-throughput screening. Researchers are encouraged to optimize the concentration of this compound and incubation times for their specific cell type and assay conditions to achieve the best performance.
References
Standard Operating Procedure for CycLuc1 Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted noninvasive technique for visualizing and quantifying biological processes in living subjects. The firefly luciferase-luciferin system is the most commonly used reporter for these studies. CycLuc1, a synthetic analog of D-luciferin, offers significant advantages over the traditional substrate, including enhanced blood-brain barrier permeability, greater photon emission at lower concentrations, and a more sustained signal.[1][2][3][4] These properties make this compound a superior choice for sensitive in vivo imaging, particularly for neurological and deep-tissue applications.[3] This document provides a detailed standard operating procedure for utilizing this compound in bioluminescence imaging experiments.
Key Advantages of this compound
-
Enhanced Signal Intensity: this compound produces a significantly brighter signal compared to D-luciferin at equivalent or even much lower doses. Studies have shown a >10-fold increase in bioluminescent signal in tumor xenograft models.
-
Improved Brain Imaging: Due to its increased lipophilicity, this compound readily crosses the blood-brain barrier, enabling sensitive imaging of luciferase-expressing cells within the central nervous system, which is challenging with D-luciferin.
-
Lower Substrate Requirement: Effective imaging can be achieved with 20 to 200-fold lower doses of this compound compared to the standard doses of D-luciferin, reducing potential substrate-related variability and cost.
-
Sustained Signal: The bioluminescent signal generated by this compound is more persistent than that of D-luciferin, providing a longer window for image acquisition.
Data Presentation: Quantitative Comparison of this compound and D-luciferin
The following tables summarize quantitative data from various studies, highlighting the superior performance of this compound.
Table 1: In Vivo Dose-Response and Signal Enhancement in Tumor Models
| Parameter | D-luciferin | This compound | Fold Enhancement (this compound vs. D-luciferin) | Reference |
| Optimal In Vivo Dose (Intracranial Glioblastoma) | 150 mg/kg | 5-10 mg/kg | N/A | |
| Peak Photon Flux (4T1-luc2 Tumors) | Standard dose (150 mg/kg) | 20-200 fold lower dose | >10-fold at equivalent doses | |
| Photon Flux (Early Stage Intracranial Xenografts) | 3.3±2.8x10^5 p/sec/cm^2 (at 150 mg/kg) | 2.9±0.6x10^6 p/sec/cm^2 (at 25 mg/kg) | ~8-fold |
Table 2: In Vivo Performance in Brain Imaging
| Parameter | D-luciferin (150 mg/kg) | This compound (7.5-15 mg/kg) | Fold Enhancement (this compound vs. D-luciferin) | Reference |
| Signal from Subfornical Organ (SFO) | Baseline | 3 to 4-fold greater emission | 3-4 | |
| Signal from Paraventricular Nucleus (PVN) | Baseline | 3-fold greater signal | 3 | |
| Signal from AAV9-luc2 in Brain Striatum | Baseline | 8.1 ± 1.5 fold higher signal (at 20-fold lower dose) | ~8 | |
| Signal from SFO (20 min post-injection) | 2.9±1.2 x 10^5 photons/s | 7.6±2.6 x 10^5 photons/s | ~3.3 |
Table 3: Pharmacokinetic Properties
| Parameter | D-luciferin | This compound | Reference |
| Half-life (in mice) | 9.0 - 9.6 minutes | 21.1 - 29.0 minutes | |
| Volume of Distribution (Vd) in mice | 261 - 348 mL/kg | 2684 - 3430 mL/kg |
Experimental Protocols
I. In Vitro Luciferase Assay
This protocol is for measuring luciferase activity in cell lysates.
Materials:
-
Luciferase Cell Lysis Buffer
-
This compound Substrate
-
Assay Buffer
-
Luminometer
-
96-well white opaque plates
Procedure:
-
Cell Lysis:
-
After experimental treatment, wash cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Luciferase Cell Lysis Buffer (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at high speed for 5 minutes at room temperature.
-
-
Assay Preparation:
-
Prepare the this compound working solution by diluting the stock in Assay Buffer according to the manufacturer's instructions. Protect the solution from light.
-
-
Measurement:
-
Pipette 5-20 µL of the cell extract supernatant into a well of the 96-well plate.
-
Place the plate in a luminometer.
-
Set the luminometer to inject the this compound working solution (e.g., 50 µL).
-
Measure luminescence with a 1-2 second delay and a 2-10 second integration time.
-
II. In Vivo Bioluminescence Imaging
This protocol details the procedure for imaging luciferase-expressing cells in live mice.
Materials:
-
This compound
-
Sterile PBS (pH 7.4)
-
0.22 µm syringe filter
-
Isoflurane anesthesia system
-
In Vivo Imaging System (e.g., IVIS)
-
Luciferase-expressing mice
Procedure:
-
This compound Preparation:
-
Prepare a working solution of this compound in sterile PBS (pH 7.4) at the desired concentration (e.g., 50 µmol/L to 5 mmol/L).
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Protect the solution from light and store it appropriately. For long-term storage, keep at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.
-
-
Animal Preparation and Tumor Inoculation (if applicable):
-
House mice with ad libitum access to food and water.
-
For tumor models, inoculate luciferase-expressing cells subcutaneously or orthotopically. For example, inject 1x10^6 cells in serum-free medium for subcutaneous tumors.
-
Allow tumors to grow for 1-2 weeks before imaging.
-
-
This compound Administration:
-
Anesthetize the mice using isoflurane (e.g., 2% in 1 L/min oxygen).
-
Administer the prepared this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical i.p. injection volume is 100 µL.
-
-
Bioluminescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Acquire images at various time points post-injection. A common starting point is 10 minutes after injection.
-
Imaging can be performed at multiple time points (e.g., every 2 minutes for the first 30 minutes, and then at 1 and 2 hours post-injection) to capture the peak signal and decay kinetics.
-
Set the exposure time based on the signal intensity, typically ranging from 10 to 60 seconds.
-
-
Image Analysis:
-
Use analysis software (e.g., Living Image) to quantify the photon flux.
-
Draw regions of interest (ROIs) around the signal source (e.g., tumor) to measure the total photon count.
-
Ensure that the ROI size is consistent across all images for accurate comparison.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Principle of this compound-mediated bioluminescence imaging.
Caption: Experimental workflow for in vivo this compound imaging.
References
- 1. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CycLuc1 Technical Support Center: Optimizing Signal-to-Noise Ratio
Welcome to the CycLuc1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio in your experiments using the synthetic luciferin, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase. It is engineered to offer significant advantages over the traditional substrate, particularly in producing a higher signal intensity and a better signal-to-noise ratio. Its enhanced cell permeability and ability to cross the blood-brain barrier make it especially valuable for in vivo imaging studies.[1][2][3] this compound also exhibits a red-shifted light emission, which allows for deeper tissue penetration and reduced signal attenuation in whole-animal imaging.[2][4]
Q2: What are the main factors that influence the signal-to-noise ratio in a this compound-based assay?
The signal-to-noise ratio is a critical determinant of assay sensitivity and reliability. Key factors influencing this ratio include:
-
Signal Strength: The intensity of the light produced by the luciferase-CycLuc1 reaction. This is affected by factors such as the concentration and activity of the luciferase enzyme, the concentration of this compound, and the presence of ATP and oxygen.
-
Background Noise: Luminescence signal that is not generated by the specific reporter gene activity. Sources of background noise can include autoluminescence of substrates, contamination of reagents, and non-specific binding.
-
Assay Conditions: Experimental parameters such as incubation time, temperature, and the type of microplate used can significantly impact both signal and noise levels.
Q3: When should I choose this compound over D-luciferin?
This compound is particularly advantageous in the following scenarios:
-
Low Luciferase Expression: When studying weak promoters or when transfection efficiency is low, the brighter signal from this compound can enable detection where D-luciferin might fail.
-
In Vivo Imaging, Especially in the Brain: Due to its enhanced ability to cross the blood-brain barrier, this compound provides a significantly stronger signal from luciferase-expressing cells in the brain compared to D-luciferin.
-
Deep Tissue Imaging: The red-shifted emission of this compound allows for better penetration through tissues, making it ideal for imaging tumors or other biological processes deep within an animal model.
-
Dose Reduction: this compound can produce a robust signal at a lower concentration than D-luciferin, which can be more cost-effective and reduce potential substrate-related artifacts.
Troubleshooting Guide: Improving this compound Signal-to-Noise Ratio
This guide addresses common issues encountered during this compound-based luciferase assays and provides actionable solutions to improve your results.
Issue 1: High Background Signal
A high background signal can mask the true reporter signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Autoluminescence | Prepare fresh this compound working solution before each experiment. Protect the solution from light and store it on ice for immediate use. |
| Contamination of Reagents | Use sterile, high-quality reagents and filtered pipette tips to prevent microbial or chemical contamination. |
| Phenol Red in Culture Medium | Use a culture medium without phenol red, as it can contribute to background luminescence. |
| Plate Type | Use opaque, white-walled microplates designed for luminescence assays to maximize light reflection and minimize well-to-well crosstalk. Black plates can also be used to reduce background but will also lower the overall signal. |
| Incubation Time | An excessively long incubation time can sometimes lead to increased background. Optimize the incubation time to achieve a maximal signal from your positive control without a significant increase in the background of your negative control. |
Issue 2: Low or No Signal
A weak or absent signal can be due to a variety of factors, from suboptimal reaction conditions to issues with the reporter system itself.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the luciferase enzyme. Optimize the lysis buffer and incubation time for your specific cell type. |
| Low Transfection Efficiency | Optimize your transfection protocol. This includes the DNA-to-transfection reagent ratio, cell density at the time of transfection, and the quality of the plasmid DNA. |
| Suboptimal this compound Concentration | Although this compound is potent, its concentration may still need optimization for your specific system. Perform a dose-response curve to determine the optimal concentration. |
| Enzyme Inhibitors | Components of your cell culture medium or experimental compounds may inhibit luciferase activity. Test for potential inhibition by adding your test compounds to a purified luciferase/CycLuc1 reaction. |
| Incorrect Plasmid Construct | Verify the integrity and sequence of your luciferase reporter plasmid to ensure it is correct and functional. |
| Weak Promoter Activity | If the promoter driving luciferase expression is inherently weak, consider using a stronger, constitutive promoter for initial optimization experiments or increasing the amount of transfected plasmid DNA. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the statistical power of your experiment.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure consistent pipetting technique. For multi-well plates, preparing a master mix of reagents can help ensure uniformity across wells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well. Uneven cell distribution can lead to variability in transfection efficiency and reporter expression. |
| Temperature Fluctuations | Luciferase is an enzyme, and its activity is temperature-dependent. Ensure that the assay plate is at a consistent and optimal temperature during the reaction and measurement. |
| Edge Effects in Microplates | To minimize "edge effects," where wells on the periphery of the plate behave differently, consider not using the outermost wells for experimental samples. Instead, fill them with buffer or media. |
Experimental Protocols
General Protocol for a this compound-Based Reporter Assay
This protocol provides a general workflow for a typical cell-based luciferase reporter assay using this compound. Optimization will be required for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect cells with the firefly luciferase reporter plasmid and a control plasmid (e.g., a plasmid expressing Renilla luciferase for dual-luciferase assays) using an optimized transfection protocol.
-
Experimental Treatment: After 24-48 hours post-transfection, treat the cells with your experimental compounds or stimuli.
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Add 20-100 µL of a suitable passive lysis buffer to each well.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Prepare the this compound working solution according to the manufacturer's instructions. Protect it from light.
-
Add 50-100 µL of the this compound working solution to each well of the 96-well plate containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The integration time should be optimized to achieve a strong signal without saturating the detector.
-
Quantitative Data Summary
The following table summarizes a comparison of this compound and D-luciferin from published studies. Note that the exact fold improvement can vary depending on the experimental model and conditions.
| Parameter | D-luciferin | This compound | Reference |
| Relative in vivo signal (tumor xenograft) | 1x | >10x higher signal at equivalent doses | |
| Relative in vivo signal (brain) | 1x | 3-4x greater emission at 10-20 fold lower concentrations | |
| Peak Emission Wavelength | ~560 nm | ~599-604 nm | |
| Blood-Brain Barrier Permeability | Low | High |
Visualizations
Signaling Pathway Leading to Luciferase Expression
This diagram illustrates a generic signaling pathway where an external stimulus leads to the activation of a transcription factor, which in turn drives the expression of the firefly luciferase (FLuc) reporter gene.
Caption: A generalized signaling pathway illustrating the activation of a luciferase reporter gene.
Experimental Workflow for Improving Signal-to-Noise Ratio
This diagram outlines a logical workflow for troubleshooting and optimizing a this compound-based luciferase assay to enhance the signal-to-noise ratio.
Caption: A workflow for troubleshooting and optimizing this compound luciferase assays.
References
Technical Support Center: CycLuc1 Bioluminescence Assays
Welcome to the technical support center for CycLuc1 luciferase assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low bioluminescence signals and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from D-luciferin?
This compound, or cyclic alkylaminoluciferin, is a synthetic substrate for firefly luciferase. Compared to the traditional substrate, D-luciferin, this compound offers several advantages that can lead to enhanced bioluminescence signals, particularly in in vivo imaging studies. Its key features include:
-
Higher Photon Emission: this compound often produces a stronger light signal than D-luciferin, especially at lower concentrations.[1][2][3]
-
Lower Michaelis Constant (Km): this compound has a much lower Km for firefly luciferase (around 0.1 µM) compared to D-luciferin (around 6.76 µM), indicating a higher affinity of the enzyme for this compound. This higher affinity can lead to a more efficient reaction, especially when substrate availability is limited.[4]
-
Improved Bioavailability and Tissue Penetration: Due to its increased lipophilicity, this compound can more readily cross cell membranes and the blood-brain barrier.[4] This property is particularly advantageous for in vivo imaging of deep tissues and the central nervous system.
-
Sustained Signal: this compound often exhibits a more prolonged light emission profile compared to D-luciferin, which can be beneficial for longitudinal studies.
Q2: I am observing a very low or no bioluminescence signal with this compound. What are the common causes?
Low or absent signal in a this compound-based luciferase assay can stem from a variety of factors, ranging from issues with the biological system to problems with the assay reagents and instrumentation. The most common culprits include:
-
Inefficient Luciferase Expression: Low transfection efficiency of the luciferase reporter plasmid into the cells is a primary cause of weak signals.
-
Poor Cell Health: Unhealthy or compromised cells will have reduced metabolic activity, leading to decreased luciferase expression and a weaker signal.
-
Suboptimal this compound Concentration: While this compound is potent, using a concentration that is too low for your specific system can result in a diminished signal.
-
Reagent Degradation: Improper storage or handling of this compound or other assay reagents can lead to a loss of activity.
-
Inefficient Cell Lysis: Incomplete lysis of cells will result in a lower yield of luciferase enzyme available to react with this compound.
-
Presence of Inhibitors: Components in your sample or cell culture media may inhibit the luciferase enzyme.
-
Incorrect Instrument Settings: Improper settings on the luminometer, such as a short integration time or incorrect filter selection, can lead to poor signal detection.
Troubleshooting Guide for Low Bioluminescence Signal
This guide provides a systematic approach to identifying and resolving the root cause of a weak signal in your this compound luciferase assay.
Problem Area 1: Luciferase Expression and Cellular Health
| Question/Issue | Potential Cause | Recommended Solution |
| Is the luciferase gene being expressed efficiently? | Low transfection efficiency. | Optimize the transfection protocol by testing different DNA-to-reagent ratios. Consider using a positive control vector (e.g., a strong constitutive promoter driving luciferase) to assess transfection efficiency. |
| Poor quality of plasmid DNA. | Use high-quality, endotoxin-free plasmid DNA for transfections. | |
| Weak promoter activity. | If using a weak promoter to drive luciferase expression, the signal may be inherently low. If possible, consider using a stronger promoter for initial optimization experiments. | |
| Are the cells healthy and viable? | Over-confluent or stressed cells. | Ensure cells are seeded at an optimal density and are healthy at the time of the assay. Aim for 70-80% confluency. |
| Cell line is difficult to transfect. | Some cell lines are notoriously difficult to transfect. Investigate alternative transfection methods or reagents specifically recommended for your cell type. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can affect cellular processes and background luminescence. |
Problem Area 2: Assay Reagents and Conditions
| Question/Issue | Potential Cause | Recommended Solution |
| Is the this compound substrate active and at the correct concentration? | Degraded this compound. | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh working solutions for each experiment. |
| Suboptimal this compound concentration. | Perform a concentration-response curve to determine the optimal this compound concentration for your specific cell type and luciferase expression level. | |
| Are other assay components functioning correctly? | Inefficient cell lysis. | Optimize the cell lysis procedure. Ensure the lysis buffer is compatible with the luciferase assay and that the incubation time is sufficient for complete lysis. |
| Presence of inhibitors in the sample. | Certain compounds in test samples or colored media can inhibit the luciferase reaction or quench the signal. Run a control with purified luciferase to test for inhibition. | |
| Temperature fluctuations. | Equilibrate all reagents and the plate to room temperature before performing the assay, as enzyme kinetics are temperature-dependent. |
Problem Area 3: Instrumentation and Data Acquisition
| Question/Issue | Potential Cause | Recommended Solution |
| Is the luminometer set up correctly to detect the signal? | Incorrect instrument settings. | Ensure the luminometer is set to read luminescence and not fluorescence. Optimize the integration time; a longer integration time (e.g., 0.5-1 second per well) may be necessary for low signals. |
| Incorrect plate type. | Use solid white or opaque-walled plates for luminescence measurements to maximize signal reflection and minimize well-to-well crosstalk. | |
| High background signal. | Use fresh reagents and high-quality plates to minimize background. If contamination is suspected, use newly prepared reagents and fresh samples. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Comparison of this compound and D-luciferin Properties
| Property | This compound | D-luciferin | Reference(s) |
| Michaelis Constant (Km) | ~0.1 µM | ~6.76 µM | |
| Emission Peak | ~599-604 nm | Varies with conditions | |
| Relative Photon Flux (in vivo) | >10-fold higher at equivalent doses | Standard |
Table 2: Recommended Concentration Ranges for this compound
| Application | Recommended Concentration Range | Reference(s) |
| In vitro (cultured cells) | 1-20 µM | |
| In vivo (intraperitoneal injection) | 5-25 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Luciferase Assay with this compound
This protocol provides a general workflow for measuring luciferase activity in cultured cells using this compound.
-
Cell Seeding and Transfection:
-
Seed cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfect cells with the luciferase reporter plasmid using an optimized protocol for your cell line.
-
Incubate for 24-48 hours to allow for sufficient luciferase expression.
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of a passive lysis buffer compatible with luciferase assays (e.g., 20-100 µL per well).
-
Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Prepare a fresh working solution of this compound in an appropriate assay buffer.
-
Add the this compound solution to each well of the 96-well plate containing the cell lysate.
-
Immediately measure the luminescence using a luminometer with an appropriate integration time (e.g., 1 second).
-
Visualizations
Diagram 1: Bioluminescence Reaction Pathway
Caption: The enzymatic reaction catalyzed by luciferase leading to light emission.
Diagram 2: Experimental Workflow for a this compound Assay
Caption: A typical workflow for performing an in vitro luciferase assay.
Diagram 3: Troubleshooting Logic for Low Signal
Caption: A decision tree to guide troubleshooting of low bioluminescence signals.
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CycLuc1 Bioluminescence Imaging
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and frequently asked questions regarding the optimal timing for imaging after CycLuc1 injection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time to begin imaging after an intraperitoneal (i.p.) injection of this compound?
A1: Following an intraperitoneal (i.p.) injection, a strong and sustained bioluminescent signal from this compound is typically observed beginning 6 to 10 minutes post-injection.[1][2] The signal is known to persist for up to two hours, offering a broad window for imaging.[3] For routine imaging of xenografts, acquiring images 10 minutes post-injection is a common and effective practice.[3][4]
Q2: What is the peak imaging time after an intravenous (i.v.) injection of this compound?
A2: When administered intravenously (i.v.), this compound reaches its peak signal much faster, typically within 4-5 minutes post-injection. Following this peak, the substrate provides a remarkably stable and persistent signal for more than 60 minutes.
Q3: How does the imaging window for this compound compare to that of D-luciferin?
A3: this compound offers a significant advantage with a more sustained signal compared to D-luciferin. After i.p. injection, the D-luciferin signal generally peaks around 10 minutes and then declines rapidly. In contrast, this compound provides a strong signal that is maintained for up to two hours. After i.v. injection, the D-luciferin signal peaks almost immediately and dissipates within 20 minutes, whereas the this compound signal peaks at 4-5 minutes and remains stable for over an hour.
Q4: Why is the signal from this compound more prolonged than D-luciferin?
A4: The prolonged signal duration of this compound is due to its longer pharmacokinetic half-life. The half-life of this compound in mice is approximately 21-29 minutes, which is 2-3 times longer than the 9-10 minute half-life of D-luciferin. This sustained systemic circulation provides more consistent exposure of the substrate to luciferase-expressing tissues.
Q5: Is this compound a better choice for imaging in the brain?
A5: Yes, this compound is superior for brain imaging. It is a blood-brain barrier permeable substrate and has been shown to provide a signal that is over 8 times higher than D-luciferin in deep brain tissues, even at a 20-fold lower dose. It enables the detection of low-level luciferase expression in the brain that may not be observable with D-luciferin. The enhanced signal is evident as early as 6-10 minutes post-injection and can persist for up to an hour.
Q6: Does the optimal imaging time change over the course of a longitudinal tumor study?
A6: While this phenomenon is well-documented for D-luciferin, where peak signal time can shorten as a tumor develops vasculature, this compound's longer half-life and sustained signal may provide more consistent imaging conditions over time. However, it is always recommended to perform a preliminary kinetic analysis to determine the optimal imaging window for your specific experimental model.
Troubleshooting Guide
Q1: My bioluminescent signal is weak or inconsistent across my cohort. What could be the cause?
A1: Signal variability can be due to several factors. This compound has been shown to result in less variability compared to D-luciferin in intracranial xenografts. However, inconsistent injection technique (i.p. vs. subcutaneous) can significantly alter substrate absorption and kinetics. Ensure consistent intraperitoneal injections. Additionally, the biodistribution of luciferase substrates can be influenced by the specific tissue, leading to "tissue-dependent" BLI signals.
Q2: The signal in my intracranial model is lower than expected, even with this compound.
A2: While this compound has excellent brain permeability, the integrity of the blood-brain barrier in your specific tumor model can still influence substrate delivery. Interestingly, in some late-stage intracranial xenografts (e.g., 28 days post-implantation), the signal difference between this compound and D-luciferin may become less pronounced, potentially due to changes in the tumor microenvironment.
Q3: My signal peaks earlier/later than the times stated in the literature.
A3: Peak signal timing can be influenced by multiple factors, including the mouse strain, the specific location of the luciferase-expressing cells, and animal metabolism. For instance, the peak signal for this compound in the subfornical organ (SFO) occurs slightly later than for D-luciferin. It is best practice to perform a kinetic scan (imaging every 1-2 minutes for the first 20-30 minutes) on a subset of animals to establish the optimal imaging time for your specific model.
Quantitative Data Summary
Table 1: Pharmacokinetic Comparison of this compound and D-luciferin
| Parameter | This compound | D-luciferin | Source(s) |
| Half-life (in vivo) | 21.1 - 29.0 minutes | 9.0 - 9.6 minutes | |
| Signal Duration (i.p.) | Stable for up to 2 hours | Cleared in ~2 hours, with rapid decay after peak | |
| Signal Duration (i.v.) | Stable for > 60 minutes | Dissipates over 20 minutes | |
| Brain Permeability | High | Low |
Table 2: Recommended Imaging Windows
| Injection Route | Substrate | Time to Peak Signal | Recommended Imaging Window | Source(s) |
| Intravenous (i.v.) | This compound | 4 - 5 minutes | 5 - 60+ minutes | |
| Intraperitoneal (i.p.) | This compound | ~10 - 20 minutes | 10 - 120 minutes | |
| Intraperitoneal (i.p.) | D-luciferin | ~10 minutes | 10 - 20 minutes |
Experimental Protocols
Protocol: In Vivo Bioluminescence Imaging with this compound
This protocol provides a general methodology for imaging luciferase-expressing cells in mice using this compound.
-
Substrate Preparation:
-
Prepare this compound solution at the desired concentration (e.g., 5 mM) in sterile PBS. A dose of 5-25 mg/kg is often effective.
-
Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
-
Animal Preparation & Injection:
-
Anesthetize the mouse using isoflurane (2% in 1 L/min oxygen is common).
-
Administer the prepared this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical i.p. injection volume is 100 µl.
-
-
Image Acquisition:
-
Immediately place the anesthetized animal into the imaging chamber of an IVIS or similar bioluminescence imaging system.
-
For Kinetic Analysis (Recommended for New Models): Begin acquiring images every 1-2 minutes for the first 30 minutes to determine the precise peak signal time.
-
For Standard Imaging: Begin image acquisition at the predetermined optimal time (e.g., 10 minutes for i.p., 4-5 minutes for i.v.).
-
Typical acquisition settings are: open emission filter, exposure time of 10-60 seconds, and medium binning. Auto-exposure can be used to determine optimal settings initially.
-
-
Data Analysis:
-
Use the accompanying software (e.g., Living Image) to draw regions of interest (ROIs) around the signal source.
-
Quantify the signal as total flux (photons/second) or average radiance (photons/s/cm²/steradian).
-
Visualizations
Caption: Workflow for a typical in vivo bioluminescence experiment using this compound.
Caption: Key property comparison between this compound and D-luciferin influencing imaging.
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CycLuc1 Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of CycLuc1 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1] For in vivo studies, these stock solutions are typically diluted into aqueous buffers such as phosphate-buffered saline (PBS).
Q2: How should this compound stock solutions be stored and for how long are they stable?
A2: To ensure the integrity of your this compound stock solutions, adhere to the following storage guidelines. It is crucial to protect the solutions from light.
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data compiled from MedchemExpress product information.[2]
Q3: How do I prepare a working solution of this compound for in vivo imaging?
A3: this compound is more hydrophobic than D-luciferin but can be dissolved directly in PBS up to 5 mM. For in vivo applications, a working solution can be prepared by diluting a DMSO stock solution into PBS. For example, a 5 mM this compound solution in PBS is commonly used.
Q4: What is the stability of this compound in aqueous solutions like PBS?
Q5: How does pH affect the performance of this compound?
A5: The light-emitting reaction of this compound is catalyzed by firefly luciferase, an enzyme known to be sensitive to pH. Acidic conditions can cause a red-shift in the bioluminescence spectrum of firefly luciferase. While this reflects the enzyme's activity, direct studies on the chemical stability of the this compound molecule across a range of pH values in solution are not extensively detailed in the provided literature. For optimal and consistent results, it is advisable to maintain a physiological pH (around 7.4) in your assay buffer.
Q6: Is this compound sensitive to temperature?
A6: The stability of the this compound molecule itself at various temperatures in solution is not well-documented in the provided search results. However, the enzyme it interacts with, firefly luciferase, is known to be heat-labile. Therefore, maintaining a stable and appropriate temperature for your specific experimental setup is crucial for reproducible results. For in vivo studies, the physiological temperature of the animal model will be the primary determinant.
Q7: Can this compound be degraded by enzymes in cell culture media or cell lysates?
A7: There is evidence that derivatives of this compound, such as this compound-amide, can be hydrolyzed by specific enzymes like fatty acid amide hydrolase (FAAH) to release the active this compound substrate. This suggests that the ester or amide bonds in luciferin analogs are susceptible to enzymatic cleavage. While direct evidence of non-specific enzymatic degradation of this compound in cell culture media or lysates is not provided, it is a possibility that should be considered, especially in experiments with long incubation times.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no bioluminescent signal | Degraded this compound stock solution: Improper storage (e.g., exposure to light, extended storage at -20°C, multiple freeze-thaw cycles). | Prepare a fresh stock solution of this compound in DMSO. Aliquot the stock solution to minimize freeze-thaw cycles. Always protect from light. |
| Degraded this compound working solution: Aqueous working solutions may have limited stability, especially if prepared long in advance. | Prepare fresh working solutions in your desired buffer (e.g., PBS) immediately before each experiment. | |
| Suboptimal pH of the assay buffer: The activity of firefly luciferase is pH-dependent. | Ensure your assay buffer is at a physiological pH (around 7.4) for optimal enzyme activity. | |
| Inconsistent or variable results | Inconsistent preparation of this compound solutions: Variations in concentration between experiments. | Use a calibrated pipette and ensure complete dissolution of this compound when preparing stock and working solutions. |
| Temperature fluctuations: Firefly luciferase activity is sensitive to temperature changes. | Maintain a consistent temperature throughout your experiment. For in vitro assays, use a temperature-controlled plate reader or incubator. | |
| Potential enzymatic degradation: If incubating this compound with cell lysates or in serum-containing media for extended periods, non-specific enzymes may degrade the substrate. | Minimize long incubation times where possible. Consider running a control with this compound in media without cells/lysate to assess background degradation. | |
| Unexpected spectral shift in bioluminescence | Acidic microenvironment: A shift towards red-shifted light emission can occur at acidic pH due to its effect on firefly luciferase. | Check the pH of your sample or the local environment of the cells. This can be an indicator of cellular stress or specific biological phenomena. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions for In Vivo Imaging
This protocol provides a general guideline for preparing this compound for administration in animal models.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile, light-blocking microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
Protocol:
-
Prepare a 100 mM this compound Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature.
-
In a sterile, light-blocking microcentrifuge tube, dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
-
-
Prepare a 5 mM this compound Working Solution in PBS:
-
Immediately before use, thaw an aliquot of the 100 mM this compound stock solution at room temperature, protected from light.
-
In a sterile tube, dilute the 100 mM stock solution 1:20 in sterile PBS (pH 7.4) to a final concentration of 5 mM. For example, add 50 µL of 100 mM this compound to 950 µL of sterile PBS.
-
Mix thoroughly by gentle inversion.
-
Filter the working solution through a 0.22 µm sterile syringe filter to remove any potential particulates.
-
The working solution is now ready for in vivo administration.
-
Visualizations
Caption: Workflow for the preparation and use of this compound solutions in experiments.
Caption: A logical troubleshooting guide for addressing low bioluminescence signals.
Caption: Activation of caged this compound and the subsequent bioluminescence reaction.
References
Factors affecting CycLuc1 quantum yield in vivo
Welcome to the technical support center for CycLuc1, a synthetic luciferin for in vivo bioluminescence imaging. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from D-luciferin?
This compound is a synthetic analog of D-luciferin designed for enhanced in vivo bioluminescence imaging (BLI). Key differences include its chemical structure, which provides increased rigidity and restricted bond rotation. This results in a higher relative quantum yield compared to D-luciferin.[1] Additionally, this compound exhibits a significantly lower Michaelis constant (Km) with firefly luciferase, indicating a higher affinity for the enzyme.[1] Its increased lipophilicity also contributes to better cell permeability and biodistribution, particularly in challenging tissues like the brain.[1][2]
Q2: What are the main advantages of using this compound over D-luciferin for in vivo imaging?
The primary advantages of this compound include:
-
Brighter Signal: this compound can produce a significantly brighter signal at lower doses compared to D-luciferin, especially in deep tissues and the brain.[3]
-
Improved Sensitivity: Its properties allow for the detection of low-level luciferase expression that may be missed when using D-luciferin.
-
Enhanced Brain Imaging: Due to its ability to cross the blood-brain barrier more effectively, this compound is particularly advantageous for neurological studies.
-
Red-Shifted Emission: this compound produces a red-shifted light emission, which allows for better tissue penetration and reduced signal attenuation in vivo.
Q3: What is the recommended dose of this compound for in vivo experiments?
The optimal dose of this compound can vary depending on the animal model, the location and expression level of the luciferase reporter, and the imaging system used. However, studies have shown that this compound can provide a robust and reproducible signal at doses as low as 5 mg/kg. While higher doses (e.g., 10 mg/kg) may increase photon flux, further escalation often provides marginal gains. It is recommended to perform a dose-response analysis for your specific model to determine the optimal concentration.
Q4: How does the signal kinetics of this compound compare to D-luciferin?
This compound generally exhibits more sustained signal kinetics compared to D-luciferin. While the peak signal for D-luciferin often occurs around 10-15 minutes after intraperitoneal (i.p.) injection, this compound can provide a strong and persistent signal for up to an hour or longer. This longer signal window can be advantageous for longitudinal imaging studies. A kinetic study is recommended for each animal model to determine the optimal imaging time window.
Troubleshooting Guide
Problem: Low or no bioluminescent signal with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Dose | Perform a dose-response experiment to determine the optimal this compound concentration for your specific model. Start with a range of 5 mg/kg to 15 mg/kg. |
| Incorrect Imaging Time | Conduct a kinetic study by imaging at multiple time points after this compound administration (e.g., 10, 20, 30, 60 minutes) to identify the peak signal time for your model. |
| Poor Substrate Delivery | Ensure proper intraperitoneal (i.p.) or intravenous (i.v.) injection technique. For i.p. injections, ensure the substrate is delivered into the peritoneal cavity and not into the intestines or other organs. |
| Low Luciferase Expression | Verify the expression of the luciferase reporter in your cells or tissue of interest using an independent method such as qPCR, Western blot, or immunohistochemistry. |
| Inhibitors of Luciferase Activity | Be aware of potential inhibitors in your experimental system. For example, certain anesthetics or compounds in the animal's diet could interfere with the luciferase reaction. |
| Low Intracellular ATP Levels | The luciferase reaction is ATP-dependent. Ensure that the cells are metabolically active. In cases of extensive necrosis or hypoxia within a tumor, ATP levels may be compromised, leading to a reduced signal. |
| Acidic Microenvironment | The pH of the local environment can affect luciferase activity. In highly acidic tumor microenvironments, the bioluminescent signal may be reduced. |
| Improper Imaging Settings | Optimize your imaging system's settings, including exposure time, binning, and f-stop, to maximize signal detection. |
Quantitative Data Summary
Table 1: Comparison of this compound and D-luciferin Properties
| Property | This compound | D-luciferin | Reference |
| Km with Firefly Luciferase | 0.1 µM | 6.76 µM | |
| Lipophilicity (XLogP) | 2.6 | 0.9 | |
| Peak Emission Wavelength | ~599 nm | ~560 nm (in vitro, room temp), ~612 nm (in vivo, 37°C) |
Table 2: In Vivo Performance Comparison in Brain Imaging
| Parameter | This compound (5 mM) | D-luciferin (100 mM) | Fold Increase with this compound | Reference |
| Photon Flux (AAV9-CMV-luc2 in striatum) | ~8 x 10^5 p/s/cm²/sr | ~1 x 10^5 p/s/cm²/sr | ~8-fold |
Table 3: In Vivo Performance in Glioblastoma Xenografts (15 days post-implantation)
| Substrate (Dose) | Photon Flux (p/sec/cm²) | Reference |
| This compound (25 mg/kg) | 2.9 ± 0.6 x 10^6 | |
| D-luciferin (150 mg/kg) | 3.3 ± 2.8 x 10^5 |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with this compound
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Substrate Preparation: Prepare a fresh solution of this compound in sterile PBS at the desired concentration (e.g., 5-15 mg/kg).
-
Substrate Administration: Inject the this compound solution intraperitoneally (i.p.).
-
Imaging: Place the animal in the imaging chamber of the bioluminescence imaging system.
-
Acquisition: Acquire images at various time points post-injection (e.g., 10, 20, 30, 60 minutes) to determine the optimal imaging window. Use appropriate imaging settings (e.g., exposure time, binning).
-
Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the imaging software. Express the signal as photons/second/cm²/steradian.
Protocol 2: Assessing Intracellular ATP Levels
This protocol provides a general method for measuring intracellular ATP, a key factor in the luciferase reaction.
-
Cell Culture: Culture luciferase-expressing cells in a 96-well plate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release intracellular ATP.
-
Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysate. This reagent should contain an excess of luciferin and luciferase.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.
For more detailed protocols on measuring ATP in living cells and animals, refer to specialized resources.
Visualizations
Caption: Bioluminescence reaction pathway within a luciferase-expressing cell.
Caption: Troubleshooting workflow for low bioluminescence signal.
Caption: General experimental workflow for in vivo bioluminescence imaging.
References
- 1. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CycLuc1 for In Vivo Bioluminescence Imaging in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information on the half-life and pharmacokinetics of CycLuc1 in mice. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual diagrams to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to D-luciferin for in vivo imaging?
A1: this compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase. Compared to D-luciferin, this compound offers several advantages for in vivo bioluminescence imaging (BLI) in mice. It exhibits a longer half-life and more sustained circulation time, leading to more persistent light emission.[1][2] This allows for a brighter signal at significantly lower doses.[1] Additionally, this compound has demonstrated superior blood-brain barrier permeability, making it particularly effective for imaging luciferase-expressing cells in the brain.
Q2: What is the recommended dose of this compound for in vivo imaging in mice?
A2: this compound is effective at doses significantly lower than the standard 150 mg/kg for D-luciferin. Doses ranging from 5 to 25 mg/kg administered intraperitoneally (i.p.) have been shown to produce robust bioluminescent signals. In some studies, a 20-fold lower dose of this compound produced a signal intensity comparable to or greater than that of D-luciferin. The optimal dose may vary depending on the specific application, the luciferase expression levels, and the tissue of interest.
Q3: How should I prepare and store this compound for my experiments?
A3: this compound can be prepared in a sterile buffer such as PBS (pH 7.4). For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Working solutions should be prepared fresh and can be sterile-filtered using a 0.22 µm filter before administration.
Q4: Can this compound be used with any firefly luciferase variant?
A4: this compound is designed to be a substrate for firefly luciferase. It has been successfully used with various firefly luciferase reporters, including luc2. However, the efficiency of light production can be influenced by the specific luciferase mutant.
Data Presentation: Pharmacokinetics of this compound in Mice
The following tables summarize the key pharmacokinetic parameters of this compound in FVB mice compared to D-luciferin, following both intravenous (IV) and intraperitoneal (IP) administration.
Table 1: Pharmacokinetic Parameters after a Single Intravenous (IV) Dose
| Parameter | This compound (WT Mice) | D-luciferin (WT Mice) |
| Half-life (t½) (min) | 29.0 | 9.0 |
| Volume of Distribution (Vd) (mL/kg) | 3430 | 348 |
| Clearance (CL) (mL/min/kg) | 82 | 26.7 |
Table 2: Pharmacokinetic Parameters after a Single Intraperitoneal (IP) Dose
| Parameter | This compound (20 mg/kg) | D-luciferin (150 mg/kg) |
| Half-life (t½) (min) | 31.4 (plasma), 38.8 (brain) | 10.9 (plasma), 12.6 (brain) |
| Apparent Volume of Distribution (Vd/F) (mL/kg) | 334 | 240 |
| Apparent Clearance (CL/F) (mL/min/kg) | 18.9 | 15.3 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no bioluminescent signal | - Insufficient this compound dose. - Low expression of luciferase in the target cells/tissue. - Inefficient delivery of this compound to the target site. - Improper storage or handling of this compound, leading to degradation. | - Increase the dose of this compound. - Confirm luciferase expression levels via in vitro assays or other methods. - Consider a different route of administration (e.g., intravenous for more rapid and systemic distribution). - Ensure this compound is stored correctly and protected from light. Prepare fresh solutions for each experiment. |
| High background signal | - Autofluorescence from the animal's diet. - Contamination of the imaging chamber. | - Switch mice to a low-chlorophyll diet for at least one week prior to imaging. - Thoroughly clean the imaging chamber before and after each use. |
| Signal variability between animals | - Differences in this compound absorption and distribution. - Variations in tumor size or cell engraftment. - Inconsistent injection technique. | - Normalize bioluminescence data to a pre-treatment baseline for each animal. - Ensure consistent tumor cell implantation and monitor tumor growth. - Standardize the injection procedure (e.g., volume, site, and speed of injection). |
| Rapid signal decay | - While this compound has a longer half-life than D-luciferin, the signal will still decay over time. | - For longitudinal studies, ensure that imaging is performed at consistent time points after this compound administration. - Acquire images at multiple time points to capture the peak signal and decay kinetics. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol outlines the steps for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Sterile PBS (pH 7.4)
-
Luciferase-expressing mice (e.g., transgenic or bearing luciferase-expressing xenografts)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Bioluminescence imaging system (e.g., IVIS)
-
LC-MS/MS system for quantification of this compound in plasma and tissues
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions. For studies involving specific tissues, ensure appropriate animal models are used.
-
This compound Preparation: Prepare the desired concentration of this compound in sterile PBS. Protect the solution from light.
-
Administration: Administer a single dose of this compound to the mice via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection).
-
Sample Collection:
-
At predetermined time points (e.g., 2, 5, 10, 30, 60, 120, and 180 minutes) post-administration, collect blood samples via tail vein or cardiac puncture.
-
Immediately place blood samples into tubes containing an anticoagulant and keep on ice.
-
Centrifuge the blood samples to separate the plasma.
-
If tissue concentrations are being measured, euthanize the mice at the specified time points and collect the tissues of interest.
-
-
Sample Processing and Analysis:
-
Store plasma and tissue samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma and tissue homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of bioluminescence generation with this compound.
Caption: Experimental workflow for a this compound pharmacokinetic study in mice.
References
Technical Support Center: Impact of Anesthesia on CycLuc1 Bioluminescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CycLuc1 bioluminescence in anesthetized animal models.
Frequently Asked Questions (FAQs)
Q1: How do general anesthetics affect this compound bioluminescence?
General anesthetics can influence this compound bioluminescence through two primary mechanisms:
-
Direct Enzymatic Inhibition: Some anesthetics can directly interact with the firefly luciferase enzyme, the target of this compound, and inhibit its activity. This has been observed with volatile anesthetics like isoflurane, sevoflurane, and desflurane, which can cause a dose-dependent decrease in the bioluminescent signal.[1][2]
-
Indirect Physiological Effects: Anesthetics can alter the animal's physiology, which in turn affects the bioluminescent signal. These effects include changes in hemodynamics (cardiac output and blood flow), body temperature, and oxygenation.[3] For instance, some anesthetics can cause hypotension and hypothermia, potentially reducing the delivery of the this compound substrate to the target cells and impacting the enzymatic reaction, which is oxygen-dependent.[3]
Q2: Which anesthetic should I choose for my in vivo imaging studies with this compound?
The choice of anesthetic is critical and can significantly impact your results. Here's a summary of findings for commonly used anesthetics with firefly luciferase:
-
Isoflurane: Widely used due to its ease of use and rapid induction/recovery.[2] However, it can directly inhibit luciferase activity. Despite this, it is often recommended, especially when supplemented with oxygen, as this can enhance the bioluminescent signal.
-
Pentobarbital: Studies have shown that pentobarbital has a minimal direct inhibitory effect on luciferase, and in some cases, can result in higher signal intensities compared to other anesthetics.
-
Ketamine/Xylazine: This combination can have complex effects. In vitro, it may appear to increase the signal in intact cells, but this is likely due to increased cell membrane permeability rather than enhanced enzyme activity. In vivo, it has been associated with lower photon emission and can have a significant impact on cardiac output and body temperature. Using ketamine/xylazine without oxygen supplementation can lead to a substantial decrease in the bioluminescent signal, sometimes to background levels.
For studies requiring high sensitivity, imaging in unanesthetized animals (if feasible and ethically approved) or using pentobarbital may be the most suitable options. If using isoflurane, co-administration of oxygen is highly recommended to improve signal intensity.
Q3: Can the timing of this compound injection relative to anesthesia administration affect the signal?
Yes, the timing can be a crucial factor. Administering the D-luciferin substrate before the onset of isoflurane anesthesia has been shown to result in a higher maximum photon emission and a larger area under the curve (AUC) compared to injecting the substrate after anesthesia has been induced. This suggests that the initial distribution of the substrate may be more efficient before the anesthetic's physiological effects take hold.
Q4: I am seeing high variability in my bioluminescence signal between imaging sessions. Could anesthesia be the cause?
Absolutely. Inconsistent application of anesthesia is a major source of variability in in vivo bioluminescence imaging. To ensure reproducibility, it is crucial to standardize your anesthesia protocol, including:
-
The specific anesthetic agent and its dose.
-
The timing of anesthetic induction relative to substrate injection.
-
The duration of anesthesia.
-
Maintaining the animal's body temperature.
Q5: Since this compound is known for its enhanced blood-brain barrier permeability, does this make the choice of anesthetic more critical for neuroimaging studies?
Yes. While this compound provides a significant advantage for neuroimaging by allowing for the detection of signals from deep within the brain, the influence of anesthetics on cerebral blood flow and neuronal activity can still impact the results. Anesthetics can alter the very signaling pathways you might be investigating. The enhanced signal from this compound may, however, allow for shorter exposure times, potentially reducing the overall duration of anesthesia required and minimizing its confounding effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no bioluminescent signal | Anesthetic-induced signal suppression: The chosen anesthetic (e.g., ketamine/xylazine without oxygen) is significantly reducing the signal. | - Switch to an anesthetic with less inhibitory effect, such as pentobarbital.- If using isoflurane or ketamine/xylazine, supplement with 100% oxygen.- If ethically and experimentally feasible, consider imaging in unanesthetized animals. |
| Poor substrate delivery: Anesthetic-induced hypotension or hypothermia is impairing the circulation of this compound to the target tissue. | - Monitor and maintain the animal's body temperature using a heating pad.- Choose an anesthetic with less impact on cardiovascular function. | |
| High signal variability between animals or sessions | Inconsistent anesthesia protocol: Variations in the dose, timing, or duration of anesthesia. | - Strictly standardize the entire anesthesia and imaging workflow.- Ensure consistent timing between anesthetic induction and this compound injection. |
| Fluctuations in animal physiology: Differences in body temperature or respiratory rate between sessions. | - Monitor physiological parameters during imaging.- Allow animals to acclimatize to the experimental conditions before each session. | |
| Delayed or altered peak signal kinetics | Anesthetic effect on substrate uptake and distribution: Some anesthetics can delay the time to peak photon emission. | - Characterize the signal kinetics for your specific anesthetic and experimental setup.- Ensure your imaging window is optimized to capture the peak signal. |
| Route of administration: The route of this compound injection can influence its pharmacokinetics. | - Maintain a consistent route of administration (e.g., intraperitoneal, intravenous). |
Quantitative Data Summary
Table 1: In Vitro Effects of Anesthetics on Firefly Luciferase Activity in Intact Cells
| Anesthetic | Concentration Range | Effect on Photon Emission (% of Control) | Reference |
| Isoflurane | Physiological Dose Range | 50.4% - 65.8% | |
| Sevoflurane | 1.3x MAC | 51.3% - 57.0% | |
| Desflurane | 1.3x MAC | 56.8% - 65.0% | |
| Avertin | Physiological Dose Range | ~20% (80% inhibition) | |
| Ketamine | Increasing Doses | Increased signal (up to 288%) | |
| Xylazine | Increasing Doses | Increased signal |
Note: The increased signal with ketamine and xylazine in intact cells is likely an artifact of increased membrane permeability and is not observed in cell lysates.
Table 2: In Vivo Effects of Anesthetics on Firefly Luciferase Bioluminescence
| Anesthetic | Relative Photon Emission (Normalized to Unanesthetized) | Time to Peak Signal | Reference |
| Unanesthetized | 100% | Shortest | |
| Pentobarbital | ~100% | Short | |
| Avertin | Lower than unanesthetized/pentobarbital | Short | |
| Isoflurane | ~40% | Significantly longer | |
| Ketamine/Medetomidine | ~40% | Significantly longer |
Experimental Protocols
Protocol 1: In Vitro Anesthetic Effect on Intact Cells
-
Cell Culture: Plate luciferase-expressing cells in a 24-well plate and incubate overnight to allow for adherence.
-
Anesthetic Incubation: Replace the cell medium with fresh medium containing the desired concentration of the anesthetic. For volatile anesthetics, a continuous flow of oxygen with the appropriate percentage of the anesthetic is maintained over the media in a sealed chamber. Incubate for 10 minutes.
-
Substrate Addition: Add the this compound substrate to each well.
-
Bioluminescence Measurement: Immediately measure the bioluminescent signal using a plate luminometer or an imaging system.
Protocol 2: In Vivo Comparison of Anesthetics
-
Animal Model: Use mice with luciferase-expressing cells (e.g., tumor xenografts).
-
Anesthesia Induction: Anesthetize the mouse using the chosen anesthetic protocol (e.g., isoflurane inhalation, intraperitoneal injection of pentobarbital or ketamine/xylazine).
-
Substrate Administration: Inject the this compound substrate via a consistent route (e.g., intraperitoneal).
-
Bioluminescence Imaging: Place the animal in a light-tight imaging chamber and acquire a series of images over time to determine the peak signal and total photon flux.
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI).
-
Comparison: For a robust comparison, a crossover design can be used where the same animal is imaged with different anesthetics on different days, allowing for intra-animal comparison.
Visualizations
Caption: Workflow for in vivo bioluminescence imaging.
Caption: Impact of anesthesia on bioluminescence.
References
CycLuc1 and potential for photobleaching
Welcome to the technical support center for CycLuc1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound in bioluminescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase (fLuc).[1] It is used in bioluminescence imaging (BLI) to non-invasively monitor biological processes in living organisms. The mechanism of action involves the enzymatic oxidation of this compound by firefly luciferase in the presence of ATP and oxygen, which results in the emission of light.[2] This emitted light can be detected and quantified using sensitive imaging systems.
Q2: What are the main advantages of this compound over D-luciferin?
This compound offers several key advantages over the traditional substrate, D-luciferin:
-
Brighter Signal: this compound produces a significantly more intense light output compared to D-luciferin at the same molar concentration.[1][3]
-
Lower Michaelis Constant (Km): It has a much lower Km for firefly luciferase, indicating a higher affinity for the enzyme. This allows for robust signal generation at lower substrate concentrations.[1]
-
Improved Pharmacokinetics: this compound exhibits a more sustained systemic circulation time (longer half-life) compared to D-luciferin.
-
Enhanced Blood-Brain Barrier Penetration: Due to its higher lipophilicity, this compound can more readily cross the blood-brain barrier, making it superior for imaging luciferase-expressing cells in the brain.
Q3: Is this compound susceptible to photobleaching?
This is a common point of confusion. Photobleaching is the photochemical destruction of a fluorophore, a molecule that emits light upon absorption of excitation light. Bioluminescence, the process involving this compound, is a chemical reaction that produces light and does not require an external light source for excitation. Therefore, This compound is not susceptible to photobleaching . Signal decay in bioluminescence imaging is primarily due to factors like substrate depletion, enzyme kinetics, and the clearance of the substrate from the system, not photo-induced damage.
Q4: What is the peak emission wavelength of this compound?
This compound has a peak emission wavelength of approximately 599-604 nm, which is in the near-infrared (NIR) range. This red-shifted emission is advantageous for in vivo imaging as light in this region is less absorbed by tissues like hemoglobin and melanin, allowing for deeper tissue penetration and more sensitive detection.
Troubleshooting Guide
This guide addresses common issues encountered during bioluminescence imaging experiments with this compound.
Issue 1: No or Low Bioluminescent Signal
| Potential Cause | Troubleshooting Steps |
| Poor Substrate Bioavailability | - Ensure proper administration of this compound (intraperitoneal or intravenous injection are common). - Verify the correct dosage is being used. While this compound is potent, an insufficient dose will result in a weak signal. |
| Issues with Luciferase-Expressing Cells/Model | - Confirm the expression and activity of firefly luciferase in your cells or animal model using an in vitro luciferase assay. - Ensure the health and viability of the cells or animal. |
| Incorrect Imaging Parameters | - Optimize the acquisition time (exposure time) on your imaging system. Longer exposure times may be needed for weak signals. - Ensure the imaging chamber is light-tight to minimize background noise. |
| Substrate Degradation | - Prepare this compound solutions fresh before each experiment. - Store stock solutions of this compound protected from light at -20°C or -80°C as recommended by the supplier. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Light Leakage into Imaging System | - Verify that the imaging chamber is completely dark. |
| Autoluminescence | - Image the subject before injecting this compound to establish a baseline background signal. |
| Contamination | - Use sterile techniques when preparing and handling this compound solutions and during injections to avoid bacterial contamination, which can sometimes be a source of light emission. |
Issue 3: Signal Decays Too Quickly
| Potential Cause | Troubleshooting Steps |
| Rapid Substrate Clearance | - While this compound has a longer half-life than D-luciferin, its clearance will still lead to signal decay. Consider the timing of your imaging window post-injection. The signal typically peaks and then enters a stable phase before declining. |
| Substrate Depletion at the Target Site | - For highly active luciferase expression, the substrate may be consumed rapidly. It may be necessary to perform dynamic imaging to capture the peak signal. |
Quantitative Data Summary
Table 1: Comparison of this compound and D-luciferin Properties
| Property | This compound | D-luciferin | Reference(s) |
| Peak Emission Wavelength | ~599-604 nm | ~560 nm (in vitro, room temp) | |
| Km with Firefly Luciferase | ~0.1 µM | ~6.76 µM | |
| Relative Quantum Yield | Higher | Lower | |
| Blood-Brain Barrier Permeability | High | Low |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with this compound
-
Preparation of this compound Solution:
-
Dissolve this compound powder in a suitable solvent like DMSO to create a stock solution (e.g., 100 mM).
-
For in vivo use, dilute the stock solution in sterile PBS (pH 7.4) to the desired working concentration (e.g., 50 µM to 5 mM).
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
-
Animal Preparation:
-
Anesthetize the animal (e.g., using isoflurane) to prevent movement during imaging.
-
-
This compound Administration:
-
Administer the this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. Typical doses for this compound range from 5 to 25 mg/kg.
-
-
Bioluminescence Imaging:
-
Place the animal in a light-tight imaging chamber.
-
Acquire images at various time points post-injection to capture the peak signal. The signal from this compound can peak within minutes and remain stable for over an hour.
-
Set the exposure time based on the expected signal intensity (e.g., 10 seconds to several minutes).
-
-
Image Analysis:
-
Use the imaging system's software to define regions of interest (ROIs) and quantify the photon flux (photons/second).
-
Visualizations
Caption: Mechanism of this compound-mediated bioluminescence.
Caption: In vivo bioluminescence imaging workflow with this compound.
Caption: Troubleshooting workflow for low or no signal.
References
Validation & Comparative
A Head-to-Head Comparison: CycLuc1 Versus D-luciferin for In Vivo Bioluminescence Imaging
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for noninvasively monitoring cellular and molecular processes in living animals. The most common BLI system utilizes the firefly luciferase (fLuc) enzyme, which generates light through the oxidation of its substrate, D-luciferin.[1][2] While D-luciferin has long been the standard, its limitations, such as modest cell permeability and poor access to the central nervous system, have driven the development of synthetic alternatives.[1][3][4] Among these, CycLuc1, a cyclic alkylaminoluciferin, has emerged as a superior substrate for many in vivo applications, offering enhanced sensitivity, brighter signals at lower doses, and improved performance for deep-tissue imaging.
This guide provides an objective comparison of this compound and D-luciferin, supported by experimental data, to assist researchers in selecting the optimal substrate for their in vivo imaging needs.
Mechanism of Bioluminescence
The light-emitting reaction in firefly luciferase-based imaging is an ATP-dependent oxidative process. The luciferase enzyme first catalyzes the adenylation of the luciferin substrate (either D-luciferin or an analog like this compound) using ATP. This activated intermediate then reacts with molecular oxygen to form a transient, high-energy dioxetanone ring. As this unstable intermediate decomposes to form oxyluciferin, a photon of light is released. The color of the emitted light is dependent on the specific chemical structure of the substrate and the microenvironment of the enzyme's active site.
Caption: The firefly luciferase-catalyzed bioluminescence reaction pathway.
Performance Comparison: this compound vs. D-luciferin
Experimental data consistently demonstrates that this compound offers significant advantages over D-luciferin for in vivo imaging, particularly in terms of signal intensity and the required substrate dose.
Key Performance Metrics:
-
Signal Intensity: this compound consistently produces a significantly brighter signal than D-luciferin. In various cancer xenograft models, this compound generated signals that were anywhere from 10-fold to 40-fold higher than D-luciferin at equivalent doses.
-
Dosage: A key advantage of this compound is the dramatically lower dose required for effective imaging. Studies have shown that a 5 mg/kg dose of this compound can produce a bioluminescent signal comparable to a standard 150 mg/kg dose of D-luciferin, representing a 30-fold reduction in the amount of substrate needed.
-
Deep Tissue & Brain Imaging: D-luciferin's utility is often limited by its poor uptake into the brain. This compound, being more lipophilic, more readily crosses the blood-brain barrier. This results in vastly superior signal detection in the central nervous system. For instance, in mice with luciferase expression in the brain striatum, this compound provided an 8-fold higher signal than D-luciferin, despite being administered at a 20-fold lower dose. Similarly, for intracranial glioblastoma xenografts, a 25 mg/kg dose of this compound resulted in an approximately 8-fold greater photon flux compared to 150 mg/kg of D-luciferin.
-
Signal Kinetics: The bioluminescent signal from this compound appears early and is more persistent than that of D-luciferin. Following intraperitoneal injection, the signal from D-luciferin typically peaks around 10-20 minutes and declines significantly by 2 hours. In contrast, the signal from this compound is strong as early as 6-10 minutes post-injection and can persist for an hour or more.
-
Emission Wavelength: this compound emits light at a longer, red-shifted wavelength (peak emission ~599-604 nm) compared to D-luciferin (~560 nm, which shifts to ~612 nm at 37°C). Longer wavelength light has better tissue penetration, which contributes to the improved sensitivity of this compound for deep-tissue imaging.
Quantitative Data Summary
| Parameter | D-luciferin | This compound | Fold Improvement (this compound vs. D-luciferin) | Reference |
| Standard In Vivo Dose | 150 mg/kg | 5 - 25 mg/kg | 6 to 30-fold less substrate needed | |
| Signal in Brain (Striatum) | Standard Signal (at 150 mg/kg) | ~8.1x higher signal (at 7.5 mg/kg) | ~8x brighter at a 20-fold lower dose | |
| Signal in Brain (SFO/PVN) | Standard Signal (at 150 mg/kg) | 3-4x greater emission (at 7.5-15 mg/kg) | 3-4x brighter at a 10 to 20-fold lower dose | |
| Signal in Tumors (4T1) | Standard Signal | >10x higher signal (at equivalent doses) | >10x brighter | |
| Signal in Tumors (GBM) | 3.3x10⁵ p/sec/cm² (at 150 mg/kg) | 2.9x10⁶ p/sec/cm² (at 25 mg/kg) | ~8.8x brighter at a 6-fold lower dose | |
| Peak Signal (IP Injection) | ~10-20 minutes post-injection | ~6-10 minutes post-injection | Faster kinetics | |
| Signal Duration | Returns toward baseline by 120 min | Persists for up to 60 minutes or more | More sustained signal | |
| Peak Emission Wavelength | ~560 nm (shifts to ~612 nm in vivo) | ~599 - 604 nm | Red-shifted for better tissue penetration |
Experimental Protocols
Accurate and reproducible BLI data depends on consistent experimental protocols. While a kinetic study should always be performed for each new animal model to determine the optimal imaging time, the following are general protocols for using D-luciferin and this compound.
Caption: A generalized workflow for in vivo bioluminescence imaging.
Protocol 1: D-luciferin In Vivo Imaging
-
Substrate Preparation: Prepare a 15 mg/mL stock solution of D-luciferin (potassium or sodium salt) by dissolving it in sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter. The solution can be used immediately or aliquoted and stored at -20°C, protected from light.
-
Animal Anesthesia: Anesthetize the mouse using a consistent method, such as isoflurane inhalation.
-
Substrate Administration: Inject the D-luciferin solution intraperitoneally (i.p.) at a standard dose of 150 mg/kg body weight. For a 20 g mouse, this corresponds to a 200 µL injection of the 15 mg/mL stock solution.
-
Imaging: Wait approximately 10-20 minutes after injection for the substrate to distribute and the signal to reach its peak before acquiring images with a sensitive CCD camera-based imaging system.
Protocol 2: this compound In Vivo Imaging
-
Substrate Preparation: Prepare a stock solution of this compound in sterile DPBS. The concentration will depend on the desired final injection volume and dose.
-
Sterilization: Sterilize the solution using a 0.22 µm syringe filter.
-
Animal Anesthesia: Anesthetize the mouse using a consistent method (e.g., isoflurane).
-
Substrate Administration: Inject the this compound solution i.p. at a dose ranging from 5 mg/kg to 25 mg/kg, depending on the application and required signal intensity.
-
Imaging: Imaging can begin earlier than with D-luciferin. Acquire images starting 6-10 minutes post-injection to capture the robust early signal. Continue imaging over time to capture the signal kinetics.
Conclusion
For researchers utilizing firefly luciferase for in vivo bioluminescence imaging, this compound presents a compelling alternative to the traditional substrate, D-luciferin. The experimental data clearly indicates that this compound provides a more intense and persistent light output at significantly lower concentrations. Its superior ability to penetrate the blood-brain barrier makes it the substrate of choice for neurological studies and for tracking cells within the central nervous system. By switching from D-luciferin to this compound, researchers can achieve greater sensitivity, reduce the amount of required substrate, and expand the scope of BLI to challenging deep-tissue applications, all while using their existing luciferase reporter systems.
References
- 1. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health Sciences Research Commons - GW Research Days 2016 - 2020: A Synthetic Luciferin Improves In Vivo Bioluminescence Imaging of Gene Expression in Cardiovascular Brain Regions of Mice [hsrc.himmelfarb.gwu.edu]
A Head-to-Head Comparison of CycLuc1 and TokeOni for Advanced Deep Tissue Imaging
For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the choice of bioluminescent substrate is paramount for achieving high sensitivity and accuracy in deep tissue applications. This guide provides an objective comparison of two leading synthetic luciferins, CycLuc1 and TokeOni, supported by experimental data to inform your selection for preclinical imaging studies.
The limitations of traditional D-luciferin, primarily its emission in the visible light spectrum (~562 nm) which is readily absorbed by biological tissues, have driven the development of synthetic analogs with red-shifted emission profiles.[1][2][3] this compound and TokeOni (also known as AkaLumine-HCl) have emerged as powerful alternatives, offering significant improvements in signal penetration and brightness for deep tissue imaging.[4][5] This comparison guide delves into their performance characteristics, supported by quantitative data and experimental methodologies.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and TokeOni based on available experimental data.
| Feature | This compound | TokeOni (AkaLumine-HCl) | D-luciferin (for reference) |
| Peak Emission Wavelength | ~599 nm | ~677 nm | ~562 nm |
| Relative Brightness (in vivo) | >10-fold higher photon flux than D-luciferin at equivalent doses. Up to 40-fold higher in some models. | 100-1000 times brighter than the luciferin-luciferase system. ~40-fold brighter in vitro. | Standard reference |
| Deep Tissue Penetration | Improved penetration over D-luciferin due to red-shifted emission. | Superior penetration . 3.7 to 6.7-fold higher than this compound in tissue sections. | Limited penetration |
| Brain Imaging Performance | Significantly enhanced signal . ~8-fold greater photon flux in intracranial xenografts compared to D-luciferin. Readily crosses the blood-brain barrier. | Excellent brain penetrance . Enables high-resolution imaging of the brain. | Poor brain penetration and signal. |
| Solubility | Lower water solubility, with 5 mM being the maximum concentration for some in vivo studies. | High water solubility (<40 mM). | Good water solubility |
| Recommended Dosage (in vivo) | 5 - 25 mg/kg (intraperitoneal injection). | 33 mM for intraperitoneal injection. | 150 mg/kg (standard dose). |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and practical application of these substrates, the following diagrams have been generated.
References
Comparative Analysis of CycLuc1 and seMpai Bioluminescent Substrates
A Head-to-Head Comparison for In Vivo Imaging Applications
For researchers engaged in bioluminescence imaging (BLI), the choice of substrate is paramount to achieving high sensitivity and specificity. While D-luciferin has long been the standard, a new generation of synthetic luciferins offers significant advantages. This guide provides a detailed comparative analysis of two such next-generation substrates, CycLuc1 and seMpai, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their in vivo imaging needs.
Overview of this compound and seMpai
This compound and seMpai are both synthetic analogs of D-luciferin designed to offer improved properties for in vivo bioluminescence imaging. They are utilized in conjunction with firefly luciferase (FLuc) or its engineered variants. The key differences between these two substrates lie in their chemical properties, which in turn dictate their in vivo biodistribution, signal characteristics, and suitability for specific applications.
This compound is a cyclic alkylaminoluciferin noted for its enhanced brightness, prolonged signal duration, and, most significantly, its ability to efficiently cross the blood-brain barrier (BBB)[1][2]. This makes it particularly well-suited for neurological studies.
seMpai , a near-infrared (NIR) luciferin analog, is distinguished by its high solubility in neutral aqueous solutions and its capacity to generate a strong bioluminescent signal with minimal background from the liver[3][4][5]. This characteristic is a significant advantage for studies involving abdominal imaging.
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound and seMpai based on available experimental data.
Table 1: General and Optical Properties
| Property | This compound | seMpai | D-luciferin (for reference) |
| Chemical Formula | C₁₃H₁₁N₃O₂S₂ | C₁₅H₁₆N₃O₂S | C₁₁H₈N₂O₃S₂ |
| Peak Emission Wavelength | ~599 nm (Near-infrared) | ~675 nm (Near-infrared) | ~560 nm (Yellow-green) |
| Solubility | Soluble in DMSO | High solubility (>60 mM) in neutral-buffered aqueous media | Soluble in aqueous buffers |
| pH of Solution | Not specified, typically prepared in PBS | Neutral (pH ~7.91) | Neutral (pH ~7.42) |
Table 2: In Vivo Performance Characteristics
| Performance Metric | This compound | seMpai |
| Signal Enhancement (vs. D-luciferin) | >10-fold higher signal at equivalent doses | Higher detection sensitivity than D-luciferin |
| Optimal In Vivo Dose | 7.5-15 mg/kg (20- to 200-fold lower than D-luciferin) | 120 µMol/kg |
| Blood-Brain Barrier (BBB) Penetration | Yes, due to increased lipophilicity | No, due to hydrophilicity |
| Hepatic (Liver) Background Signal | Not reported as a significant issue | Minimal to no hepatic background signal |
| Signal Kinetics | Signal peaks at 4-5 minutes post-IV injection and persists for over 60 minutes | Not specified |
| Enzyme Affinity (Km) | Lower Km than D-luciferin | 10 times higher Km than TokeOni (another NIR analog), indicating lower affinity for AkaLuc luciferase |
| Maximum Reaction Velocity (Vmax) | Not specified | Similar to TokeOni |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative experimental protocols for in vivo bioluminescence imaging using this compound and seMpai.
This compound In Vivo Imaging Protocol
This protocol is adapted from studies imaging luciferase-expressing cells in the mouse brain.
-
Animal Model: Mice with stereotactic delivery of an adenovirus encoding luciferase (AdCMV-luc) to the brain region of interest (e.g., subfornical organ or paraventricular nucleus of the hypothalamus).
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in sterile PBS (pH 7.4) to the desired final concentration.
-
Substrate Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 7.5 mg/kg or 15 mg/kg. For comparison, D-luciferin is typically administered at 150 mg/kg.
-
Image Acquisition: Anesthetize the mice using isoflurane. Acquire bioluminescent images using an in vivo imaging system (e.g., IVIS) at various time points post-injection (e.g., 6, 10, 60, and 120 minutes) with an exposure time of 60 to 1500 milliseconds.
-
Data Analysis: Quantify the bioluminescent signal as average radiance (photons/s/cm²/sr) from a defined region of interest (ROI) using appropriate software.
seMpai In Vivo Imaging Protocol
This protocol is based on a study of cancer metastasis imaging in mice.
-
Animal Model: Mice with established lung metastases from intravenously injected luciferase-expressing cancer cells (e.g., LLC/Fluc).
-
Substrate Preparation: Prepare a solution of seMpai in a neutral-buffered aqueous medium.
-
Substrate Administration: Administer seMpai via intraperitoneal (i.p.) injection at a dose of 120 µMol/kg.
-
Image Acquisition: Acquire bioluminescent images 15 minutes after substrate administration using an in vivo imaging system. For comparative analysis of D-luciferin and seMpai, the same amount of substrate (6 µmol/body) can be used in the same animal at different times. Set imaging parameters to 30 seconds exposure time, binning of 2, and an F-stop of 1.
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) using the imaging system's software.
Visualization of Key Concepts
To further clarify the distinct advantages and applications of this compound and seMpai, the following diagrams illustrate their primary use cases and the experimental workflow.
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Ryohei Saito-Moriya - High sensitivity in vivo imaging of cancer metastasis using a near-infrared luciferin analogue seMpai - Papers - researchmap [researchmap.jp]
- 4. High Sensitivity In Vivo Imaging of Cancer Metastasis Using a Near-Infrared Luciferin Analogue seMpai - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Luciferin Analogs for Enhanced Brain Penetration in Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vivo bioluminescence imaging (BLI), particularly for neurological applications, the ability of the luciferin substrate to cross the blood-brain barrier (BBB) is a critical determinant of experimental success. Standard D-luciferin exhibits limited brain distribution, necessitating the development of synthetic analogs with improved central nervous system (CNS) penetration. This guide provides an objective comparison of prominent luciferin analogs, focusing on their brain penetration capabilities, supported by experimental data.
Key Luciferin Analogs for Brain Imaging
Several synthetic luciferin analogs have been engineered to overcome the limitations of D-luciferin for brain imaging. The primary strategy employed in their design is to increase lipophilicity, which generally enhances passage across the BBB. This guide will focus on the following key analogs:
-
CycLuc1: A cyclic alkylaminoluciferin.
-
AkaLumine (TokeOni): A near-infrared (NIR) emitting luciferin analog.
-
CybLuc: An N-cycloalkylaminoluciferin.
-
seMpai: A hydrophilic analog of AkaLumine.
Quantitative Comparison of Brain Penetration
Direct quantitative comparison of brain penetration across all analogs in a single study is limited. However, data from various studies, primarily based on bioluminescence signal intensity in the brain and in vitro permeability assays, provide a strong basis for comparison.
| Luciferin Analog | Brain Signal Enhancement (vs. D-luciferin) | Emission Max (nm) | Key Findings |
| This compound | 8.1-fold higher signal in the brain striatum[1] | ~603[2] | Readily crosses the BBB, enabling detection of luciferase expression in deep brain tissues not visible with D-luciferin.[1][3] |
| AkaLumine (TokeOni) | >40-fold higher signal than D-luciferin (in subcutaneous tumors)[4] | ~677 | Higher hydrophobicity compared to seMpai leads to greater BBB permeability. Emits NIR light, allowing for deeper tissue penetration. |
| CybLuc | ~18-fold higher BLI intensity in the hippocampus | ~603 | Increased lipophilicity enhances BBB penetration, providing a significantly stronger signal in the brain at much lower doses than D-luciferin. |
| seMpai | Lower brain penetration than TokeOni | ~675 | Its hydrophilicity limits its penetration of the BBB. |
| D-luciferin | Baseline | ~560 | Poor brain penetration, often undetectable in deep brain tissues. |
Note: Bioluminescence intensity is influenced by multiple factors, including substrate bioavailability, affinity for luciferase, and the spectral properties of the emitted light, in addition to brain penetration.
In Vitro Permeability Data
A direct measure of a compound's ability to cross a cell barrier is its apparent permeability coefficient (Papp). A study using a Madin-Darby canine kidney (MDCKII) cell line overexpressing the Bcrp efflux transporter, a common in vitro model for the BBB, provides the following data for D-luciferin and this compound.
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| D-luciferin | 0.2 ± 0.1 | 1.8 ± 0.3 | 9.0 |
| This compound | 0.3 ± 0.1 | 2.5 ± 0.4 | 8.3 |
Data from a study using MDCKII-Bcrp cells, indicating both compounds have low intrinsic permeability and are substrates for the Bcrp efflux pump.
Experimental Protocols
In Vivo Bioluminescence Imaging of the Brain
This protocol provides a general workflow for assessing the brain penetration of luciferin analogs in mice with luciferase-expressing cells in the brain.
Materials:
-
Mice with targeted luciferase expression in the brain (e.g., via stereotactic injection of AAV-luciferase)
-
Luciferin analog (e.g., this compound, TokeOni, CybLuc)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Substrate Administration: Inject the luciferin analog intraperitoneally (i.p.). Recommended doses are:
-
D-luciferin: 150 mg/kg
-
This compound: 7.5-15 mg/kg
-
TokeOni (AkaLumine-HCl): Dissolved in sterile water up to 40 mM.
-
CybLuc: Can be effective at concentrations as low as 10 µM.
-
-
Image Acquisition: Place the mouse in the imaging chamber. Acquire images at various time points post-injection (e.g., 5, 10, 15, 30, and 60 minutes) to determine the peak signal.
-
Data Analysis: Quantify the photon flux from the head region of the mouse using the imaging software.
In Vitro Bidirectional Permeability Assay (MDCK Cells)
This method is used to determine the apparent permeability (Papp) of a compound across a cell monolayer, providing a direct measure of its potential to cross the BBB.
Materials:
-
MDCK cells (or a specific subclone like MDCKII-Bcrp)
-
Transwell inserts
-
Cell culture medium
-
Test compound (luciferin analog)
-
Buffer solution (e.g., Hanks' Balanced Salt Solution)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed MDCK cells on the Transwell inserts and culture until a confluent monolayer is formed.
-
Assay Initiation:
-
For apical-to-basolateral (A-to-B) permeability: Add the test compound to the apical chamber.
-
For basolateral-to-apical (B-to-A) permeability: Add the test compound to the basolateral chamber.
-
-
Sampling: At designated time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the test compound in the samples using a suitable analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
References
- 1. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of two mouse strains conditionally expressing bright luciferases with distinct emission spectra as new tools for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
D-Luciferin vs. CycLuc1: A Comparative Guide to Bioluminescent Signal Intensity and Duration
For researchers, scientists, and drug development professionals seeking to optimize in vivo bioluminescence imaging (BLI), the choice of substrate is paramount. This guide provides an objective comparison of the traditional substrate, D-luciferin, and a synthetic analog, CycLuc1, focusing on signal intensity and duration, supported by experimental data and detailed protocols.
This compound, a synthetic cyclic alkylaminoluciferin, has emerged as a superior alternative to D-luciferin for in vivo BLI, offering significantly enhanced signal intensity and prolonged signal duration at substantially lower concentrations. These advantages are particularly pronounced in challenging imaging scenarios, such as deep tissue and brain imaging.
Signal Intensity and Duration: A Quantitative Comparison
Experimental data consistently demonstrates the superior performance of this compound in terms of light emission. In various preclinical models, this compound generates a significantly brighter and more sustained bioluminescent signal compared to D-luciferin.
| Parameter | D-Luciferin | This compound | Fold Increase with this compound | Reference |
| Signal Intensity (Brain) | Baseline Signal | 8.1 ± 1.5 fold higher | ~8x | [1] |
| Signal Intensity (Tumor) | Baseline Signal | >10-fold higher | >10x | [1] |
| Effective Dose | 150 mg/kg | 7.5 - 15 mg/kg | 10-20x lower dose | [2][3] |
| Signal Duration | Dissipates over 20 min (i.v.) | Maintained for up to 2 hours (i.p.) | Significantly longer | [1] |
Table 1: Comparison of in vivo bioluminescence imaging performance of D-luciferin and this compound. This table summarizes the key performance differences observed in preclinical mouse models.
Experimental Head-to-Head: In Vivo Brain Imaging
Studies focusing on bioluminescence imaging in the brain have highlighted the profound advantages of this compound. Its enhanced ability to cross the blood-brain barrier leads to a dramatic increase in signal detection from luciferase-expressing cells within the central nervous system. In some cases, this compound enabled the detection of signals that were entirely undetectable with D-luciferin.
For instance, in mice with luciferase expression in the brain striatum, a 20-fold lower dose of this compound produced an 8.1-fold higher signal compared to the standard 150 mg/kg dose of D-luciferin. This enhanced sensitivity allows for the detection of low-level luciferase expression in deep brain tissues, opening new avenues for neurological research.
Signaling Pathways and Experimental Workflow
The fundamental mechanism of light production for both D-luciferin and this compound is the same, involving an ATP-dependent oxidation reaction catalyzed by firefly luciferase. The superior performance of this compound is attributed to its improved physicochemical properties, including higher lipophilicity and a lower Michaelis constant (Km), which signifies a higher affinity for the luciferase enzyme.
A typical experimental workflow for comparing the two substrates in vivo involves administering each substrate to the same cohort of animals on different days to minimize inter-animal variability.
Detailed Experimental Protocols
The following protocols are synthesized from published studies comparing D-luciferin and this compound.
In Vivo Bioluminescence Imaging in Mice
Objective: To compare the signal intensity and duration of D-luciferin and this compound in luciferase-expressing mouse models.
Materials:
-
Mice with stable expression of firefly luciferase in the tissue of interest (e.g., tumor xenograft, specific brain region).
-
D-luciferin potassium salt (e.g., PerkinElmer).
-
This compound (e.g., EMD Millipore).
-
Sterile PBS.
-
In vivo imaging system (e.g., IVIS Lumina or Spectrum, Caliper Life Sciences).
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Substrate Preparation:
-
Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Prepare a stock solution of this compound in sterile PBS at a concentration of 1.5 mg/mL.
-
-
Substrate Administration (Crossover Design):
-
Day 1: Inject mice intraperitoneally (i.p.) with D-luciferin at a dose of 150 mg/kg body weight.
-
Day 2 (or after a suitable washout period): Inject the same mice i.p. with this compound at a dose of 15 mg/kg body weight.
-
-
Bioluminescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Acquire a sequence of images at various time points post-injection (e.g., 2, 5, 10, 15, 30, 60, and 120 minutes) to determine the peak signal and signal duration.
-
Typical imaging parameters: exposure time of 1 second to 1 minute, binning (medium), f/stop (1), and an open emission filter.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the area of luciferase expression.
-
Quantify the photon flux (photons/second/cm²/steradian) within the ROIs for each time point.
-
Compare the peak signal intensity and the area under the curve (AUC) for the signal-time plots between the D-luciferin and this compound groups.
-
Conclusion
The evidence strongly supports the use of this compound as a more sensitive and efficient substrate for in vivo bioluminescence imaging compared to D-luciferin. Its ability to produce a brighter and more sustained signal at lower concentrations, particularly in deep tissues and the brain, provides researchers with a powerful tool to enhance the quality and reliability of their preclinical imaging data. For studies requiring high sensitivity, long-term imaging, or investigation of biological processes within the central nervous system, this compound offers a clear advantage.
References
A Comparative Guide to CycLuc1 and D-luciferin for In Vivo Bioluminescence Imaging
For researchers, scientists, and drug development professionals utilizing bioluminescence imaging (BLI), the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison of the pharmacokinetic properties and performance of two prominent firefly luciferase substrates: the traditional D-luciferin and the synthetic analog, CycLuc1. This comparison is supported by experimental data to aid in the selection of the optimal substrate for specific research applications, particularly in challenging contexts such as brain imaging.
Overview of D-luciferin and this compound
D-luciferin is the natural substrate for firefly luciferase and has been the cornerstone of bioluminescence imaging for decades.[1] The enzymatic reaction it undergoes in the presence of luciferase, ATP, and oxygen results in the emission of light, which can be detected and quantified to monitor biological processes in vivo.[2][3] However, D-luciferin exhibits certain limitations, including modest cell permeability and rapid clearance, which can impact signal intensity and duration.[4] Furthermore, its access to tissues protected by biological barriers, such as the brain, is restricted.[5]
This compound is a synthetic analog of D-luciferin developed to overcome some of these limitations. Its key structural difference lies in the cyclization of the alkylamino group, which contributes to its distinct physicochemical and pharmacokinetic properties. Notably, this compound is characterized by higher lipophilicity compared to D-luciferin, a feature that is often associated with improved membrane permeability.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a substrate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing the resulting bioluminescent signal. This compound generally exhibits a more favorable pharmacokinetic profile for in vivo imaging, characterized by a longer systemic circulation time and enhanced bioavailability compared to D-luciferin.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound and D-luciferin based on studies in wild-type (WT) and Bcrp knockout (BKO) FVB mice. The data highlights the longer half-life of this compound.
| Pharmacokinetic Parameter | D-luciferin (WT) | This compound (WT) | D-luciferin (BKO) | This compound (BKO) |
| Half-life (t½) | 9.0 minutes | Longer than D-luciferin | 9.6 minutes | Longer than D-luciferin |
| Clearance | Not specified | Lower than D-luciferin | Not specified | Lower than D-luciferin |
| Volume of Distribution | Not specified | Not specified | Not specified | Not specified |
| Cmax | Not specified | Not specified | Higher than WT | Higher than WT |
| AUC | Not specified | Higher than D-luciferin | Higher than WT | Higher than WT |
Data synthesized from a study by Bakhsh et al. (2019), which noted that the elimination of D-luciferin showed a monoexponential decline, while this compound exhibited a more biexponential decline, indicating different pharmacokinetic models. Bcrp (breast cancer resistance protein) is an efflux transporter that can limit the distribution of its substrates.
Performance in In Vivo Imaging
Experimental evidence consistently demonstrates that this compound provides a more intense and sustained bioluminescent signal at significantly lower doses compared to D-luciferin. This advantage is particularly pronounced in deep-tissue imaging and in organs with restrictive barriers like the brain.
Brain Imaging
The blood-brain barrier (BBB) poses a significant challenge for imaging intracranial processes. This compound's increased lipophilicity is thought to contribute to its enhanced ability to cross the BBB. Studies have shown that this compound can generate a signal that is several-fold higher than that of D-luciferin in the brain, even when administered at a fraction of the dose. In some instances, this compound has enabled the detection of luciferase expression in the brain where D-luciferin failed to produce a quantifiable signal.
General In Vivo Imaging
In xenograft tumor models, intraperitoneal injection of this compound has been shown to yield a more than 10-fold higher bioluminescent signal compared to equivalent doses of D-luciferin. Furthermore, a 20- to 200-fold lower dose of this compound can produce a peak photon flux comparable to the standard high dose of D-luciferin. After intravenous administration, the signal from this compound peaks within 4-5 minutes and remains stable for over an hour, whereas the D-luciferin signal peaks almost immediately and dissipates within 20 minutes.
Signaling Pathways and Experimental Workflows
The fundamental mechanism of light production for both substrates involves the same enzyme, firefly luciferase. The key difference in performance stems from their distinct pharmacokinetic profiles, which dictate the concentration of the substrate available to the enzyme in the target tissue over time.
Figure 1. Bioluminescence reaction pathway for firefly luciferase with its substrates.
A typical workflow for comparing these substrates in vivo involves administering each to the same animal (crossover design) or to different cohorts and measuring the light output over time.
Figure 2. A typical crossover experimental workflow for in vivo comparison.
Experimental Protocols
In Vivo Bioluminescence Imaging and Pharmacokinetic Study
This protocol outlines the general methodology for comparing the pharmacokinetic profiles and imaging performance of D-luciferin and this compound in mice, based on common practices described in the literature.
Materials:
-
Luciferase-expressing mice (e.g., transgenic or bearing luciferase-tagged cells).
-
D-luciferin potassium salt solution (e.g., 15 mg/mL in sterile DPBS).
-
This compound solution (e.g., prepared in sterile water with 1% DMSO).
-
Anesthetic (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
-
Tools for blood and tissue collection.
-
LC-MS/MS system for substrate concentration analysis.
Procedure:
-
Animal Preparation: Acclimatize animals prior to the experiment. For crossover studies, ensure a sufficient washout period (e.g., 24-48 hours) between substrate administrations.
-
Substrate Administration:
-
Administer D-luciferin or this compound via the desired route (e.g., intraperitoneal (IP) or intravenous (IV) injection). Dosing will vary based on the experimental goals (e.g., 150 mg/kg for D-luciferin, 20 mg/kg for this compound for comparative IP studies).
-
Record the precise time of injection.
-
-
Bioluminescence Imaging:
-
Immediately following injection (for IV) or after a short delay (e.g., 3 minutes for IP), anesthetize the animal.
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire a series of images over time (e.g., every few minutes for up to 2 hours) to capture the full kinetic profile of the light emission.
-
-
Pharmacokinetic Analysis:
-
At predetermined time points post-injection, collect blood samples (e.g., via tail vein or cardiac puncture at the terminal time point).
-
At the terminal time point, perfuse the animals and harvest tissues of interest (e.g., brain, liver, kidney, tumor).
-
Process the plasma and tissue homogenates.
-
Quantify the concentrations of D-luciferin and this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., half-life, Cmax, AUC) using appropriate software.
-
-
Data Analysis:
-
For imaging data, define regions of interest (ROIs) over the target tissues and quantify the photon flux (photons/second/cm²/steradian).
-
Plot the photon flux over time to compare the signal intensity and kinetics between the two substrates.
-
Correlate the pharmacokinetic data with the bioluminescence data to understand the relationship between substrate concentration and signal output.
-
Note: As both D-luciferin and this compound are light-sensitive, all procedures involving the handling of these compounds and sample collection should be performed in a dark or dimly lit room.
Conclusion
This compound presents a significant advancement in bioluminescence imaging, offering superior sensitivity, a longer-lasting signal, and improved performance in deep tissues and the brain compared to D-luciferin. These advantages are largely attributed to its more favorable pharmacokinetic profile. While D-luciferin remains a viable and cost-effective option for many standard applications, researchers working with low-expressing cell lines, deep-tissue models, or neurological applications should strongly consider this compound to enhance the quality, sensitivity, and quantitative power of their in vivo bioluminescence imaging studies. The choice of substrate should be guided by the specific requirements of the experimental model and the biological question being addressed.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. Frontiers | Luciferins Under Construction: A Review of Known Biosynthetic Pathways [frontiersin.org]
- 3. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
CycLuc1 vs. D-luciferin: A Comparative Guide to Tissue Penetration Depth in Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking to optimize in vivo bioluminescence imaging (BLI), the choice of substrate is critical, especially when imaging deep tissues. This guide provides an objective comparison of CycLuc1 and D-luciferin, focusing on tissue penetration depth and supported by experimental data.
This compound, a synthetic luciferin analog, has emerged as a superior alternative to the traditional D-luciferin for deep-tissue bioluminescence imaging. Experimental evidence consistently demonstrates that this compound provides a more intense and sustained signal at lower concentrations, exhibits more favorable pharmacokinetic properties, and achieves significantly better penetration in challenging tissues such as the brain.
Quantitative Data Summary
The following tables summarize the key quantitative comparisons between this compound and D-luciferin from various in vivo studies.
Table 1: In Vivo Signal Enhancement with this compound Compared to D-luciferin
| Tissue/Model | Animal Model | Signal Enhancement with this compound | This compound Dose | D-luciferin Dose | Citation |
| Brain (Striatum) | Mice (AAV9-luc2) | 8.1 ± 1.5-fold higher signal | 7.5 mg/kg (i.p.) | 150 mg/kg (i.p.) | [1][2] |
| Brain (SFO & PVN) | Mice | 3 to 4-fold greater bioluminescent emission | 7.5–15 mg/kg | 150 mg/kg | [3] |
| Intracranial Glioblastoma Xenografts | Athymic Nude Mice | ~8-fold greater photon flux | 25 mg/kg | 150 mg/kg | [4] |
| Mammary Fat Pad Tumors (4T1-luc2) | BALB/c Mice | >10-fold higher bioluminescent signal | Equivalent doses | Equivalent doses | [1] |
| Ubiquitous Luciferase Expression | Transgenic Mice | 10-fold higher intensity (i.p.), up to 100-fold greater (i.v.) | Not specified | Not specified |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | D-luciferin | Significance for Tissue Penetration | Citation |
| Lipophilicity (XLogP) | 2.6 | 0.9 | Higher lipophilicity may enhance blood-brain barrier penetration. | |
| Km with Firefly Luciferase | 0.1 µM | 6.76 µM | Lower Km indicates higher affinity, leading to a brighter signal at lower substrate concentrations. | |
| Peak Emission Wavelength | ~604 nm | ~560 nm (in vitro) | Red-shifted emission results in less light scattering and absorption by tissues, improving deep-tissue detection. | |
| In Vivo Signal Persistence | Maintained for up to 2 hours (i.p.), >60 min (i.v.) | Dissipates over ~20 min (i.v.) | Longer signal persistence allows for a wider imaging window. | |
| Biodistribution | Broad distribution | Heterogeneous, with low brain uptake | More uniform distribution suggests better availability to various tissues. |
Experimental Methodologies
The data presented above are derived from studies employing standard in vivo bioluminescence imaging protocols. Below are representative methodologies for key experiments.
In Vivo Bioluminescence Imaging of Deep-Brain Structures
-
Animal Model: Male C57Bl/6 mice.
-
Reporter Gene Delivery: Targeted delivery of an adenovirus encoding the luciferase gene (AdCMV-luc) to specific brain regions, such as the subfornical organ (SFO) and paraventricular nucleus (PVN). Alternatively, adeno-associated virus 9 (AAV9) can be used to express luciferase in the brain striatum.
-
Substrate Administration:
-
D-luciferin: 150 mg/kg administered via intraperitoneal (i.p.) injection.
-
This compound: 7.5 mg/kg or 15 mg/kg administered via i.p. injection.
-
-
Imaging: Mice are anesthetized (e.g., with isoflurane) and imaged using a sensitive CCD camera system (e.g., IVIS Lumina). Images are acquired at various time points post-substrate injection (e.g., every 2 minutes for 30 minutes) to determine peak signal intensity.
-
Data Analysis: Photon flux (photons/second) is quantified from a defined region of interest (ROI) over the area of expected luciferase expression.
In Vivo Bioluminescence Imaging of Intracranial Tumors
-
Cell Line: Human glioblastoma (GBM) cells (e.g., GBM6) transduced to express firefly luciferase (luc2).
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Orthotopic implantation of luciferase-expressing GBM cells into the brains of the mice.
-
Substrate Administration:
-
D-luciferin: 150 mg/kg administered via i.p. injection.
-
This compound: 25 mg/kg administered via i.p. injection.
-
-
Imaging: Serial, crossover bioluminescence imaging is performed at different time points post-implantation (e.g., 15 and 28 days).
-
Data Analysis: Photon flux from the head region is quantified to monitor tumor growth and substrate performance.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the tissue penetration of this compound and D-luciferin in a deep-tissue model.
Caption: Experimental workflow for comparing D-luciferin and this compound in vivo.
Signaling Pathway and Mechanism of Action
The enhanced performance of this compound is attributed to its distinct physicochemical properties rather than a different signaling pathway. Both this compound and D-luciferin are substrates for firefly luciferase. The fundamental mechanism of light production is the same.
Caption: Mechanism of firefly luciferase-mediated bioluminescence.
References
- 1. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
A Comparative Guide to CycLuc1 and Other Luciferins for Advanced In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vivo bioluminescence imaging (BLI), the choice of luciferin substrate is paramount to achieving high sensitivity, deep tissue penetration, and robust signal intensity. While D-luciferin has long been the standard, novel synthetic luciferins like CycLuc1 offer significant advantages, particularly for challenging applications such as brain and deep-tissue imaging. This guide provides an objective, data-driven comparison of this compound against other common luciferins, supported by experimental evidence and detailed protocols to inform your research decisions.
Comparative Performance: this compound vs. D-luciferin and AkaLumine
This compound, a synthetic analog of D-luciferin, has demonstrated superior properties for in vivo BLI. Its enhanced performance is largely attributed to its increased lipophilicity and a lower Michaelis constant (Km) with firefly luciferase, indicating a higher affinity for the enzyme.[1]
Key Performance Metrics:
| Feature | This compound | D-luciferin | AkaLumine | Source |
| Peak Emission Wavelength | ~599-604 nm | ~560 nm | ~677 nm | [2][3] |
| In Vivo Signal Intensity | >10-fold higher than D-luciferin at equivalent doses. | Standard baseline. | Up to 8-fold higher than D-luciferin and 3-fold higher than this compound for lung metastases. | [3][4] |
| Brain Imaging | 8.1-fold higher signal than D-luciferin at a 20-fold lower dose. Enables imaging of luciferase expression not detectable with D-luciferin. | Limited brain penetration. | Noted for deep tissue imaging, including brain tumors. | |
| Optimal In Vivo Dose | 5-15 mg/kg | 150 mg/kg (standard) | Lower concentrations than D-luciferin, comparable to this compound in some models. | |
| Signal Persistence | More persistent light emission than D-luciferin. | Signal peaks and then dissipates relatively quickly. | Long half-life in serum (~40 min), leading to extended BLI signals. | |
| Lipophilicity (XLogP) | 2.6 | 0.9 | Higher than D-luciferin. | |
| Km with Firefly Luciferase | 0.1 µM | 6.76 µM | 0.195–2.78 µM |
In-Depth Comparison
This compound vs. D-luciferin:
Numerous studies highlight the significant advantages of this compound over the traditional D-luciferin. In mouse xenograft tumor models, intraperitoneal injection of this compound resulted in a more than 10-fold greater bioluminescent signal compared to the same dose of D-luciferin. Remarkably, a 20 to 200-fold lower dose of this compound can produce a peak photon flux equivalent to the standard 150 mg/kg dose of D-luciferin. This enhanced sensitivity is particularly transformative for neuroscience research. The blood-brain barrier significantly restricts the access of D-luciferin to the brain; in contrast, this compound readily crosses this barrier, providing a signal from the brain striatum that is approximately 8.1 times higher than that from D-luciferin, even when administered at a 20-fold lower concentration. This allows for the detection of luciferase-expressing cells in the brain that are otherwise invisible with D-luciferin. Furthermore, this compound exhibits a more uniform biodistribution and a longer circulation time, leading to a more sustained and broadly distributed signal compared to D-luciferin, which tends to accumulate in the gastrointestinal system, kidneys, and liver.
This compound vs. AkaLumine:
AkaLumine is another synthetic luciferin that offers red-shifted light emission, which is advantageous for deep tissue imaging due to reduced light absorption and scattering by tissues. In vitro, AkaLumine-HCl has shown a higher bioluminescent output compared to both this compound and D-luciferin. In vivo studies have demonstrated that for subcutaneous tumors, the signal from AkaLumine-HCl is over 40-fold higher than that of D-luciferin and comparable to this compound. For imaging lung metastases, AkaLumine has been reported to produce signals up to 8-fold higher than D-luciferin and 3-fold higher than this compound. The longer half-life of AkaLumine in serum also contributes to a more prolonged signal. However, it has been noted that AkaLumine may produce high background signals in the liver, which could be a limitation for certain applications.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the fundamental bioluminescence reaction and a typical experimental workflow for in vivo imaging.
References
Revolutionizing Reporter Assays: A Comparative Guide to CycLuc1 and Other Luciferins
For researchers, scientists, and drug development professionals working with luciferase reporter assays, the choice of substrate is paramount to generating robust and reliable data. This guide provides an objective comparison of CycLuc1, a synthetic luciferin, with the traditional D-luciferin and other commercially available alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.
Luciferase reporter assays are a cornerstone of modern biological research, enabling the quantification of gene expression and the study of cellular signaling pathways. The sensitivity and accuracy of these assays are critically dependent on the luciferin substrate used. While D-luciferin has long been the standard, novel synthetic luciferins like this compound offer significant advantages in terms of signal intensity, duration, and suitability for in vivo imaging. This guide will delve into a head-to-head comparison of these substrates to inform your experimental design.
Performance Comparison of Luciferin Substrates
The validation of luciferase reporter assays hinges on the performance of the luciferin substrate. Key parameters for comparison include signal intensity, signal duration, optimal concentration, and emission wavelength. The following tables summarize the quantitative data from various studies, offering a clear comparison between this compound and its alternatives.
Table 1: In Vitro Performance Comparison
| Feature | D-luciferin | This compound | AkaLumine | TokeOni |
| Relative Signal Intensity | Baseline | >10-fold higher than D-luciferin[1] | >40-fold higher than D-luciferin[2] | High, comparable to AkaLumine |
| Signal Duration | Rapid decay | More persistent than D-luciferin[3] | Less concentration-dependent signal[4] | Sustained signal |
| Optimal Concentration | High (µM-mM range) | Low (nM-µM range)[5] | Low (µM range) | Low (µM range) |
| Emission Wavelength (λmax) | ~560 nm | Red-shifted vs. D-luciferin (~600 nm) | Near-infrared (~677 nm) | Near-infrared (~670-680 nm) |
Table 2: In Vivo Performance Comparison
| Feature | D-luciferin | This compound | AkaLumine | TokeOni |
| Relative Signal Intensity | Baseline | 3 to 4-fold greater than D-luciferin in brain tissue | Up to 8-fold higher than D-luciferin in lung metastasis models | Significantly higher than D-luciferin in deep tissues |
| Signal Duration | Signal dissipates within 20 minutes post-injection | Maintained for up to 2 hours post-injection | Stable signal | Persistent signal |
| Optimal Dose | 150 mg/kg | 7.5-15 mg/kg | Lower doses than D-luciferin | 150 mg/kg |
| Brain Penetration | Limited | Readily crosses the blood-brain barrier | Effective for brain imaging | Effective for brain imaging |
Signaling Pathways and Experimental Workflows
To fully appreciate the function of these substrates, it is essential to understand the underlying biochemical reaction and the typical experimental workflow.
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, the luciferase enzyme adenylates the luciferin substrate in the presence of ATP and magnesium ions. In the second step, the adenylated luciferin is oxidized by molecular oxygen, leading to the formation of an unstable intermediate that decarboxylates and releases light as it decays to the ground state product, oxyluciferin.
Caption: Biochemical pathway of the firefly luciferase reaction.
A typical luciferase reporter assay, whether in vitro or in vivo, follows a standardized workflow from sample preparation to data acquisition and analysis. The choice of luciferin substrate is a critical decision point within this workflow.
Caption: A generalized workflow for a luciferase reporter assay.
The selection of a luciferin substrate should be guided by the specific requirements of the experiment. For instance, studies requiring high sensitivity and deep-tissue imaging in vivo would benefit from substrates with red-shifted emission wavelengths like this compound, AkaLumine, or TokeOni.
Caption: Logical relationships between different luciferin substrates.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable results. Below are standardized protocols for in vitro and in vivo luciferase reporter assays.
In Vitro Luciferase Reporter Assay Protocol
-
Cell Culture and Transfection: Plate cells in a white-walled, clear-bottom 96-well plate and grow to 70-80% confluency. Transfect cells with the desired luciferase reporter construct using a suitable transfection reagent.
-
Experimental Treatment: After 24-48 hours of transfection, treat the cells with the experimental compounds or stimuli.
-
Cell Lysis: Remove the culture medium and wash the cells with 1X Phosphate-Buffered Saline (PBS). Add 20-100 µL of 1X cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.
-
Substrate Preparation: Prepare the luciferin working solution according to the manufacturer's instructions. For this compound and other synthetic luciferins, the optimal concentration may be significantly lower than that of D-luciferin.
-
Luminescence Measurement: Add an equal volume of the luciferin working solution to each well containing the cell lysate. Immediately measure the luminescence using a plate-reading luminometer.
In Vivo Bioluminescence Imaging Protocol
-
Animal Preparation: Anesthetize the animal (e.g., mouse) bearing the luciferase-expressing cells or tissues using isoflurane or other appropriate anesthetic.
-
Substrate Preparation: Prepare the luciferin solution for injection. For D-luciferin, a typical dose is 150 mg/kg body weight. For this compound, a lower dose of 7.5-15 mg/kg is often sufficient. The substrate should be dissolved in sterile PBS.
-
Substrate Administration: Inject the prepared luciferin solution intraperitoneally (i.p.) or intravenously (i.v.).
-
Imaging: Place the anesthetized animal in an in vivo imaging system (IVIS) or a similar light-tight chamber equipped with a sensitive CCD camera. Acquire images at various time points post-injection to determine the peak signal. For this compound, the signal is often more sustained than with D-luciferin.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the imaging software. The data is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
Conclusion
The validation of luciferase reporter assays is critically dependent on the choice of luciferin substrate. While D-luciferin remains a widely used reagent, synthetic alternatives like this compound offer significant advantages, including enhanced signal intensity, longer signal duration, and improved performance in in vivo models, particularly for deep-tissue and brain imaging. The near-infrared emission of substrates like AkaLumine and TokeOni further enhances their utility for in vivo studies. By understanding the comparative performance and following optimized protocols, researchers can significantly improve the quality and reliability of their luciferase reporter assay data, leading to more accurate and impactful scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for Enhanced Bioluminescence Brain Imaging
For researchers, scientists, and drug development professionals seeking to push the boundaries of in vivo brain imaging, the choice of luciferase substrate is paramount. While CycLuc1 has offered significant improvements over the traditional D-luciferin, a new generation of synthetic substrates provides even greater sensitivity, enhanced blood-brain barrier (BBB) permeability, and superior light output in deep-tissues. This guide provides an objective comparison of key alternative substrates to this compound, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Luciferase Substrates for Brain Imaging
The ideal substrate for brain bioluminescence imaging should exhibit high quantum yield, excellent BBB penetration, favorable kinetics for sustained signal, and an emission spectrum that minimizes tissue attenuation. The following table summarizes the performance of prominent alternatives to this compound.
| Substrate Name | Luciferase System | Peak Emission Wavelength (λmax) | Key Advantages for Brain Imaging | Reported In Vivo Brain Signal Enhancement | Optimal In Vivo Dose (reported) |
| D-luciferin | Firefly Luciferase (FLuc) | ~560 nm | Standard, widely used. | Baseline for comparison. | 150 mg/kg |
| This compound | Firefly Luciferase (FLuc) | ~604 nm | Improved BBB penetration and higher signal intensity compared to D-luciferin.[1][2][3][4][5] | 8-fold to >10-fold higher signal than D-luciferin. | 5-25 mg/kg |
| AkaLumine (TokeOni) | Akaluc (engineered FLuc) | ~677 nm | Near-infrared emission for deep tissue imaging, high BBB permeability, and significantly brighter signal. | Up to 1500-fold increase in the brain compared to D-luciferin/FLuc. Matches or exceeds this compound brightness. | Lower concentrations than D-luciferin, specific dose varies by study. |
| seMpai (seM-Cl) | Firefly Luciferase (FLuc) | Not specified | High solubility and does not produce hepatic background signals. | Lower signal intensity from the head region compared to D-luciferin. | Not specified |
| Cephalofurimazine (CFz) | NanoLuc/Antares | ~460 nm (emitted light can be shifted with fusion proteins like Antares) | Extremely bright signal, excellent BBB permeability, ATP-independent reaction. | >20-fold more signal from the brain than D-luciferin/FLuc. Matches AkaLumine/Akaluc brightness at standard doses. | 1.3 µmol (per mouse) |
Signaling Pathways
The fundamental principle of bioluminescence imaging lies in the enzymatic reaction between a luciferase and its specific substrate. While the specific molecules differ, the general pathway involves the oxidation of the substrate, leading to the emission of light.
Firefly Luciferase System (this compound, AkaLumine, seMpai)
The firefly luciferase (FLuc) system, which utilizes this compound, AkaLumine, and seMpai, is ATP-dependent. The reaction proceeds in two main steps: adenylation of the luciferin substrate followed by oxidation to produce an excited state oxyluciferin that emits a photon upon returning to its ground state.
Caption: Firefly Luciferase Signaling Pathway
NanoLuc Luciferase System (Cephalofurimazine)
The NanoLuc luciferase (NLuc) system, which utilizes cephalofurimazine (CFz), is ATP-independent. This provides a key advantage as the light-emitting reaction is not limited by the metabolic state of the cells. The reaction involves the oxidation of the furimazine substrate by NanoLuc luciferase.
Caption: NanoLuc Luciferase Signaling Pathway
Experimental Protocols
To objectively compare the performance of different luciferase substrates for in vivo brain imaging, a standardized experimental workflow is crucial. The following protocol outlines the key steps for such a comparison in a mouse model.
Caption: In Vivo Brain Imaging Experimental Workflow
Detailed Methodologies
1. Animal Models:
-
Utilize a consistent mouse model with stable expression of the appropriate luciferase (e.g., Firefly luciferase for this compound, AkaLumine, seMpai; NanoLuc or Antares for CFz) in the brain region of interest. This can be achieved through transgenic lines or stereotactic injection of viral vectors (e.g., AAV) encoding the luciferase.
2. Substrate Preparation and Administration:
-
Dissolve each substrate in a sterile vehicle (e.g., PBS) to the desired concentration.
-
Administer the substrate via a consistent route, typically intraperitoneal (i.p.) injection. The volume should be standardized based on the animal's body weight.
3. In Vivo Bioluminescence Imaging:
-
Anesthetize the mice using isoflurane and place them in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
Acquire images at multiple time points post-substrate injection to determine the peak signal and kinetics. Typical imaging parameters include an open emission filter and an exposure time of 1-5 minutes, depending on signal intensity.
4. Data Analysis:
-
Define a region of interest (ROI) over the head of the animal to quantify the bioluminescent signal (photon flux) from the brain.
-
For each substrate, calculate key performance metrics including peak signal intensity, time to peak, and signal duration.
-
Compare the signal-to-background ratio by measuring the signal from the brain ROI relative to a background ROI on a non-luminescent area of the animal.
Conclusion
The landscape of bioluminescence imaging in neuroscience is rapidly evolving, with novel substrates offering unprecedented sensitivity and access to the brain. For researchers using the firefly luciferase system, AkaLumine (TokeOni) stands out as a superior alternative to this compound, particularly for deep-tissue imaging, due to its near-infrared emission and remarkable signal enhancement. For those employing the NanoLuc system, cephalofurimazine (CFz) represents a paradigm shift, providing exceptionally bright, ATP-independent signals and enabling real-time imaging of neuronal activity. While seMpai may have applications where minimizing hepatic signal is critical, its overall brain signal appears lower than other alternatives.
The selection of the optimal substrate will ultimately depend on the specific experimental goals, the luciferase system employed, and the desired balance between signal intensity, tissue penetration, and kinetic properties. By carefully considering the data presented in this guide, researchers can make informed decisions to significantly enhance the quality and impact of their in vivo brain imaging studies.
References
- 1. NanoLuc® Luciferase as a Genetic Reporter | Genetic Reporter Assays | Promega [worldwide.promega.com]
- 2. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. An optimized bioluminescent substrate for non-invasive imaging in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CycLuc1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling CycLuc1, a synthetic luciferase substrate, must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with safety data sheet recommendations.
Immediate Safety and Disposal Plan
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary disposal method for this compound and its containers is through an approved waste disposal plant[1].
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containment:
-
Ensure the waste container is chemically resistant, properly sealed to prevent leaks or spills, and stored in a designated, well-ventilated secondary containment area.
-
-
Personal Protective Equipment (PPE):
-
When handling this compound waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage[1].
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated hazardous waste container.
-
Wash the spill area thoroughly after material pickup is complete.
-
Avoid allowing the product to enter drains or water courses[1].
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS-approved hazardous waste contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous materials.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.
| Property | Value | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | |
| GHS Precautionary Statement | P273: Avoid release to the environment | |
| GHS Precautionary Statement | P391: Collect spillage | |
| GHS Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant | |
| Molecular Weight | 305.37 g/mol | |
| Formula | C₁₃H₁₁N₃O₂S₂ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage Temperature | -20°C |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling CycLuc1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CycLuc1. It includes detailed protocols for handling, storage, and disposal, as well as emergency procedures for spills, to ensure the safe and effective use of this synthetic luciferase substrate in the laboratory.
I. Quantitative Safety and Physical Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 305.38 g/mol | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [2] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [2] |
| Solubility | DMSO: up to 100 mg/mL | [1] |
| Storage Temperature | 2-8°C (as powder) | [1] |
| Stock Solution Storage | -20°C for up to 3 months (reconstituted) |
II. Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required when handling this compound. This includes:
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Gloves: Disposable nitrile gloves are required. If direct contact occurs, remove and dispose of the gloves immediately and wash hands.
-
Eye Protection: Safety glasses with side shields or safety goggles must be worn.
-
Respiratory Protection: Not generally required for handling the solid compound under normal conditions with adequate ventilation. If there is a risk of aerosolization, a properly fitted respirator should be used.
III. Experimental Protocols
A. Handling and Storage of this compound Powder
-
Receiving and Storage: Upon receipt, store the this compound powder at 2-8°C in a dry, well-ventilated area.
-
Weighing: When weighing the powder, do so in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
General Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
B. Preparation of this compound Stock and Working Solutions
-
Stock Solution: To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of up to 100 mg/mL.
-
Working Solution for In Vivo Imaging:
-
A working solution of 50μmol/L to 5mmol/L can be prepared in PBS buffer (pH 7.4).
-
For some in vivo applications, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to improve solubility.
-
After preparation, it is recommended to sterilize the working solution by filtering it through a 0.22 µm filter.
-
-
Storage of Solutions: Aliquot the reconstituted stock solution and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
C. Disposal of this compound Waste
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical.
-
Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions, in a clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Procedure: Dispose of all this compound waste in accordance with all applicable country, federal, state, and local regulations for hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.
IV. Emergency Procedures: Spill Cleanup
In the event of a this compound powder spill, follow these steps:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing a lab coat, double nitrile gloves, and safety goggles. If the spill is large or there is a risk of airborne dust, a respirator is recommended.
-
Contain the Spill: Cover the spill with absorbent pads or granules to prevent it from spreading.
-
Clean the Spill:
-
Gently sweep the solid material into a designated hazardous waste container using a plastic dustpan and brush. Avoid creating dust.
-
For any remaining residue, wet a paper towel with water and wipe the area.
-
-
Decontaminate the Area: Wipe the spill area with a detergent solution, followed by a water rinse.
-
Dispose of Waste: Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's environmental health and safety office.
V. Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
